CCG-203971
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLZBNILRVHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CCG-203971: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-203971 is a second-generation small molecule inhibitor that potently targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene transcription involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrogenesis. Dysregulation of this pathway is implicated in various pathologies such as fibrosis and cancer metastasis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflows.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
The primary mechanism of action of this compound is the disruption of the RhoA/MRTF/SRF signaling cascade.[1] This pathway is initiated by the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In its inactive state, MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool, due to F-actin polymerization, leads to the release of MRTF-A.[3] Freed from G-actin, MRTF-A translocates to the nucleus, where it acts as a transcriptional co-activator for Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to Serum Response Elements (SRE) in the promoter regions of target genes, driving their transcription.[2]
This compound exerts its inhibitory effect by preventing the nuclear localization of MRTF-A.[4][5] By doing so, it effectively blocks the downstream transcription of SRF-regulated genes, such as those involved in fibrosis and cell migration. While the precise molecular target was initially unknown, recent studies have identified Pirin, an iron-dependent cotranscription factor, as a molecular target for the CCG-1423/CCG-203971 series of compounds.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Assay | Parameter | Value | Cell Line/Model | Reference |
| SRE-Luciferase Reporter Assay | IC50 | 6.4 µM | RhoA/C-activated cells | [1] |
| SRE.L Reporter Assay | IC50 | 0.64 µM | - | [6][7] |
| Cell Migration Assay | IC50 | 4.2 µM | PC-3 cells | [1] |
| Gene Expression (TGF-β induced MKL1) | Inhibition | Significant at 25 µM | Human dermal fibroblasts | [1] |
| Cell Proliferation (Scleroderma fibroblasts) | Inhibition | 30 µM | Scleroderma dermal fibroblasts | [1] |
| Bleomycin-induced Skin Thickening | Inhibition | Significant (P<0.001) | Mouse model | [1] |
| Bleomycin-induced Collagen Deposition | Inhibition | Significant (P<0.05) | Mouse model | [1] |
Signaling Pathway Diagram
The following diagram illustrates the Rho/MRTF/SRF signaling pathway and the point of intervention by this compound.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro SRE-Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on RhoA-activated MRTF/SRF-mediated gene transcription.
Methodology:
-
Cell Seeding: Plate 3 x 10^4 cells (e.g., SK-Mel-147) into a 96-well plate.[8]
-
Transfection: Co-transfect the cells with a RhoC expression vector and a modified serum response element (SRE.L) reporter plasmid.[8] The SRE.L promoter is selective for MRTF/SRF and does not respond to TCF/SRF complexes.
-
Treatment: After an appropriate incubation period for transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After the treatment period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
In Vivo Bleomycin-Induced Skin Fibrosis Model
This model is used to assess the anti-fibrotic efficacy of this compound in vivo.
Methodology:
-
Animal Model: Use a suitable mouse strain for the study.
-
Induction of Fibrosis: Administer daily intradermal injections of bleomycin (e.g., in 50 µL of DMSO) to a defined area of the mouse's back for a period of 2 weeks.[1] A control group receives vehicle (e.g., PBS + DMSO) injections.
-
Treatment: Administer this compound (e.g., 100 mg/kg twice a day, intraperitoneally) or a vehicle control to the mice for the duration of the bleomycin treatment.[1]
-
Assessment of Skin Thickening: At the end of the treatment period, euthanize the mice and excise the treated skin. Measure the dermal thickness using a caliper or histological analysis.
-
Assessment of Collagen Content: Quantify the collagen content in the skin samples using a hydroxyproline assay.[1]
-
Data Analysis: Compare the dermal thickness and collagen content between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagrams
SRE-Luciferase Assay Workflow
Caption: Workflow for the in vitro SRE-Luciferase reporter assay.
Bleomycin-Induced Skin Fibrosis Model Workflow
Caption: Workflow for the in vivo bleomycin-induced skin fibrosis model.
Conclusion
This compound is a potent and specific inhibitor of the Rho/MRTF/SRF signaling pathway. By preventing the nuclear translocation of MRTF-A, it effectively abrogates the transcription of genes involved in key pathological processes such as fibrosis and cancer cell migration. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting this critical signaling cascade. The continued exploration of this compound and similar compounds holds significant promise for the development of novel treatments for a range of fibrotic and metastatic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. plus.labcloudinc.com [plus.labcloudinc.com]
- 8. aacrjournals.org [aacrjournals.org]
CCG-203971: A Technical Guide to the Rho/MRTF/SRF Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-203971 is a second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in cellular processes such as migration, proliferation, and fibrosis.[3][4] Dysregulation of the Rho/MRTF/SRF axis is implicated in the pathogenesis of various diseases, including systemic sclerosis (scleroderma), pulmonary fibrosis, intestinal fibrosis, and cancer metastasis.[2][4][5][6][7] this compound has demonstrated significant anti-fibrotic and anti-metastatic potential in both in vitro and in vivo models, making it a valuable tool for research and a promising lead compound for therapeutic development.[5][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
The Rho family of small GTPases (notably RhoA) acts as a molecular switch in response to extracellular stimuli.[2] Activation of RhoA leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), altering the dynamics of the cytoskeleton.[4][10] This process reduces the cytoplasmic pool of G-actin, which normally sequesters the transcriptional coactivator MRTF-A in the cytoplasm.[4] The release from G-actin allows MRTF-A to translocate to the nucleus, where it binds to the Serum Response Factor (SRF).[4][6] The MRTF/SRF complex then activates the transcription of target genes by binding to Serum Response Elements (SRE) in their promoter regions.[3] These target genes include those encoding for cytoskeletal proteins (e.g., α-smooth muscle actin, α-SMA) and extracellular matrix components (e.g., collagen, connective tissue growth factor, CTGF), which are hallmarks of myofibroblast activation and fibrosis.[5][7]
This compound exerts its inhibitory effect by disrupting this transcriptional signaling pathway.[1][5] It has been shown to prevent the nuclear localization of MRTF-A, thereby blocking the expression of downstream pro-fibrotic and pro-migratory genes.[2][4][6] While the precise molecular target was initially unknown, recent studies using affinity isolation have identified pirin , an iron-dependent co-transcription factor, as a molecular target for the CCG-1423/CCG-203971 series of compounds.[3][11]
Chemical Properties
This compound, with the chemical name N-(4-chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide, was developed as a second-generation inhibitor to improve upon the potency and pharmacokinetic profile of earlier compounds like CCG-1423.[9][10][12]
| Property | Value | Reference |
| Chemical Formula | C23H21ClN2O3 | [5] |
| Molecular Weight | 408.88 g/mol | [5] |
| CAS Number | 1443437-74-8 | [1][5] |
| Appearance | Solid | [1] |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line / System | IC50 | Reference |
| SRE.L Luciferase (RhoA/C-activated) | HEK293T | 6.4 µM | [1] |
| SRE.L Luciferase (Gα12-stimulated) | HEK293T | 0.64 µM | [5] |
| PC-3 Cell Migration | PC-3 (Prostate Cancer) | 4.2 µM | [1] |
| Cell Viability (Cytotoxicity) | WI-38 (Human Lung Fibroblasts) | 12.0 ± 3.99 µM | [10] |
| Cell Viability (Cytotoxicity) | C2C12 (Mouse Myoblasts) | 10.9 ± 3.52 µM | [10] |
| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | ~25 µM | [13] |
Table 2: In Vivo Efficacy of this compound in Fibrosis Models
| Animal Model | Treatment | Key Outcomes | Reference |
| Bleomycin-induced Dermal Fibrosis (Mouse) | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed skin thickening (P < 0.001); Blocked collagen deposition (P < 0.05) | [8] |
| Bleomycin-induced Lung Fibrosis (Mouse) | Therapeutically administered | Significantly reduced lung collagen content; Promoted myofibroblast apoptosis | [6] |
| Glaucoma Filtration Surgery (Rabbit) | Local delivery | Increased long-term surgical success by 33% (P < 0.01); Significantly decreased fibrosis and scarring | [13] |
Table 3: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Notes | Reference |
| Half-life (t1/2) | 1.6 min | In mouse liver microsomes (MLM), indicating high susceptibility to oxidative metabolism. | [5][9] |
| Aqueous Solubility | - | Described as having modest solubility. | [8] |
| ClogP | - | Medicinal chemistry efforts aimed to improve this property. | [9] |
Experimental Protocols
SRE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex.
Methodology:
-
Cell Culture: Seed HEK293T cells (3 x 10⁴ cells/well) in a 96-well plate in DMEM with 10% FBS and grow overnight.[4]
-
Transfection: Co-transfect cells with a Rho-family GTPase expression plasmid (e.g., RhoC or Gα12) and an SRE.L-Luciferase reporter plasmid using a suitable transfection reagent like Lipofectamine 2000 in Opti-MEM.[4] The SRE.L promoter is modified to be selective for MRTF/SRF.[3][4]
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate overnight.[4]
-
Viability Assay (Optional): Before lysis, assess cell viability using an assay like WST-1 to control for cytotoxicity.[4]
-
Luciferase Measurement: Lyse the cells and measure firefly luciferase activity using a commercial luciferase assay system and a luminometer. Normalize luciferase activity to cell viability or a co-transfected control reporter (e.g., Renilla luciferase).[4]
Western Blotting for RhoA Activation and Pathway Proteins
This protocol determines the amount of active, GTP-bound RhoA and the expression levels of other pathway proteins.
Methodology:
-
Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer (e.g., 1% Triton X-100, 25 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA) supplemented with protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
RhoA Pull-Down (for active RhoA):
-
Sample Preparation: Elute the bound proteins from the beads by boiling in 2x Laemmli sample buffer. Prepare total cell lysates (20-50 µg) in parallel to measure total protein expression.[14][16]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE on a 4-20% gradient gel and transfer to a PVDF or nitrocellulose membrane.[14][17]
-
Immunoblotting:
-
Detection: Visualize protein bands using an ECL detection reagent.[17]
Immunofluorescence for MRTF-A Nuclear Translocation
This method visualizes the subcellular localization of MRTF-A.
Methodology:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates. Apply experimental treatments (e.g., TGF-β, this compound).
-
Fixation: Fix the cells with 3.7-4% formaldehyde or 10% neutral buffered formalin for 20 minutes at room temperature.[18][19]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.[19]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% horse serum, 1% BSA in PBS) for 1 hour.[19]
-
Primary Antibody Incubation: Incubate with a primary antibody against MRTF-A (e.g., 1:100 dilution) overnight at 4°C or for 1-2 hours at room temperature.[19][20]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 546) for 1 hour at room temperature, protected from light.[19]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI.[19] Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize cells using a confocal or fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using software like ImageJ to determine the extent of translocation.[18][21]
Bleomycin-Induced Dermal Fibrosis Animal Model
A widely used preclinical model to evaluate anti-fibrotic therapies for scleroderma.[22][23][24]
Methodology:
-
Animal Model: Use C57BL/6J mice.[8]
-
Fibrosis Induction: For 2 weeks, administer daily intradermal injections of bleomycin (e.g., 0.1 mg in PBS) into a defined area on the shaved back of the mice. Control groups receive PBS injections.[8]
-
Compound Administration:
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the injection sites.[8]
-
Fibrosis Assessment:
Conclusion
This compound is a potent, second-generation inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to reverse the myofibroblast phenotype and prevent fibrosis in multiple preclinical models highlights its therapeutic potential for diseases like systemic sclerosis and other fibrotic conditions.[2][8] Furthermore, its demonstrated efficacy in blocking cancer cell migration and metastasis opens avenues for its investigation as an anti-cancer agent.[1][4] While its pharmacokinetic properties, such as a short half-life in mouse liver microsomes, present challenges for clinical development, ongoing medicinal chemistry efforts have led to analogs with improved stability and solubility.[9][25] this compound remains an invaluable pharmacological tool for dissecting the role of the MRTF/SRF pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. RhoA activation assay [bio-protocol.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 18. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRTF-A controls myofibroblastic differentiation of human multipotent stromal cells and their tumour-supporting function in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Nuclear transport of the serum response factor coactivator MRTF-A is downregulated at tensional homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal Models in Systemic Sclerosis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Identification of Pirin as the Molecular Target of CCG-203971
Audience: Researchers, scientists, and drug development professionals.
Abstract: The small molecule CCG-203971 is a known inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, demonstrating significant anti-fibrotic and anti-metastatic efficacy in preclinical models.[1] Initially discovered through a cell-based pathway screen, its direct molecular target remained elusive for years, hindering further development and a deeper understanding of its mechanism. This document provides a comprehensive technical overview of the pivotal studies that successfully identified Pirin, an iron-dependent nuclear protein, as the direct molecular target of this compound and its chemical analogs.[1][2][3] We detail the affinity isolation-based chemical proteomics strategy, the biophysical and genetic validation experiments, and the downstream signaling consequences of this interaction.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway is a critical regulator of gene transcription programs involved in cell motility, proliferation, and the expression of cytoskeletal and profibrotic genes.[1] Its dysregulation is implicated in pathologies such as fibrosis and cancer metastasis.[1][4] this compound was developed as a second-generation inhibitor of this pathway, improving upon the initial lead compound, CCG-1423.[1][5] The pathway is initiated by the activation of Rho GTPases, which alters actin dynamics. This change releases MRTF from its sequestration by monomeric G-actin, allowing it to translocate to the nucleus, where it co-activates SRF to drive the transcription of target genes.[1][6]
Target Identification Strategy: Affinity-Based Chemical Proteomics
The definitive identification of the molecular target was achieved through an affinity isolation strategy.[1] This approach utilizes a modified version of the small molecule inhibitor, which is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. These partners are then identified using mass spectrometry.
Experimental Workflow
A more potent analog, CCG-222740, was selected as the chemical scaffold for probe development.[2] A polyethylene glycol (PEG) linker was attached to a position on the molecule that did not compromise its biological activity. This probe was then covalently linked to NHS-agarose beads. The beads were incubated with HEK293T cell lysates to capture binding proteins. A parallel control experiment was performed where the lysate was pre-incubated with a high concentration of the free inhibitor (CCG-222740) to competitively block specific binding to the probe. Proteins enriched in the non-blocked sample compared to the blocked sample were identified as specific binders.
Protocol: Affinity Isolation Coupled with Mass Spectrometry
-
Probe Immobilization: An NHS-activated agarose resin is incubated with the linker-modified CCG-222740 probe overnight at 4°C to allow for covalent coupling. The beads are subsequently washed to remove any unbound probe and blocked to quench remaining reactive sites.
-
Lysate Preparation: HEK293T cells are harvested and lysed in a suitable buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors). The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Pulldown: The cell lysate is divided into two aliquots. One aliquot is pre-incubated with a high concentration (e.g., 30 µM) of free CCG-222740 ("blocked" sample) for 1 hour at 4°C. The other aliquot serves as the "unblocked" control.
-
Incubation: Both blocked and unblocked lysates are incubated with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: The beads are washed extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, the gel is stained (e.g., with Coomassie), and relevant bands are excised. The proteins are subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Peptide counts for each identified protein are compared between the unblocked and blocked samples. Proteins showing a significant decrease in peptide counts in the blocked sample are considered specific binding partners.
Validation of Pirin as the Direct Target
Following the identification of Pirin as the top candidate, several orthogonal experiments were conducted to validate this interaction.[1][3]
Proteomics and Biophysical Binding Data
Mass spectrometry analysis revealed Pirin as the protein with the most significant reduction in binding in the competitive blocking experiment.[2] To confirm a direct physical interaction, biophysical techniques were employed. Isothermal titration calorimetry (ITC) and X-ray crystallography demonstrated that analogs of this compound bind directly to recombinant Pirin in vitro.[1][7]
| Table 1: Proteomics and Biophysical Binding Summary | |
| Experiment | Key Finding |
| Affinity Pulldown-MS | Pirin identified as the top candidate with >2-fold differential peptide counts between unblocked and blocked samples.[2] |
| Isothermal Titration Calorimetry (ITC) | Confirmed direct binding of CCG-series compounds to recombinant Pirin.[1] |
| X-ray Crystallography | Solved the co-crystal structure of the analog CCG-257081 bound to Pirin, revealing the binding site.[1] |
Genetic and Pharmacological Validation Data
To link the physical binding of this compound to Pirin with the observed effects on the MRTF/SRF pathway, both genetic and pharmacological approaches were used. Knocking down Pirin expression using siRNA was shown to modulate MRTF-dependent luciferase reporter activity.[1] Furthermore, a structurally unrelated, previously validated Pirin inhibitor, CCT251236, was tested in the same SRE-luciferase assay used to discover the CCG compounds. CCT251236 inhibited the MRTF/SRF pathway and also reduced TGF-β-induced profibrotic gene expression, phenocopying the effects of the this compound series.[1][2]
| Table 2: Summary of Functional Validation Data | |
| Compound / Condition | Assay |
| This compound | SRE.L Luciferase |
| This compound | PC-3 Cell Migration |
| CCG-222740 | SRE.L Luciferase |
| CCT251236 (Pirin Inhibitor) | SRE.L Luciferase |
| siPirin (Pirin Knockdown) | SRE.L Luciferase |
| CCG-222740 / CCG-257081 | TGF-β-induced ACTA2 Expression |
| CCT251236 (Pirin Inhibitor) | TGF-β-induced ACTA2 Expression |
Conclusion
The identification of Pirin as the molecular target of this compound was accomplished through a rigorous, multi-faceted approach. The initial hypothesis generated by affinity-based chemical proteomics was substantiated by direct biophysical binding assays and validated through functional genetic and pharmacological experiments. This body of evidence conclusively demonstrates that this compound exerts its anti-fibrotic and anti-metastatic effects on the Rho/MRTF/SRF pathway through its direct interaction with Pirin. This crucial discovery clarifies the compound's mechanism of action and establishes Pirin as a druggable target for pathologies driven by aberrant MRTF/SRF signaling.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
CCG-203971 Pirin Inhibitor: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Science, Experimental Validation, and Therapeutic Potential of a Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG-203971, a potent small-molecule inhibitor of the Pirin protein. Initially identified as an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, subsequent research has pinpointed Pirin as its direct molecular target.[1][2][3][4][5] This document details the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways involved, offering a valuable resource for researchers in fibrosis, oncology, and drug development.
Core Concepts and Mechanism of Action
This compound is a second-generation inhibitor that emerged from a series of compounds, including the initial lead CCG-1423, identified through a cell-based MRTF/SRF-dependent luciferase reporter screen.[1][6] This pathway is a critical regulator of gene expression involved in cell motility, proliferation, and fibrosis.[1] The dysregulation of this pathway is implicated in various diseases, including systemic scleroderma, pulmonary fibrosis, and cancer metastasis.[1][6][7]
Initially, the precise molecular target of this class of compounds was unknown. However, recent affinity isolation-based target identification efforts have successfully identified Pirin, an iron-dependent cotranscription factor, as the direct binding partner of the CCG-1423/CCG-203971 series of compounds.[1][3][4][5] Pirin has been shown to modulate MRTF-dependent gene transcription, and its inhibition by this compound and its analogs leads to the downstream suppression of the Rho/MRTF/SRF pathway.[1][2][3] This, in turn, inhibits the expression of pro-fibrotic and cytoskeletal genes, such as connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE.L Luciferase | HEK293T | 0.64 µM | [9] |
| This compound | RhoA/C-activated SRE-luciferase | - | 6.4 µM | [2] |
| This compound | PC-3 Cell Migration | PC-3 | 4.2 µM | [2] |
| This compound | Cell Viability (MTS Assay) | WI-38 | 12.0 ± 3.99 µM | [4][10] |
| This compound | Cell Viability (MTS Assay) | C2C12 | 10.9 ± 3.52 µM | [4][10] |
| CCG-222740 | Gα12 driven SRE.L Luciferase | HEK293T | 2.0 µM | [6] |
| CCG-257081 | Gα12 driven SRE.L Luciferase | HEK293T | 2.3 µM | [6] |
| CCG-232601 | SRE.L Luciferase | HEK293T | 0.55 µM | [10] |
Table 2: Biophysical Binding Data of Pirin Inhibitors
| Compound | Technique | KD | Reference |
| CCG-222740 | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [2] |
| CCG-257081 | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [2] |
Table 3: In Vivo Efficacy of this compound and Analogs
| Compound | Animal Model | Dosing | Key Finding | Reference |
| This compound | Bleomycin-induced skin fibrosis (mice) | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed bleomycin-induced skin thickening and collagen deposition. | [2][6] |
| CCG-257081 | Bleomycin-induced skin fibrosis (mice) | 50 mg/kg/day, oral gavage for 14 days | Significantly reduced skin thickness. | [1] |
| CCG-232601 | Bleomycin-induced dermal fibrosis (mice) | 50 mg/kg, orally | Comparable effect to this compound at a 4-fold higher IP dose. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
SRE.L Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the MRTF/SRF signaling pathway.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.
-
Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
SRE.L luciferase reporter plasmid
-
Constitutively active Gα12 or RhoA/C expression plasmid (for pathway stimulation)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound or other test compounds dissolved in DMSO
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Lysis buffer
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the SRE.L luciferase reporter plasmid and the Gα12 or RhoA/C expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Bleomycin-Induced Skin Fibrosis Mouse Model
This in vivo model is widely used to assess the anti-fibrotic efficacy of test compounds.
-
Animal Model: C57BL/6 mice are typically used.
-
Reagents:
-
Bleomycin sulfate
-
Phosphate-buffered saline (PBS) or sterile saline
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween80, ddH2O mixture)
-
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Induce skin fibrosis by daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into a defined area on the shaved backs of the mice for 14 to 28 days. Control mice receive subcutaneous injections of PBS.
-
Administer this compound or its vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and frequency, starting from the first day of bleomycin injections.
-
Monitor the mice daily for any signs of toxicity.
-
At the end of the treatment period, euthanize the mice and collect skin samples from the injection sites.
-
Endpoint Analysis:
-
Histology: Fix skin samples in formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess dermal thickness.
-
Hydroxyproline Assay: Quantify the total collagen content in skin samples using a hydroxyproline assay kit.
-
Immunohistochemistry/Immunofluorescence: Stain for myofibroblast markers such as α-SMA.
-
Quantitative PCR (qPCR): Isolate RNA from skin samples and perform qPCR to measure the expression of fibrotic genes (e.g., Col1a1, Acta2, Ctgf).
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.
-
Instrumentation: An isothermal titration calorimeter.
-
Reagents:
-
Purified recombinant Pirin protein.
-
This compound or its analogs dissolved in a matched buffer.
-
Dialysis buffer (e.g., HEPES, NaCl).
-
-
Protocol (General Outline):
-
Dialyze the purified Pirin protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the Pirin solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode.
-
Instrumentation: X-ray diffractometer, crystallization robotics (optional).
-
Reagents:
-
Highly purified and concentrated recombinant Pirin protein.
-
This compound analog (e.g., CCG-257081).
-
Crystallization screens and reagents.
-
-
Protocol (General Outline):
-
Co-crystallize the Pirin protein with the compound by mixing them and screening a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion).
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Collect X-ray diffraction data from the crystal using a synchrotron or in-house X-ray source.
-
Process the diffraction data to determine the electron density map.
-
Build and refine the atomic model of the Pirin-compound complex into the electron density map to reveal the precise binding interactions.
-
Conclusion
This compound and its analogs represent a promising class of anti-fibrotic agents with a novel and now validated molecular target, Pirin. The inhibition of Pirin disrupts the pro-fibrotic Rho/MRTF/SRF signaling pathway, leading to a reduction in key markers of fibrosis in both in vitro and in vivo models. This technical guide provides a foundational resource for researchers aiming to further investigate the therapeutic potential of Pirin inhibitors and to design and execute relevant experimental studies. The detailed protocols and compiled quantitative data offer a practical starting point for advancing our understanding of this important signaling pathway and its role in disease.
References
- 1. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced skin fibrosis [bio-protocol.org]
- 11. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
CCG-203971: A Potent Inhibitor of the Rho/MRTF/SRF Pathway with Promising Anti-Fibrotic Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, contribute to a significant portion of mortality worldwide, yet effective therapies remain elusive. A key cellular player in fibrosis is the myofibroblast, which is responsible for excessive collagen deposition. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. CCG-203971 has emerged as a promising small molecule inhibitor with significant anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
This compound exerts its anti-fibrotic effects by targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a central regulator of myofibroblast activation and fibrogenesis.
Signaling Cascade:
-
Activation of RhoA: Pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) and lysophosphatidic acid (LPA), or mechanical stress from a stiff extracellular matrix, activate the small GTPase RhoA.[3]
-
Actin Polymerization: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.
-
MRTF-A Nuclear Translocation: In quiescent cells, MRTF-A is sequestered in the cytoplasm by binding to G-actin. Upon F-actin polymerization, MRTF-A is released and translocates to the nucleus.[1][4]
-
SRF-Mediated Gene Transcription: In the nucleus, MRTF-A acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of pro-fibrotic and cytoskeletal proteins.[5]
-
Inhibition by this compound: this compound disrupts this signaling cascade, preventing the nuclear localization of MRTF-A and subsequent SRF-mediated gene transcription.[1][2] Recent studies have identified the iron-dependent co-transcription factor Pirin as a molecular target of the CCG-1423/CCG-203971 series of compounds.[5]
Quantitative Data on Anti-Fibrotic Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy of this compound
| Cell Type | Assay | Agonist | Outcome Measure | IC50 / Concentration | Result | Reference |
| PC-3 Cells | SRE-Luciferase | RhoA/C | Luciferase Activity | 6.4 µM | Potent inhibition of Rho-activated transcription. | [6] |
| PC-3 Cells | Scratch Wound Assay | - | Cell Migration | 4.2 µM | Inhibition of cancer cell migration. | [6] |
| Human Dermal Fibroblasts | Myofibroblast Transition | TGF-β (10 ng/ml) | α-SMA Expression | 10 µM | Complete blockage of myofibroblast differentiation. | [2] |
| Human Colonic Myofibroblasts | Gene Expression | TGF-β | MKL1 mRNA | 17.5-25 µM | Significant repression of TGF-β-induced MKL1 expression. | [4] |
| Human Colonic Myofibroblasts | Protein Expression | TGF-β | Collagen I Protein | 17.5-25 µM | Reduction of collagen I protein expression to untreated levels. | [4] |
| SSc Dermal Fibroblasts | Proliferation Assay | - | Cell Viability (WST-1) | 30 µM | Inhibition of the increased proliferation rate of SSc fibroblasts. | [6] |
| Normal & IPF Lung Fibroblasts | Protein Expression | TGF-β (2 ng/ml) | Fibronectin | 30 µM | Blockage of basal and TGF-β-induced fibronectin expression. | [7] |
In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Outcome Measure | Result | Reference |
| C57BL/6J Mice | Bleomycin-Induced Skin Fibrosis | 100 mg/kg i.p., twice daily for 2 weeks | Dermal Thickening | Significant suppression of bleomycin-induced skin thickening (P<0.001). | [2] |
| C57BL/6J Mice | Bleomycin-Induced Skin Fibrosis | 100 mg/kg i.p., twice daily for 2 weeks | Skin Collagen Content (Hydroxyproline) | Significant reduction in collagen deposition. | [2] |
| Murine Models | Bleomycin-Induced Lung Fibrosis | Therapeutically administered | Lung Collagen Content | Significant reduction in lung collagen. | [1] |
| Murine Models | Targeted Type II Alveolar Epithelial Injury | Therapeutically administered | Lung Collagen Content | Significant reduction in lung collagen. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.
Bleomycin-Induced Skin Fibrosis Model
Objective: To assess the in vivo anti-fibrotic efficacy of this compound in a model of dermal fibrosis.
Protocol:
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Fibrosis: For a two-week study, intradermal injections of bleomycin (e.g., 0.1 mg in PBS) are administered daily to a defined area on the backs of the mice. Control mice receive PBS injections.
-
Treatment: this compound is administered, for example, at a dose of 100 mg/kg via intraperitoneal (i.p.) injection twice daily. The vehicle control group receives the vehicle (e.g., 50 µl of DMSO) on the same schedule.[2]
-
Endpoint Analysis:
-
Dermal Thickening: At the end of the treatment period, skin samples are collected. Dermal thickness is measured from stained tissue sections (e.g., Masson's trichrome).
-
Collagen Content: Skin samples are analyzed for hydroxyproline content, a quantitative measure of collagen.
-
In Vitro Myofibroblast Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of fibroblasts to myofibroblasts.
Protocol:
-
Cell Culture: Primary human dermal fibroblasts are plated onto coverslips in 96-well plates and allowed to adhere.
-
Induction of Differentiation: Cells are treated with a pro-fibrotic stimulus, such as TGF-β (e.g., 10 ng/ml), for a period of 72 hours to induce a myofibroblast phenotype.
-
Treatment: Concurrently with TGF-β stimulation, cells are treated with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Immunocytochemistry: After the treatment period, cells are fixed.
-
Staining: Myofibroblast differentiation is assessed by staining for α-smooth muscle actin (α-SMA), a key marker. Cell nuclei are counterstained with DAPI.
-
Visualization: Cells are visualized using fluorescence microscopy to assess the expression and organization of α-SMA into stress fibers.
Conclusion and Future Directions
This compound is a potent inhibitor of the Rho/MRTF/SRF signaling pathway with demonstrated anti-fibrotic activity in both in vitro and in vivo models of skin and lung fibrosis.[1][2] Its ability to block a central downstream node in fibrotic signaling makes it an attractive therapeutic candidate. Despite these promising results, this compound has shown modest potency and poor pharmacokinetic properties, which may limit its clinical development.[8][9] Ongoing medicinal chemistry efforts have focused on developing analogs with improved metabolic stability and solubility, such as CCG-232601 and CCG-257081, which have shown comparable or enhanced efficacy in preclinical models.[5][8][9] Further research into these second-generation compounds is warranted to fully evaluate their therapeutic potential for treating a range of fibrotic diseases.
References
- 1. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG-203971 for Scleroderma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor CCG-203971 and its application in preclinical scleroderma research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in relevant assays.
Introduction to this compound and its Target in Scleroderma
Systemic sclerosis (scleroderma, SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathological event in SSc is the excessive activation of fibroblasts into myofibroblasts, which are hyper-proliferative and deposit large amounts of extracellular matrix, leading to tissue scarring and organ dysfunction.
This compound is a novel small molecule inhibitor that targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical downstream integrator of various pro-fibrotic signals and plays a central role in myofibroblast activation.[2] In scleroderma, this pathway is constitutively active in dermal fibroblasts.[3] By inhibiting this pathway, this compound effectively reverses the myofibroblast phenotype and reduces the production of key fibrotic mediators.[2][3]
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a crucial regulator of gene transcription involved in cell proliferation, migration, and differentiation. In the context of fibrosis, its activation in fibroblasts leads to their transformation into contractile, matrix-producing myofibroblasts.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical scleroderma research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value (IC₅₀) | Reference(s) |
| Inhibition of Profibrotic Gene Expression (CTGF, ACTA2, COL1A1) | Human SSc Dermal Fibroblasts | qRT-PCR | ~10 µM | [4] |
| Inhibition of LPA-induced Profibrotic Gene Expression (CTGF, ACTA2, COL1A2) | NIH-3T3 Fibroblasts | qRT-PCR | ~1-3 µM | [3] |
| Inhibition of RhoA/C-activated SRE-luciferase | PC-3 cells | Luciferase Reporter Assay | 6.4 µM |
Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Scleroderma Model
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| C57BL/6 Mice | 100 mg/kg, twice daily | Intraperitoneal (IP) | 2 weeks | Prevented bleomycin-induced skin thickening and collagen deposition. | [3] |
| C57BL/6 Mice | Implied ~200 mg/kg | Intraperitoneal (IP) | Not Specified | Efficacy comparable to 50 mg/kg oral dose of the more stable analog, CCG-232601. | [1][5] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Matrix | Value | Significance | Reference(s) |
| Half-life | Mouse Liver Microsomes | 1.6 minutes | Demonstrates very rapid metabolic degradation, explaining the poor in vivo pharmacokinetic profile. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This model is a widely used preclinical model to study scleroderma and evaluate the efficacy of anti-fibrotic compounds.
Caption: Experimental workflow for the in vivo bleomycin-induced scleroderma model.
Detailed Protocol:
-
Animal Model: Use C57BL/6 mice, a commonly used strain for this model.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (typically 100 µL of a 1 mg/mL solution) into a defined area on the shaved backs of the mice.
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., DMSO).
-
Administer this compound via intraperitoneal (IP) injection at a dose of 100 mg/kg twice daily.
-
The control group should receive vehicle injections on the same schedule.
-
-
Duration: Continue the bleomycin induction and this compound treatment for 2 weeks.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the affected skin tissue.
-
Skin Thickness: Fix a portion of the skin in formalin, embed in paraffin, and perform Masson's trichrome staining on tissue sections. Measure the dermal thickness using microscopy and image analysis software.
-
Collagen Content: Use a separate portion of the skin for a hydroxyproline assay, which provides a quantitative measure of collagen content.
-
Quantitative Real-Time PCR (qRT-PCR) for Profibrotic Gene Expression
This protocol details the measurement of mRNA levels of key fibrotic genes in cultured fibroblasts.
Materials:
-
Primary human dermal fibroblasts (from healthy donors and SSc patients)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, CTGF, COL1A2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human dermal fibroblasts in standard conditions.
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 24-72 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Hydroxyproline Assay for Collagen Quantification
This colorimetric assay measures the hydroxyproline content in tissue, which is a direct indicator of collagen levels.
Materials:
-
Skin tissue samples
-
Hydrochloric acid (HCl), concentrated
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydroxyproline standard
Procedure:
-
Tissue Hydrolysis:
-
Weigh the skin tissue samples.
-
Hydrolyze the tissue in a known volume of concentrated HCl at a high temperature (e.g., 110-120°C) for several hours (e.g., 18-24 hours) to break down the protein into individual amino acids.
-
-
Oxidation:
-
Neutralize the hydrolysates.
-
Add Chloramine-T solution to each sample and standard, and incubate to oxidize the hydroxyproline.
-
-
Color Development:
-
Add perchloric acid to stop the oxidation reaction.
-
Add DMAB solution and incubate at a raised temperature (e.g., 60-65°C) to develop a colored product.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at a specific wavelength (typically around 550-560 nm) using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using the hydroxyproline standards.
-
Calculate the hydroxyproline concentration in the tissue samples based on the standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.
-
Conclusion and Future Directions
This compound has demonstrated significant anti-fibrotic potential in preclinical models of scleroderma by targeting the fundamental mechanism of myofibroblast activation. Its utility as a research tool is well-established for investigating the role of the Rho/MRTF/SRF pathway in fibrosis. However, the poor pharmacokinetic profile of this compound, characterized by rapid metabolic degradation, limits its potential as a clinical therapeutic.[1]
Future research efforts are likely to focus on the development of analogs of this compound with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, for potential clinical translation in the treatment of scleroderma and other fibrotic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for effective anti-fibrotic therapies.
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
The Potential of CCG-203971 in Combating Intestinal Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal fibrosis, a progressive and often debilitating complication of inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Characterized by excessive deposition of extracellular matrix (ECM) proteins, intestinal fibrosis leads to stricture formation, bowel obstruction, and the need for surgical intervention. Current anti-inflammatory therapies have limited efficacy in preventing or reversing this fibrotic process. This has spurred the investigation of novel anti-fibrotic strategies, with a focus on targeting the key cellular and molecular drivers of fibrosis. One such promising target is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a central regulator of myofibroblast activation. CCG-203971, a second-generation small molecule inhibitor of this pathway, has emerged as a potential therapeutic agent for intestinal fibrosis. This technical guide provides an in-depth overview of the preclinical studies on this compound in the context of intestinal fibrosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling pathway is a critical mediator of cellular responses to both biochemical and mechanical cues, playing a pivotal role in myofibroblast differentiation and function.[1] Myofibroblasts are the primary effector cells in fibrosis, responsible for the excessive production of ECM components like collagen.
The activation of this pathway is initiated by various pro-fibrotic stimuli, including Transforming Growth Factor-beta (TGF-β) and increased matrix stiffness, both of which are characteristic features of the fibrotic intestine.[2] These stimuli lead to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The depletion of the G-actin pool upon F-actin polymerization leads to the release of MRTF-A, allowing its translocation into the nucleus. Within the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, driving the expression of a suite of pro-fibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and various collagens.[2]
This compound exerts its anti-fibrotic effects by disrupting this signaling cascade. By inhibiting the nuclear localization of MRTF-A, this compound effectively blocks the transcription of SRF-dependent pro-fibrotic genes, thereby attenuating myofibroblast activation and ECM deposition.[2]
Quantitative Data from In Vitro Studies
Preclinical studies utilizing in vitro models of intestinal fibrosis have provided crucial quantitative data on the efficacy of this compound. These studies typically involve the use of human colonic myofibroblasts stimulated with pro-fibrotic agents like TGF-β or cultured on matrices of varying stiffness to mimic the fibrotic microenvironment.
| Parameter | Cell Line/Model | Treatment/Condition | This compound Concentration | Result | Reference |
| IC50 (SRE-Luciferase Activity) | HEK293T cells | RhoA/C-activated SRE-luciferase assay | 6.4 µM | Potent inhibition of Rho-mediated transcription. | [MedChemExpress data] |
| α-SMA Protein Expression | Human Colonic Myofibroblasts (CCD-18Co) | TGF-β Stimulation | 25 µM | Strong repression of α-SMA expression. | [2] |
| Collagen I Protein Expression | Human Colonic Myofibroblasts (CCD-18Co) | TGF-β Stimulation | 17.5 - 25 µM | Dose-dependent reduction to untreated levels. | [2] |
| MRTF-A Nuclear Localization | Human Colonic Myofibroblasts | Matrix Stiffness and TGF-β Stimulation | Not specified | Inhibition of MRTF-A nuclear localization. | [2] |
Experimental Protocols: In Vitro Models
TGF-β-Induced Fibrogenesis in Human Colonic Myofibroblasts
This protocol is designed to assess the anti-fibrotic potential of compounds in a biochemically-induced model of intestinal fibrosis.
Matrix Stiffness-Induced Fibrogenesis
This protocol assesses the effect of mechanical cues on fibroblast activation and the inhibitory potential of this compound.
In Vivo Studies and Pharmacokinetics
While this compound has shown promise in various in vivo models of fibrosis, including dermal and pulmonary fibrosis, its application in a specific intestinal fibrosis model has been explored in the context of Salmonella-induced inflammation and fibrosis in mice.[3] In this model, prophylactic treatment with this compound demonstrated anti-fibrotic efficacy.
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Collagen I Protein Expression | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant 3-fold repression compared to infected controls. | [3] |
| Fibrotic Gene Expression (COL1A1, IGF-1) | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant repression compared to infected controls. | [3] |
| Inflammatory Gene Expression (IL-1β, IL-6) | Salmonella typhimurium-infected CBA mice | 100 mg/kg/day for 18 days (prophylactic) | Significant repression compared to infected controls. | [3] |
It is important to note that this compound has been characterized as having modest in vivo potency and poor pharmacokinetic properties, including poor metabolic stability and a short half-life.[4][5] This has led to the development of optimized second-generation analogs, such as CCG-232601, with improved pharmacokinetic profiles.[4]
Experimental Protocol: In Vivo Model
Salmonella-Induced Intestinal Fibrosis Model
This model is relevant for studying the interplay between chronic inflammation and fibrosis.
Conclusion and Future Directions
This compound has demonstrated clear anti-fibrotic potential in preclinical models of intestinal fibrosis by targeting the fundamental mechanism of myofibroblast activation through the Rho/MRTF/SRF pathway. The available data from both in vitro and in vivo studies support its continued investigation as a therapeutic candidate. However, the suboptimal pharmacokinetic profile of this compound highlights the need for further drug development and the evaluation of its more potent and stable analogs. Future research should focus on validating the efficacy of these second-generation inhibitors in robust and clinically relevant models of intestinal fibrosis. Furthermore, a deeper understanding of the long-term safety and efficacy of targeting the Rho/MRTF/SRF pathway will be crucial for the successful translation of this promising anti-fibrotic strategy to the clinic. The continued exploration of compounds like this compound and its derivatives offers hope for the development of the first-in-class therapies that can halt or even reverse the progression of intestinal fibrosis in patients with IBD.
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. graphviz.org [graphviz.org]
The Potent Anti-Metastatic Effect of CCG-203971 in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. This technical guide delves into the preclinical evidence demonstrating the potent anti-metastatic effects of CCG-203971, a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. In vitro and in vivo studies have shown that this compound effectively curtails melanoma cell migration, invasion, and proliferation, culminating in a significant reduction of metastatic burden in preclinical models. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes to support further research and development of this promising anti-metastatic agent.
Introduction
The majority of melanoma-related fatalities are a direct consequence of metastasis, the process by which cancer cells disseminate from the primary tumor to form secondary tumors in distant organs.[1] The Rho family of small GTPases, particularly RhoC, has been strongly implicated in driving the aggressive, metastatic phenotype of melanoma.[1] Activation of Rho signaling leads to the nuclear translocation of Myocardin-Related Transcription Factor (MRTF), which in turn co-activates the Serum Response Factor (SRF) to initiate a transcriptional program that promotes cell motility, invasion, and proliferation.[1]
This compound is a second-generation small molecule inhibitor that specifically targets this Rho/MRTF/SRF signaling axis.[2] By preventing the nuclear accumulation and activity of MRTF-A, this compound effectively shuts down the expression of key genes involved in the metastatic cascade.[1] This guide summarizes the critical preclinical data on the efficacy of this compound against melanoma metastasis and provides detailed methodologies for the key experiments that underpin these findings.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway is a central regulator of actin dynamics and gene expression. In melanoma, its hyperactivation is linked to increased metastatic potential. The signaling cascade is initiated by the activation of Rho GTPases, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A binds to SRF, leading to the transcription of target genes such as MYL9, CYR61, and CTGF, which are involved in cell migration and invasion.[1] this compound disrupts this pathway by inhibiting the nuclear localization and transcriptional activity of MRTF-A.[1]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on melanoma cells.
Table 1: In Vitro Efficacy of this compound on Melanoma Cells
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| RhoC-induced SRE-Luciferase Expression (IC50) | SK-Mel-147 | ~6 µM | 50% inhibition of transcriptional activity | [1] |
| Cell Migration | SK-Mel-147 | 10 µM | ~85-90% reduction | [3] |
| Cell Invasion | SK-Mel-147 | 10 µM | Significant inhibition | [1] |
| Cell Proliferation (72h) | SK-Mel-147 | 10 µM | Significant reduction in cell number | [1] |
| Cell Cycle Arrest | SK-Mel-147 | 10 µM | G1 phase arrest | [1] |
| Clonogenicity | SK-Mel-147 | 10 µM | ~50% reduction in colony number and size | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Melanoma Lung Metastasis
| Parameter | Treatment Group | Result | Reference |
| Number of Metastatic Nodules | This compound (100 mg/kg BID) | ~50% reduction compared to vehicle | [1] |
| Size of Metastatic Nodules | This compound (100 mg/kg BID) | ~75% reduction in size compared to vehicle | [1] |
| Total Lung Tumor Burden | This compound (100 mg/kg BID) | ~7-fold reduction compared to vehicle | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on the methods described in the primary literature and may require optimization for specific laboratory conditions.
Cell Lines and Culture
-
Cell Lines: SK-Mel-147 (high RhoC expressing, highly metastatic) and SK-Mel-19 (low RhoC expressing, less metastatic) human melanoma cell lines.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Luciferase Reporter Assay for MRTF/SRF Activity
This assay quantifies the transcriptional activity of the MRTF/SRF complex.
-
Transfection: Co-transfect melanoma cells with a RhoC expression vector and a Serum Response Element (SRE)-luciferase reporter plasmid.
-
Treatment: Following transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., overnight).
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the IC50 value for this compound.
Transwell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive capabilities of melanoma cells.
-
Cell Preparation: Starve melanoma cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup:
-
Migration Assay: Seed the starved cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in serum-free medium containing this compound or vehicle. The lower chamber contains medium with a chemoattractant (e.g., 10% FBS).
-
Invasion Assay: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
-
Incubation: Incubate the plates for a suitable duration (e.g., 6-24 hours) to allow for cell migration or invasion.
-
Cell Staining and Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of melanoma cells.
-
Cell Seeding: Seed melanoma cells in multi-well plates at a low density.
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Cell Counting: At each time point, harvest the cells and count the number of viable cells using a hemocytometer and trypan blue exclusion.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the effect of this compound on the cell cycle distribution of melanoma cells.
-
Cell Treatment: Treat melanoma cells with this compound or vehicle for a specified time (e.g., 72 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Assay
This assay assesses the long-term proliferative capacity and survival of melanoma cells after treatment with this compound.
-
Cell Treatment: Treat melanoma cells with this compound or vehicle for a defined period (e.g., 72 hours).
-
Cell Seeding: After treatment, plate a low number of viable cells (e.g., 200 cells/well) into 6-well plates.
-
Colony Formation: Allow the cells to grow for 7-10 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a solution of 3.7% formaldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
In Vivo Mouse Model of Melanoma Lung Metastasis
This preclinical model evaluates the in vivo efficacy of this compound in inhibiting melanoma metastasis.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID mice) to prevent rejection of human melanoma cells.[1]
-
Cell Injection: Inject a suspension of highly metastatic human melanoma cells (e.g., SK-Mel-147, 2 x 106 cells) intravenously via the tail vein. The cells can be engineered to express a reporter gene like Green Fluorescent Protein (GFP) for easier detection of metastases.[1]
-
Treatment Regimen: Immediately following cell injection, begin treatment with this compound or a vehicle control. A typical regimen is intraperitoneal (I.P.) injection of 100 mg/kg this compound twice daily.[1]
-
Duration of Study: Continue the treatment for a predefined period (e.g., 18 days).[1]
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs.
-
Histological Analysis: Fix the lungs in formalin, embed in paraffin, and prepare tissue sections. Stain the sections with Hematoxylin and Eosin (H&E) to visualize metastatic nodules. If using GFP-expressing cells, perform immunohistochemistry with an anti-GFP antibody.
-
Quantification: Quantify the number and size of metastatic nodules in the lungs of each mouse.
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly support the potential of this compound as a novel therapeutic agent for the treatment of metastatic melanoma. By targeting the Rho/MRTF/SRF signaling pathway, this compound effectively inhibits key processes involved in melanoma cell dissemination and colonization. The significant reduction in lung metastasis observed in a preclinical mouse model is particularly encouraging.
Future research should focus on further elucidating the in vivo efficacy of this compound in other models of melanoma metastasis, including spontaneous metastasis models. Investigating potential combination therapies with existing melanoma treatments, such as targeted therapies or immunotherapies, could also yield synergistic effects. Furthermore, the development of more potent and pharmacokinetically optimized analogs of this compound may enhance its therapeutic potential. Continued investigation into this promising compound and its mechanism of action will be crucial in translating these preclinical findings into effective clinical strategies for patients with metastatic melanoma.
References
- 1. Pharmacological inhibition of Myocardin-related transcription factor pathway blocks lung metastases of RhoC overexpressing melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Myocardin-Related Transcription Factor Pathway Increases Efficacy of Trametinib in NRAS-Mutant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
CCG-203971: A Technical Guide to its Regulation of Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-203971 is a potent small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and proliferation, and its dysregulation is strongly implicated in the pathogenesis of fibrotic diseases and cancer metastasis. This compound has demonstrated significant anti-fibrotic and anti-metastatic activity in preclinical models by downregulating the expression of key pro-fibrotic and cytoskeletal genes. Recent evidence also points to the iron-dependent cotranscription factor Pirin as a direct molecular target of the this compound series of compounds. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its effects on gene transcription with quantitative data, detailed experimental protocols for its study, and a visualization of the signaling pathway it modulates.
Core Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch in response to various extracellular stimuli, including growth factors and mechanical stress.[1][2] Activation of RhoA triggers the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a key event in the formation of stress fibers.[1] This polymerization releases MRTF (also known as MKL1), which is otherwise sequestered in the cytoplasm through its association with G-actin.[1][3]
Upon release, MRTF translocates to the nucleus, where it functions as a transcriptional coactivator for SRF.[1][3][4] The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.[1][4] These target genes are centrally involved in fibrosis and cell motility, and include alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CTGF), and type I collagen (COL1A1).[5][6]
This compound exerts its inhibitory effect on this pathway, leading to the downregulation of these critical target genes.[5][6] This ultimately results in the reversal of the myofibroblast phenotype and a reduction in extracellular matrix deposition, the hallmark of fibrosis.[5]
Recent studies have identified Pirin, an iron-dependent cotranscription factor, as a molecular target for the class of compounds that includes this compound.[4] While the precise mechanism of how Pirin binding leads to the inhibition of the MRTF/SRF pathway is still under investigation, it is suggested to be a key part of the compound's mode of action.[4]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data on Gene and Protein Expression
This compound has been shown to inhibit the expression of several key genes and proteins involved in fibrosis and cell motility in a dose-dependent manner.
| Target Gene/Protein | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |
| SRE-Luciferase | HEK293T | RhoA/C-activated | IC50 = 0.64 µM | 50% | [7][8] |
| CTGF (mRNA) | SSc Dermal Fibroblasts | Spontaneous | 10 µM | ~50% | [5] |
| ACTA2 (α-SMA) (mRNA) | SSc Dermal Fibroblasts | Spontaneous | 10 µM | ~50% | [5] |
| COL1A2 (mRNA) | SSc Dermal Fibroblasts | Spontaneous | 10 µM | ~50% | [5] |
| CTGF (mRNA) | Human Colonic Myofibroblasts | TGF-β | 17.5 µM & 25 µM | Significant | [9] |
| ACTA2 (α-SMA) (mRNA) | Human Colonic Myofibroblasts | TGF-β | 17.5 µM & 25 µM | Significant | [9] |
| COL1A1 (mRNA) | Human Colonic Myofibroblasts | TGF-β | 1 µM, 3 µM, 17.5 µM, 25 µM | Significant, dose-dependent | [9] |
| α-SMA (protein) | Human Colonic Myofibroblasts | TGF-β | 25 µM | Strong repression | [9] |
| Collagen I (protein) | Human Colonic Myofibroblasts | TGF-β | 17.5 µM & 25 µM | Reduced to untreated levels | [9] |
| Fibronectin (protein) | Normal Lung Fibroblasts | TGF-β1 | 30 µM | Significant | [10] |
| MKL1 (MRTF-A) (protein) | Human Colonic Myofibroblasts | TGF-β | 25 µM | Significant repression | [8] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts from normal donors and patients with diffuse cutaneous systemic sclerosis (SSc), human colonic myofibroblasts, and HEK293T cells are commonly used.[2][5][7]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7][8] The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced effects.[7]
-
Treatment: For experiments, cells are often serum-starved for a period (e.g., 24 hours) before being treated with this compound at various concentrations, with or without a pro-fibrotic stimulus like Transforming Growth Factor-beta (TGF-β) or Lysophosphatidic Acid (LPA).[3][5]
Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the MRTF/SRF-mediated transcription.
Caption: Workflow for the SRE-Luciferase Reporter Gene Assay.
-
Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing multiple copies of the Serum Response Element (SRE) upstream of the luciferase gene.[1][4] A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is often performed for normalization.
-
Treatment: After transfection, cells are treated with different concentrations of this compound, often in the presence of a RhoA activator to stimulate the pathway.
-
Cell Lysis: Following the treatment period, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the activity of the SRE promoter.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of target genes.
-
RNA Isolation: Total RNA is extracted from cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (CTGF, ACTA2, COL1A1, etc.), and a housekeeping gene (e.g., GAPDH) for normalization, along with a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.[9]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Western Blotting
This technique is used to determine the protein levels of target molecules.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., α-SMA, Collagen I, MRTF-A, SRF) and a loading control (e.g., GAPDH).[11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Immunocytochemistry
Immunocytochemistry is used to visualize the subcellular localization of proteins, such as the nuclear translocation of MRTF-A.
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound and/or stimuli.[5]
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against the protein of interest (e.g., MRTF-A or α-SMA), followed by a fluorescently labeled secondary antibody.[5]
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye like DAPI.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
In Vivo Bleomycin-Induced Skin Fibrosis Model
This animal model is used to assess the anti-fibrotic efficacy of this compound in vivo.
Caption: Workflow for the in vivo bleomycin-induced skin fibrosis model.
-
Induction of Fibrosis: Mice (e.g., C57BL/6) receive daily intradermal injections of bleomycin in a defined area of the back to induce localized skin fibrosis.[5] A control group receives phosphate-buffered saline (PBS) injections.[5]
-
Treatment: Mice are treated with this compound, typically administered intraperitoneally (i.p.) twice daily, or a vehicle control (e.g., DMSO).[5]
-
Duration: The treatment continues for the duration of the bleomycin administration, for example, for 2 to 4 weeks.[5]
-
Outcome Measures: At the end of the study, skin samples are collected for analysis. Key endpoints include:
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, centered on the inhibition of the Rho/MRTF/SRF gene transcription pathway, provides a clear rationale for its anti-fibrotic effects. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the cellular and in vivo effects of this compound and to further explore its therapeutic potential. The quantitative data presented underscores its potency and dose-dependent activity. Future research will likely focus on further elucidating the role of its newly identified target, Pirin, and advancing this compound and its analogs through clinical development.
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Functions of CCG-203971
For Researchers, Scientists, and Drug Development Professionals
CCG-203971 is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in cell motility, proliferation, and differentiation. Its dysregulation has been implicated in various diseases, including fibrosis and cancer metastasis. This document provides a comprehensive overview of the cellular functions of this compound, its mechanism of action, and relevant experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 6.4 µM | RhoA/C-activated SRE-luciferase | Inhibition of Serum Response Element (SRE)-luciferase reporter activity.[1] |
| IC50 | 0.64 µM | SRE.L | Inhibition of Rho-mediated gene transcription.[2] |
| IC50 | 4.2 µM | PC-3 cells | Inhibition of cell migration.[1] |
| Concentration | 30 µM | Human dermal fibroblasts | Used to assess inhibition of proliferation.[1][2] |
| Concentration | 25 µM | Not specified | Repression of TGF-β-induced MKL1 expression.[1] |
| Concentration | 20 µM | WI-38 cells | Used to study the inhibition of the Rho/MRTF/SRF signaling pathway via Western blot.[3][4] |
Mechanism of Action
This compound functions as a potent inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2] This pathway is initiated by the activation of Rho GTPases, which leads to the nuclear translocation of MRTF. In the nucleus, MRTF acts as a cofactor for SRF, driving the transcription of target genes. Many of these genes are involved in fibrosis and cell migration, including connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[2][5] this compound disrupts this transcriptional program, leading to its anti-fibrotic and anti-metastatic effects.[1][6] Recent studies have identified the iron-dependent co-transcription factor, pirin, as a molecular target for the compound series that includes this compound.[7]
Signaling Pathway Diagram
The following diagram illustrates the Rho/MRTF/SRF signaling pathway and the point of inhibition by this compound.
Caption: The Rho/MRTF/SRF signaling cascade and inhibition by this compound.
Key Cellular Functions and Experimental Evidence
1. Anti-Fibrotic Activity:
This compound demonstrates significant anti-fibrotic effects both in vitro and in vivo. It inhibits the expression of key fibrotic markers such as connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2) in scleroderma (SSc) fibroblasts and in fibroblasts stimulated with lysophosphatidic acid (LPA) or transforming growth factor β (TGFβ).[2][5] In a bleomycin-induced skin injury model in mice, treatment with this compound prevented skin thickening and collagen deposition.[1][8]
Experimental Workflow: Bleomycin-Induced Dermal Fibrosis Model
Caption: Experimental workflow for the bleomycin-induced dermal fibrosis model.
2. Inhibition of Cell Migration:
This compound effectively inhibits the migration of cancer cells, as demonstrated with PC-3 prostate cancer cells, with an IC50 of 4.2 µM.[1] This anti-migratory effect is consistent with the inhibition of the Rho/MRTF/SRF pathway, which plays a crucial role in regulating the actin cytoskeleton and cell motility.
3. Inhibition of Cell Proliferation:
In human dermal fibroblasts, particularly those from scleroderma patients which exhibit a higher proliferation rate, this compound at a concentration of 30 µM was shown to inhibit cell proliferation.[1][8]
4. Regulation of Mitochondrial Function:
Recent studies have indicated that inhibitors of the Rho/MRTF/SRF pathway, including this compound, can also impact mitochondrial function.[3] These compounds have been shown to repress oxidative phosphorylation and increase glycolysis, suggesting a role in regulating cellular bioenergetics.[3][9]
Experimental Protocols
1. Cell Viability/Proliferation Assay (WST-1):
-
Cell Seeding: Human dermal fibroblasts are plated in 96-well plates at a density of 2.0 x 10^4 cells per well and allowed to adhere overnight in DMEM containing 10% FBS.[2]
-
Treatment: The growth medium is replaced with DMEM containing 2% FBS and the test compound (e.g., 30 µM this compound) or vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).[2]
-
Detection: WST-1 reagent is added to each well, and the plate is incubated for 60 minutes. The absorbance is then measured at 490 nm to determine the viable cell density.[2]
2. Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins:
-
Cell Culture and Treatment: WI-38 human lung fibroblasts are treated with 20 µM of this compound for 24 hours.[3][4]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of the Rho/MRTF/SRF pathway (e.g., RhoA, MRTF-A, SRF). GAPDH is typically used as a loading control.[4]
-
Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an appropriate detection system.
3. In Vivo Bleomycin-Induced Skin Fibrosis Model:
-
Animal Model: Mice are used for this model.
-
Induction of Fibrosis: Bleomycin is administered, for example, through intradermal injections for a period of two weeks.[1]
-
Treatment: this compound or a vehicle control is administered concurrently, often via intraperitoneal (i.p.) injection.[1]
-
Outcome Assessment: After the treatment period, skin samples are collected for analysis. Dermal thickening is assessed through histological examination, and collagen content is quantified using a hydroxyproline assay.[1]
Pharmacokinetics and Further Development
While this compound has shown promising efficacy in various preclinical models, it has been noted to have modest potency and poor pharmacokinetic properties, including a short half-life in mouse liver microsomes (1.6 min), indicating high susceptibility to oxidative metabolism.[2][10][11] This has led to the development of second-generation analogs with improved metabolic stability and solubility for potential long-term efficacy studies.[10][11]
Conclusion
This compound is a valuable research tool for investigating the cellular processes regulated by the Rho/MRTF/SRF signaling pathway. Its potent inhibitory effects on fibrosis, cell migration, and proliferation underscore the therapeutic potential of targeting this pathway. Further research and development of analogs with improved pharmacokinetic profiles are ongoing and hold promise for the treatment of fibrotic diseases and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the myofibroblast genetic switch: inhibitors of myocardin-related transcription factor/serum response factor-regulated gene transcription prevent fibrosis in a murine model of skin injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CCG-203971: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of CCG-203971, a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Initially identified through a cell-based reporter assay, this compound has demonstrated significant anti-fibrotic and anti-metastatic potential in various in vitro and in vivo models. Subsequent research has identified the transcriptional co-regulator Pirin as a direct molecular target. This document details the medicinal chemistry efforts leading to this compound, its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.
Discovery and Medicinal Chemistry
This compound emerged from a medicinal chemistry campaign aimed at optimizing a first-generation Rho/MRTF/SRF pathway inhibitor, CCG-1423. While CCG-1423 showed promise in blocking cancer cell migration and proliferation, it suffered from poor pharmacokinetic properties and off-target effects. The development of this compound focused on improving potency, metabolic stability, and reducing toxicity.
Structure-activity relationship (SAR) studies on the CCG-1423 scaffold led to the identification of nipecotic acid derivatives as a promising chemical series. This compound, a nipecotic bis(amide) analog, demonstrated improved tolerability in vivo compared to its predecessor.[1] Further optimization efforts within this series led to the development of even more metabolically stable compounds like CCG-222740 and CCG-232601.[1]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of related N-aryl-1-(heteroarylcarbonyl)piperidine-3-carboxamides. The general approach likely involves the coupling of a piperidine-3-carboxamide core with 3-(furan-2-yl)benzoic acid and 4-chloroaniline. A representative synthetic scheme is outlined below.
Caption: Plausible synthesis of this compound.
Mechanism of Action
Inhibition of the Rho/MRTF/SRF Signaling Pathway
This compound was initially identified as an inhibitor of the RhoA-regulated MRTF/SRF-mediated gene transcription pathway.[2] This signaling cascade is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and the expression of fibrotic genes.[3] The pathway is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of target genes.[3][4]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Pirin as a Direct Molecular Target
While initially characterized as a pathway inhibitor, the precise molecular target of the CCG-1423/CCG-203971 series was unknown for some time. Affinity isolation-based target identification efforts subsequently revealed that these compounds directly bind to Pirin, an iron-dependent nuclear protein and transcriptional co-regulator.[5][6][7] Biophysical studies, including isothermal titration calorimetry, confirmed this interaction.[6] Genetic and pharmacological studies have shown that Pirin can modulate MRTF/SRF-dependent gene transcription, suggesting that this compound exerts its effects on the Rho/MRTF/SRF pathway through its interaction with Pirin.[2][8]
Caption: this compound binds to Pirin, which in turn modulates MRTF/SRF-mediated transcription.
In Vitro Pharmacology
This compound has been evaluated in a variety of in vitro assays to determine its potency and cellular effects.
| Assay | Cell Line/System | Endpoint | IC50/EC50 | Reference(s) |
| SRE-Luciferase | HEK293T | Inhibition of RhoA/C-activated luciferase | 6.4 µM | [5] |
| SRE.L Reporter | HEK293T | Inhibition of Rho-mediated gene transcription | 0.64 µM | [6][9] |
| Cell Migration | PC-3 | Inhibition of cell migration | 4.2 µM | [5] |
| Cell Viability | WI-38 | Cytotoxicity | 12.0 ± 3.99 µM | [2] |
| Cell Viability | C2C12 | Cytotoxicity | 10.9 ± 3.52 µM | [2] |
| ACTA2 Expression | Human Dermal Fibroblasts | Inhibition of TGF-β stimulated expression | - | [6] |
| CTGF, COL1A2 Expression | SSc and LPA/TGFβ-stimulated fibroblasts | Inhibition of expression | - | [10] |
Detailed Experimental Protocols
This assay is used to quantify the activity of the MRTF/SRF transcription factor complex.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates at a density of 30,000 cells per well one day before transfection.
-
Cells are co-transfected with an SRE-luciferase reporter plasmid and a constitutively active Gα12 plasmid (to stimulate the Rho pathway) using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected for normalization.[1][11]
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, the medium is replaced with serum-free or low-serum medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
This assay assesses the effect of this compound on cancer cell migration.
-
Cell Seeding and Monolayer Formation:
-
PC-3 prostate cancer cells are seeded in 24-well plates and grown to confluence.
-
-
Wound Creation:
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
-
Compound Treatment and Imaging:
-
The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or vehicle control.
-
The wound area is imaged at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
-
Data Analysis:
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point.
-
The inhibition of cell migration is calculated relative to the vehicle-treated control.
-
In Vivo Pharmacology and Pharmacokinetics
This compound has shown efficacy in preclinical models of fibrosis.
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Bleomycin-induced skin fibrosis (mouse) | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed bleomycin-induced skin thickening and collagen deposition. | [5] |
| Bleomycin-induced lung fibrosis (mouse) | 100 mg/kg, i.p., twice daily from day 11 to 21 | Attenuated lung fibrosis and reduced collagen accumulation. |
| Pharmacokinetic Parameter | Value | Species/System | Reference(s) |
| Half-life (t1/2) | 1.6 min | Mouse liver microsomes | [5][9] |
The poor pharmacokinetic profile of this compound, particularly its rapid metabolism, prompted the development of more stable analogs for further preclinical and potential clinical development.[5][7]
Detailed In Vivo Protocol: Bleomycin-Induced Skin Fibrosis
This model is used to evaluate the anti-fibrotic efficacy of compounds in vivo.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 3. hPCL3S promotes proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-203971: An In Vitro Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCG-203971 is a novel, second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cytoskeletal organization, cell motility, and fibrotic processes.[3] Dysregulation of the Rho/MRTF/SRF pathway has been implicated in various diseases, including cancer metastasis and fibrosis.[3][4] this compound exerts its effects by targeting Pirin, an iron-dependent cotranscription factor, thereby inhibiting the transcriptional activity of the MRTF/SRF complex.[3] These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.
Mechanism of Action
This compound functions by disrupting the RhoA-mediated transcriptional signaling cascade. The binding of RhoA to its effectors leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF forms a complex with SRF to activate the transcription of target genes containing a Serum Response Element (SRE) in their promoters.[3] this compound has been shown to inhibit this pathway, leading to a reduction in the expression of pro-fibrotic and cytoskeletal genes.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay/Cell Line | Parameter | Value | Reference |
| SRE.L Luciferase Assay | IC50 | 0.64 µM | [1] |
| RhoA/C-activated SRE-luciferase | IC50 | 6.4 µM | [2] |
| PC-3 Cell Migration | IC50 | 4.2 µM | [2] |
| WI-38 Human Lung Fibroblasts | IC50 | 12.0 ± 3.99 µM | [6] |
| C2C12 Mouse Myoblasts | IC50 | 10.9 ± 3.52 µM | [6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Human Dermal Fibroblasts | This compound | 30 µM | Inhibition of proliferation | [1][2] |
| Human Dermal Fibroblasts | This compound with TGF-β | 25 µM | Repression of TGF-β-induced MKL1 expression | [2] |
| WI-38 Fibroblasts | This compound | 20 µM | Inhibition of Rho/MRTF/SRF signaling proteins | [6][7] |
| Human Conjunctival Fibroblasts | This compound | 10-25 µM | Inhibition of αSMA protein expression | [8] |
Experimental Protocols
SRE.L Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the MRTF/SRF-mediated gene transcription.
Materials:
-
HEK293T cells
-
SRE.L luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's instructions. Co-transfect the SRE.L luciferase reporter plasmid and the control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A final DMSO concentration of 0.1% should be maintained across all wells.
-
Remove the medium from the cells and add the this compound dilutions or DMSO vehicle control.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the SRE.L luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Cell Viability (WST-1) Assay
This assay assesses the cytotoxicity of this compound.
Materials:
-
Human dermal fibroblasts (or other cell line of interest)
-
DMEM with 10% FBS
-
DMEM with 2% FBS
-
This compound
-
DMSO (vehicle control)
-
WST-1 reagent
-
96-well plate
-
Plate reader (490 nm absorbance)
Protocol:
-
Cell Seeding: Plate human dermal fibroblasts at a density of 2.0 × 10^4 cells per well in a 96-well plate and grow overnight in DMEM with 10% FBS.[1]
-
Compound Treatment:
-
WST-1 Assay:
-
Add WST-1 dye to each well and incubate for 60 minutes.[1]
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Western Blotting for Fibrotic Markers and Pathway Proteins
This protocol is used to determine the effect of this compound on the protein levels of key components of the Rho/MRTF/SRF pathway and fibrotic markers.
Materials:
-
WI-38 cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
TGF-β (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-CTGF, anti-Collagen I, anti-RhoA, anti-MRTF-A, anti-SRF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-203971
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene transcription involved in fibrosis, cancer cell migration, and other cellular processes. This compound exerts its effects by disrupting the interaction between MRTF-A and SRF, thereby inhibiting the transcription of downstream target genes such as those encoding for smooth muscle actin (α-SMA) and collagen. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations for various cell lines and assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 408.88 g/mol | |
| CAS Number | 1443437-74-8 | |
| Solubility | In DMSO: 81-200 mg/mL (198-489 mM) |
In Vitro Efficacy and Recommended Concentrations
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. The following table summarizes the reported IC50 values and effective concentrations for this compound in various in vitro models. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line/Assay | Assay Type | IC50 / Effective Concentration | Reference |
| HEK293T | SRE.L Luciferase Reporter | 0.64 µM (IC50) | |
| PC-3 | Cell Migration | 4.2 µM (IC50) | |
| WI-38 (Human Lung Fibroblasts) | Cell Viability (MTS) | 12.0 ± 3.99 µM (IC50) | |
| C2C12 (Mouse Myoblasts) | Cell Viability (MTS) | 10.9 ± 3.52 µM (IC50) | |
| Human Dermal Fibroblasts | Inhibition of Proliferation | 30 µM | |
| Human Dermal Fibroblasts | Inhibition of Profibrotic Gene Expression | 25 µM | |
| Human Colonic Myofibroblasts | Inhibition of Collagen I and α-SMA expression | 17.5 - 25 µM | |
| SSc Fibroblasts | Inhibition of CTGF, α-SMA, and COL1A2 expression | Not specified, but effective |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rho/MRTF/SRF signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: The Rho/MRTF/SRF signaling pathway inhibited by this compound.
Caption: A general experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.09 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTS/WST-1)
Materials:
-
Cells of interest (e.g., WI-38, C2C12, dermal fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for WST-1) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
SRF-RE Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
SRF-RE luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the SRF-RE luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for plasmid expression.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-α-SMA, anti-Collagen I)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control such as GAPDH or β-actin.
Application Notes and Protocols: CCG-203971 for PC-3 Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer (PCa) is a leading cause of cancer-related death in men, and metastasis is the primary contributor to its mortality. The migration of cancer cells is a critical step in the metastatic cascade, making it a key target for therapeutic intervention. PC-3 cells, a human prostate cancer cell line derived from a bone metastasis, are a widely used in vitro model for studying metastatic prostate cancer due to their high migratory and invasive potential. CCG-203971 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which plays a crucial role in regulating actin dynamics and cell motility.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to inhibit PC-3 cell migration.
Mechanism of Action
This compound inhibits the Rho/MRTF/SRF signaling pathway, a key regulator of cytoskeletal dynamics and gene expression involved in cell migration.[1][2][4][5] The proposed mechanism involves the binding of this compound to the protein pirin, an iron-dependent cotranscription factor.[4] This interaction modulates the activity of the MRTF/SRF transcriptional complex, leading to a downstream reduction in the expression of genes essential for cell migration and fibrosis.[4][6]
Quantitative Data
The inhibitory effect of this compound on PC-3 cell migration has been quantified, providing a benchmark for experimental design.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | PC-3 | Migration Assay | 4.2 µM | [1] |
Table 1: Inhibitory Concentration of this compound on PC-3 Cell Migration. The IC50 value represents the concentration of this compound required to inhibit 50% of PC-3 cell migration.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on cell migration.
Caption: this compound inhibits the Rho/MRTF/SRF pathway, blocking cell migration.
Experimental Protocols
Two common methods for assessing PC-3 cell migration are the wound healing (scratch) assay and the transwell (Boyden chamber) assay.
Wound Healing (Scratch) Assay
This method is suitable for visualizing and quantifying the collective migration of a sheet of cells.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Seed PC-3 cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using a microscope.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time for each treatment condition.
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Workflow:
Caption: Workflow for the transwell (Boyden chamber) migration assay.
Detailed Protocol:
-
Preparation: Place 8.0 µm pore size transwell inserts into a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum or specific growth factors like EGF) to the lower chamber of each well.[7][8]
-
Cell Seeding: Resuspend PC-3 cells in serum-free or low-serum medium containing the desired concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for measurable migration (typically 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or 4% paraformaldehyde) and then stain with a suitable dye (e.g., crystal violet or DAPI).
-
Analysis: Image the stained cells using a microscope and count the number of migrated cells per field of view. Calculate the average number of migrated cells for each treatment condition.
Materials
-
PC-3 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates (for wound healing assay)
-
24-well plates with 8.0 µm pore size transwell inserts (for transwell assay)
-
Sterile pipette tips (p200)
-
Microscope with a camera
-
Fixative (e.g., methanol, paraformaldehyde)
-
Staining solution (e.g., crystal violet, DAPI)
-
Cotton swabs
Troubleshooting
-
Low Migration: Ensure PC-3 cells are healthy and in the exponential growth phase. Optimize the chemoattractant concentration and incubation time for the transwell assay.
-
High Background in Transwell Assay: Be gentle when removing non-migrated cells to avoid dislodging the membrane. Ensure proper washing steps.
-
Irregular Wound Edges in Scratch Assay: Create the scratch with a steady and consistent motion.
-
Cell Proliferation Effects: To distinguish between inhibition of migration and inhibition of proliferation, consider pre-treating cells with a proliferation inhibitor like Mitomycin C before starting the migration assay, especially for longer time-point experiments.[9]
This compound is a valuable tool for investigating the role of the Rho/MRTF/SRF pathway in PC-3 cell migration. The protocols outlined in this document provide a framework for conducting robust and reproducible in vitro migration assays. By carefully controlling experimental conditions and utilizing the provided quantitative data as a reference, researchers can effectively assess the anti-migratory potential of this compound and other compounds targeting this critical signaling pathway in prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gαi2 Protein Inhibition Blocks Chemotherapy- and Anti-Androgen-Induced Prostate Cancer Cell Migration [mdpi.com]
- 9. hPCL3S promotes proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG-203971 in a Bleomycin-Induced Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pulmonary fibrosis is a progressive and often fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function. A key cellular mediator of fibrosis is the myofibroblast, which is activated by various pro-fibrotic stimuli. The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of myofibroblast differentiation and activation.[1][2][3] CCG-203971 is a second-generation small molecule inhibitor of the Rho/MRTF/SRF pathway, which has shown efficacy in preclinical models of fibrosis by preventing myofibroblast activation and reducing collagen production.[2][4][5] These application notes provide a detailed protocol for utilizing this compound in a bleomycin-induced pulmonary fibrosis mouse model, a widely used model for studying the pathogenesis of fibrosis and evaluating potential therapies.[6][7]
Mechanism of Action:
This compound targets the transcriptional regulation of pro-fibrotic genes.[8] In response to pro-fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β) and mechanical stress, the RhoA signaling pathway is activated.[1] This leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). Under basal conditions, MRTF is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of genes involved in fibrosis, including those for alpha-smooth muscle actin (α-SMA) and collagen.[8][9] this compound inhibits this pathway, preventing the nuclear localization of MRTF-A and subsequent gene transcription, thereby blocking myofibroblast differentiation and function.[4]
Signaling Pathway Diagram:
Caption: Rho/MRTF/SRF signaling pathway in fibrosis and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Rho/MRTF/SRF Inhibitors
| Compound | Cell Type | Assay | Endpoint | IC50 | Reference |
| This compound | PC-3 | Cell Migration | Inhibition of Migration | 4.2 µM | [10] |
| This compound | HEK293T | SRE-Luciferase | Inhibition of RhoA/C-activated luciferase | 6.4 µM | [10] |
| CCG-257081 | Human Lung Fibroblasts | mRNA Expression | Decrease in α-SMA (ACTA2) | 4 µM | [11][12] |
| CCG-257081 | Human Lung Fibroblasts | mRNA Expression | Decrease in CTGF | 15 µM | [11][12] |
*CCG-257081 is an analog of this compound with improved pharmacokinetic properties.[13]
Table 2: In Vivo Efficacy of this compound and Analogs in Bleomycin-Induced Fibrosis Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Bleomycin-induced Skin Fibrosis | 100 mg/kg, twice daily, i.p. | Significantly suppressed bleomycin-induced skin thickening and collagen content. | [5][10] |
| This compound | Bleomycin-induced Lung Fibrosis | 100 mg/kg, twice daily, i.p. (therapeutic, starting day 11) | Reversed weight loss and significantly reduced lung hydroxyproline concentrations. | [14] |
| CCG-232601 | Bleomycin-induced Dermal Fibrosis | 50 mg/kg, orally | Inhibited the development of dermal fibrosis. | [15][16] |
| CCG-257081 | Bleomycin-induced Lung Fibrosis | 100 mg/kg, once daily, p.o. (preventative) | Prevented body weight loss; lung hydroxyproline content and histology were not significantly different from naive tissue. | [11][12] |
*CCG-232601 and CCG-257081 are analogs of this compound.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model and Treatment with this compound
This protocol describes a therapeutic treatment regimen with this compound in a bleomycin-induced pulmonary fibrosis model in mice.
Materials:
-
C57BL/6 mice (6-7 weeks old)[17]
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO in PEG-400 or Dimethyl sulfoxide (DMSO))[11][14]
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer®)[18]
-
Animal handling and surgical equipment
Experimental Workflow Diagram:
Caption: Experimental workflow for the therapeutic administration of this compound in a bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Animal Handling and Acclimatization:
-
House C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[17]
-
-
Bleomycin Administration (Day 0):
-
Anesthetize the mice using an appropriate anesthetic.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate. A commonly used dose is 1.2 - 3.5 units/kg body weight.[14][17]
-
Dissolve bleomycin in sterile saline to the desired concentration. The instillation volume should be approximately 50 µL per mouse.[17]
-
The control group should receive an equal volume of sterile saline via the same route.
-
Use a specialized device such as a MicroSprayer® for direct and even distribution of the solution into the lungs.[18]
-
-
Post-Induction Monitoring (Days 0-10):
-
Monitor the animals daily for any signs of distress, including weight loss, ruffled fur, and labored breathing.
-
Record the body weight of each mouse daily or every other day. A weight loss of up to 20% is expected in the bleomycin-treated group.
-
-
This compound Preparation and Administration (Days 11-20):
-
On day 11, randomize the bleomycin-treated mice into two groups: vehicle control and this compound treatment.
-
Prepare this compound for injection. A dose of 100 mg/kg administered intraperitoneally (i.p.) twice daily (b.i.d.) has been shown to be effective.[14]
-
Dissolve this compound in a suitable vehicle, such as DMSO.[14] Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Administer the prepared this compound solution or an equal volume of the vehicle to the respective groups via intraperitoneal injection.
-
Continue the treatment until day 20 of the study.
-
-
Endpoint Analysis (Day 21):
-
On day 21, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or overdose of anesthetic).
-
Collect bronchoalveolar lavage fluid (BALF) for analysis of inflammatory cells and cytokines, if desired.
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs for further analysis.
-
Fix one lung (e.g., the left lung) in 10% neutral buffered formalin for histological analysis. Embed in paraffin and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Snap-freeze the other lung (e.g., the right lung) in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
-
-
Assessment of Fibrosis:
-
Histology: Score the lung sections for the severity of fibrosis using a semi-quantitative method like the Ashcroft score.[6]
-
Collagen Content: Quantify the total lung collagen content by measuring hydroxyproline levels in the frozen lung tissue homogenates.[7][14]
-
Gene and Protein Expression: Analyze the expression of fibrotic markers such as α-SMA, collagen type I, and fibronectin in lung homogenates using techniques like quantitative PCR (qPCR), Western blotting, or immunohistochemistry.
-
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the specific parameters, such as drug dosages and timing of administration, based on their experimental goals and in-house laboratory conditions. All work involving animals should be conducted under ethically approved protocols.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Mechanisms of Tissue Fibrosis. 8. Current and future drug targets in fibrosis: focus on Rho GTPase-regulated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 18. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocol: Preparation of CCG-203971 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of CCG-203971 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of fibrotic gene transcription.[1][2][3] Accurate preparation of stock solutions is crucial for ensuring reproducible and reliable results in downstream biological assays.
Introduction to this compound
This compound is a potent, second-generation inhibitor of the RhoA/MRTF/SRF-mediated transcriptional pathway.[4] It functions by preventing the expression of key fibrotic and cytoskeletal genes, such as connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[1][2][5] Due to its anti-fibrotic properties, this compound is a valuable tool for in vitro and in vivo research in areas such as systemic sclerosis, pulmonary fibrosis, and dermal fibrosis.[5][6] This compound selectively inhibits the proliferation of fibroblasts derived from patients with systemic sclerosis (SSc) over normal fibroblasts.[1][2] Given its hydrophobic nature, DMSO is the recommended solvent for preparing concentrated stock solutions.
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₁ClN₂O₃ | [1][4][7] |
| Molecular Weight | 408.88 g/mol | [1][2][5] |
| Appearance | White to light yellow solid powder | [4] |
| Purity (HPLC) | ≥98% | [1][2][7] |
| Solubility in DMSO | 50 mM to 200 mg/mL (489.14 mM). Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][4][5] | [1][4][5] |
| Reported IC₅₀ | ~0.64 µM for Serum Response Element (SRE.L); ~4.2 µM for PC-3 cell migration inhibition. | [2][4][5] |
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the MRTF/SRF transcriptional pathway.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (e.g., MedKoo Biosciences, Selleck Chemicals, Tocris)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe, optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Step-by-Step Procedure
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture upon opening.
-
Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.09 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 408.88 g/mol = 0.0040888 g = 4.09 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[8] Always inspect the solution visually to ensure no precipitation has occurred before use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound DMSO stock solution.
Storage and Stability
Proper storage is critical to maintaining the activity of the this compound stock solution.
| Condition | Powder | Stock Solution in DMSO | Source(s) |
| -80°C | N/A | Stable for up to 1-2 years.[4][5] Some suppliers suggest 3 months.[7] | [4][5][7] |
| -20°C | Stable for up to 3 years.[7] | Stable for 1 month.[5] Some suppliers recommend shorter periods of 2 weeks.[7] | [5][7] |
| +4°C | Stable for up to 2 years.[7] | Not recommended for long-term storage. | [1][2][7] |
| Freeze-Thaw Cycles | N/A | Avoid repeated cycles. Aliquoting is highly recommended.[5] | [5] |
For optimal stability, store the DMSO stock solution at -80°C in tightly sealed aliquots. When ready to use, thaw an aliquot at room temperature and use it immediately for the preparation of working solutions in cell culture media or buffer. The final concentration of DMSO in assays should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity or artifacts.[8]
Safety Precautions
-
This compound is intended for laboratory research use only. The toxicological properties have not been fully investigated.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for the compound and solvent for comprehensive safety information.
References
- 1. CCG 203971 (CAS 1443437-74-8): R&D Systems [rndsystems.com]
- 2. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | Rho/MRTF/SRF Inhibitor | AmBeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. emulatebio.com [emulatebio.com]
CCG-203971: A Potent Inhibitor of Myofibroblast Activation for Fibrosis Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myofibroblast activation is a critical pathological event in the development of fibrosis, a condition characterized by the excessive deposition of extracellular matrix (ECM) proteins that leads to organ scarring and dysfunction.[1] A key signaling cascade implicated in this process is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway.[2][3] CCG-203971 is a second-generation small molecule inhibitor of this pathway, demonstrating significant promise as a research tool and potential therapeutic agent for fibrotic diseases.[4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying myofibroblast activation.
Mechanism of Action
This compound exerts its anti-fibrotic effects by disrupting the Rho/MRTF/SRF signaling cascade. This pathway is a central regulator of gene transcription responsible for the myofibroblast phenotype.[3] Extracellular signals, such as transforming growth factor-beta (TGF-β) and mechanical stress from a stiff matrix, activate the small GTPase RhoA.[6] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of pro-fibrotic genes, including alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblasts, and collagen.[2][3][6] this compound is understood to inhibit MRTF nuclear localization, thereby preventing the transcription of these target genes.[2][5][7] Recent studies have also identified Pirin, an iron-dependent cotranscription factor, as a potential molecular target of the this compound series of compounds.[8]
Figure 1: Simplified signaling pathway of myofibroblast activation and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| SRE-Luciferase Inhibition | RhoA/C-activated cells | Luciferase Reporter Assay | 6.4 µM | [4] |
| SRE.L Inhibition | - | Luciferase Reporter Assay | 0.64 µM | [9] |
| Cell Migration Inhibition | PC-3 | Migration Assay | 4.2 µM | [4] |
| MKL1 Expression Repression | Human Colonic Myofibroblasts (CCD-18co) | Gene Expression Analysis | Significant repression at 17.5 µM and 25 µM | [6] |
| MKL1 Expression Repression | Human Dermal Fibroblasts | - | Significant repression at 25 µM | [4] |
| Proliferation Inhibition | Scleroderma Dermal Fibroblasts | WST-1 Assay | 30 µM | [4] |
| Myofibroblast Transition Modulation | Primary Human Dermal Fibroblasts | Immunocytochemistry for α-SMA | 10 µM | [2] |
In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Murine Bleomycin-Induced Skin Fibrosis | Skin Fibrosis | 100 mg/kg, i.p., twice daily for 2 weeks | Significantly suppressed bleomycin-induced skin thickening and collagen deposition. | [2][4] |
| Murine Bleomycin-Induced Lung Fibrosis | Lung Fibrosis | - | Significantly reduced lung collagen content. | [7] |
| Rabbit Model of Glaucoma Filtration Surgery | Ocular Fibrosis | Local delivery | Increased long-term success of surgery by 33% and significantly decreased fibrosis. | [10] |
Experimental Protocols
In Vitro Myofibroblast Activation Assay
This protocol describes the induction of myofibroblast differentiation in primary human dermal fibroblasts using TGF-β and treatment with this compound.
Materials:
-
Primary Human Dermal Fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Glass coverslips
-
24-well culture plates
Protocol:
-
Cell Seeding: Plate primary human dermal fibroblasts onto glass coverslips in 24-well plates at a suitable density to reach 70-80% confluency at the time of treatment. Culture overnight in DMEM supplemented with 10% FBS.
-
Serum Starvation: The next day, replace the growth medium with DMEM containing a lower serum concentration (e.g., 2% FBS) and incubate for 24 hours.
-
Treatment:
-
Prepare treatment media containing TGF-β1 (e.g., 10 ng/mL) and the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Aspirate the serum-starvation medium and add the treatment media to the respective wells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast differentiation.
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against α-SMA (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence microscope. Myofibroblast differentiation is characterized by the incorporation of α-SMA into stress fibers.
Figure 2: Experimental workflow for the in vitro myofibroblast activation assay.
In Vivo Bleomycin-Induced Skin Fibrosis Model
This protocol outlines a common method to induce skin fibrosis in mice and assess the therapeutic efficacy of this compound.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., DMSO)[2]
-
Insulin syringes
-
Calipers
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, etc.)
-
Masson's trichrome stain
Protocol:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Grouping: Divide mice into experimental groups (e.g., PBS + Vehicle, Bleomycin + Vehicle, Bleomycin + this compound).
-
Induction of Fibrosis:
-
For 14 consecutive days, administer daily intradermal injections of bleomycin (e.g., 0.1 mg in PBS) into a defined area of the shaved dorsal skin.[2]
-
The control group receives intradermal injections of PBS.
-
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for the duration of the study.[2]
-
-
Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
Measure skin thickness at the injection site using calipers at defined time points.
-
-
Euthanasia and Sample Collection:
-
At the end of the treatment period (e.g., day 15), euthanize the mice.
-
Excise the treated skin tissue.
-
-
Analysis:
-
Histology: Fix a portion of the skin tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Use a portion of the skin tissue to quantify total collagen content using a hydroxyproline assay kit, as hydroxyproline is a major component of collagen.
-
Conclusion
This compound is a valuable tool for investigating the role of the Rho/MRTF/SRF pathway in myofibroblast activation and fibrosis. Its demonstrated efficacy in both in vitro and in vivo models makes it a strong candidate for preclinical studies aimed at developing novel anti-fibrotic therapies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of fibrotic diseases.
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-203971 in the Inhibition of Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in fibrosis, the excessive accumulation of extracellular matrix components, primarily collagen.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of various fibrotic diseases, including systemic sclerosis (scleroderma), pulmonary fibrosis, and intestinal fibrosis.[3][4][5] this compound exerts its anti-fibrotic effects by preventing the nuclear localization of MRTF-A, a key co-activator of SRF, thereby inhibiting the transcription of pro-fibrotic genes such as those encoding for alpha-smooth muscle actin (α-SMA) and type I collagen.[4][5][6]
These application notes provide detailed protocols for utilizing this compound to inhibit collagen deposition in both in vitro and in vivo experimental settings.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
Extracellular pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) and lysophosphatidic acid (LPA), or mechanical cues from a stiff extracellular matrix, activate the small GTPase RhoA.[3][6] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers. This process releases MRTF-A, which is normally sequestered in the cytoplasm by G-actin.[3] Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF.[3] The MRTF-A/SRF complex then drives the transcription of target genes, including COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Actin Alpha 2, Smooth Muscle), leading to myofibroblast differentiation and excessive collagen deposition.[4][7] this compound disrupts this cascade, representing a targeted approach to anti-fibrotic therapy.[4][6]
Caption: The Rho/MRTF/SRF signaling pathway leading to collagen deposition and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | IC50 | Concentration Used | Effect on Collagen/Fibrosis Markers | Reference |
| NIH-3T3 Fibroblasts | SRE-Luciferase | 6.4 µM | - | Potent inhibition of RhoA/C-activated SRE-luciferase. | [1] |
| Human Dermal Fibroblasts | Proliferation (WST-1) | - | 30 µM | Inhibited proliferation of scleroderma dermal fibroblasts. | [1] |
| SSc Dermal Fibroblasts | qPCR | ~10 µM | 1-30 µM | Dose-dependent reduction in CTGF, ACTA2, and COL1A2 mRNA. | [4][8] |
| Human Colonic Myofibroblasts | Western Blot, qPCR | - | 17.5-25 µM | Significantly repressed TGF-β-induced α-SMA and Collagen I protein and gene expression. | [7] |
| Normal & IPF Lung Fibroblasts | Western Blot | - | 30 µM | Blocked TGF-β1-induced fibronectin expression. | [9] |
SSc: Systemic Sclerosis; CTGF: Connective Tissue Growth Factor; ACTA2: Alpha-Smooth Muscle Actin Gene; COL1A2: Collagen Type I Alpha 2 Chain Gene; IPF: Idiopathic Pulmonary Fibrosis.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Induction | Dosage and Administration | Outcome Measures | Results | Reference |
| Mouse | Intradermal Bleomycin | 100 mg/kg, i.p., twice daily for 2 weeks | Dermal thickening, Skin collagen content (hydroxyproline) | Strongly and significantly suppressed bleomycin-induced skin thickening and collagen deposition. | [1][4] |
| Mouse | Bleomycin-induced Lung Fibrosis | Therapeutically administered | Lung collagen content, Myofibroblast apoptosis | Significantly reduced lung collagen content and promoted myofibroblast apoptosis. | [5] |
i.p.: Intraperitoneal.
Experimental Protocols
In Vitro Inhibition of Collagen Deposition in Fibroblasts
This protocol describes the treatment of cultured fibroblasts with this compound to assess its effect on markers of fibrosis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Primary human dermal fibroblasts (normal or from SSc patients), human lung fibroblasts, or other relevant fibroblast cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TGF-β1 (optional, for inducing fibrosis)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well for protein/RNA analysis)
-
Reagents for RNA extraction, reverse transcription, and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for protein extraction and Western blotting (e.g., RIPA buffer, protease inhibitors, primary and secondary antibodies for Collagen I, α-SMA, GAPDH)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Plating:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
-
Treatment with this compound:
-
The day before treatment, replace the growth medium with low-serum medium (e.g., DMEM with 0.5-2% FBS) to reduce baseline proliferation and activation.
-
Prepare working solutions of this compound by diluting the stock solution in the low-serum medium to the desired final concentrations (e.g., 1, 10, 25, 30 µM).[1][7]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
(Optional) For TGF-β-induced fibrosis models, add TGF-β1 (e.g., 2-10 ng/mL) to the medium with or without this compound.
-
Remove the medium from the cells and add the prepared treatment media.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2][8]
-
-
Assessment of Collagen Deposition:
-
Quantitative PCR (qPCR) for Gene Expression:
-
After treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (COL1A1, COL1A2, ACTA2, CTGF) and a housekeeping gene (e.g., GAPDH) by qPCR.
-
-
Western Blotting for Protein Expression:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Collagen I, α-SMA, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Caption: Experimental workflow for in vitro inhibition of collagen deposition using this compound.
In Vivo Inhibition of Dermal Fibrosis (Bleomycin-Induced Model)
This protocol is based on the widely used bleomycin-induced skin fibrosis model in mice.
Materials:
-
This compound
-
Bleomycin sulfate
-
Sterile PBS
-
Sterile DMSO
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for injections
-
Tools for tissue harvesting and processing
-
Reagents for hydroxyproline assay or Masson's trichrome staining
Protocol:
-
Preparation of Dosing Solutions:
-
Bleomycin: Dissolve bleomycin in sterile PBS to a concentration of 2 mg/mL (for a 0.1 mg dose in 50 µL).
-
This compound: Due to modest solubility, this compound can be administered in DMSO.[4] Prepare a solution for intraperitoneal (i.p.) injection to deliver 100 mg/kg. The final injection volume should be standardized (e.g., 50 µL).[1][4]
-
-
Animal Groups and Treatment Schedule:
-
Group 1 (Control): Intradermal PBS injections + i.p. DMSO (vehicle) injections.
-
Group 2 (Bleomycin): Intradermal bleomycin injections + i.p. DMSO (vehicle) injections.
-
Group 3 (Bleomycin + this compound): Intradermal bleomycin injections + i.p. This compound injections.
-
Induction: Administer daily intradermal injections of bleomycin (0.1 mg in 50 µL) or PBS into a shaved area on the mouse's back for 14-28 days.
-
Treatment: Administer this compound (100 mg/kg) or vehicle (DMSO) via i.p. injection twice daily, concurrent with the bleomycin injections.[4]
-
-
Assessment of Dermal Fibrosis:
-
At the end of the treatment period, euthanize the mice and collect skin samples from the injection sites.
-
Histological Analysis:
-
Fix skin samples in formalin, embed in paraffin, and section.
-
Perform Masson's trichrome staining to visualize collagen deposition (collagen stains blue).
-
Quantify dermal thickness and collagen area using image analysis software.
-
-
Biochemical Analysis (Hydroxyproline Assay):
-
Hydroxyproline is a major component of collagen. Its content in skin hydrolysates is a direct measure of total collagen amount.
-
Hydrolyze a weighed portion of the skin sample and perform a colorimetric hydroxyproline assay according to the manufacturer's instructions.
-
-
Caption: Experimental workflow for in vivo inhibition of dermal fibrosis using this compound.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. By targeting the final common pathway of myofibroblast activation and collagen gene transcription, it offers a potent means to inhibit collagen deposition in a variety of experimental contexts. The protocols provided here offer a foundation for researchers to incorporate this compound into their studies of fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Myofibroblast Transition Of Human Scleroderma Fibroblasts Through Inhibition Of Rho Guanine Nucleotidase-Regulated Gene Transcription - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-203971 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent and specific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell motility, proliferation, and fibrosis, making it a key target in various disease models.[3][4] Luciferase reporter assays are a highly sensitive and quantitative method to study the activity of this pathway. By utilizing a reporter construct containing SRF Response Elements (SRE) upstream of a luciferase gene, researchers can effectively measure the transcriptional activity of SRF and assess the inhibitory effects of compounds like this compound. These application notes provide detailed protocols for utilizing this compound in SRE-luciferase reporter assays, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.
Mechanism of Action
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, which then binds to SREs in the promoter regions of target genes to initiate transcription. This compound exerts its inhibitory effect on this pathway, leading to the downregulation of SRF-mediated gene expression.[1][2][4]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in a luciferase reporter assay. The following table summarizes the reported IC50 values for this compound in different cellular contexts.
| Cell Line | Reporter Construct | Stimulus | IC50 of this compound | Reference |
| PC-3 | SRE-luciferase | RhoC-activated | 6.4 µM | [2] |
| HEK293T | SRE.L-luciferase | Not Specified | 0.64 µM | [1][5] |
| Human Conjunctival Fibroblasts | Not Specified | Not Specified | 25 µM | [6] |
| WI-38 | Not Specified | Not Specified | 12 µM | [5] |
| C2C12 | Not Specified | Not Specified | 10.9 µM | [5] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a clear understanding of the biological context and the experimental procedures, the following diagrams are provided.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Experimental Protocols
Materials
-
HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
SRE-luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
TGF-β1 (optional, for stimulation)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol: SRE-Luciferase Reporter Assay
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells.
-
Seed 1.5 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical mix per well includes:
-
100 ng SRE-luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
Transfection reagent in serum-free medium.
-
-
Carefully add the transfection mix to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, gently aspirate the medium and replace it with 100 µL of serum-free DMEM to starve the cells.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 30 µM.
-
(Optional) If investigating the inhibition of stimulated SRF activity, prepare a solution of TGF-β1 (e.g., 5 ng/mL final concentration) in serum-free DMEM, both with and without the different concentrations of this compound.
-
Aspirate the serum-free medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (stimulus only) wells.
-
Incubate the plate for 16-24 hours at 37°C.
Day 4: Cell Lysis and Luciferase Measurement
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Aspirate the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the Dual-Luciferase® Reporter Assay System manual: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. b. Immediately measure the firefly luciferase activity using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to each well. d. Measure the Renilla luciferase activity.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the normalized luciferase activity as a percentage of the vehicle-treated control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency.
-
Increase the amount of plasmid DNA.
-
Ensure complete cell lysis.
-
Check the expiration date and storage of the luciferase assay reagents.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Mix transfection and treatment solutions thoroughly before adding to the wells.
-
Be careful not to disturb the cell monolayer during media changes.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers.
-
Use a consistent incubation time for transfection and treatment.
-
Ensure proper preparation and storage of this compound stock solutions.
-
By following these detailed protocols and guidelines, researchers can effectively utilize this compound in luciferase reporter assays to investigate the Rho/MRTF/SRF signaling pathway and its role in various biological processes.
References
Application Notes: CCG-203971 for Western Blot Analysis of the Rho Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent, second-generation small-molecule inhibitor of the Ras homolog gene family, member A (RhoA)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It functions downstream of RhoA and its effectors ROCK and mDia, primarily by preventing the nuclear translocation of the transcriptional co-activator MRTF-A.[2][3] The Rho/MRTF/SRF pathway is a critical regulator of actin cytoskeleton dynamics, which in turn controls gene expression programs involved in cell migration, proliferation, and fibrosis.[4] Dysregulation of this pathway is implicated in pathologies such as systemic scleroderma, pulmonary fibrosis, and cancer metastasis.[5][6]
These application notes provide a detailed protocol for utilizing this compound to probe the Rho signaling cascade using Western blot analysis. This allows researchers to quantify the inhibitor's effects on the expression levels of key pathway proteins.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound. Extracellular signals activate RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate into the nucleus. In the nucleus, MRTF-A forms a complex with SRF to drive the transcription of target genes, such as those for α-smooth muscle actin (α-SMA) and collagen.[2][7] this compound disrupts this cascade, leading to the downstream inhibition of fibrogenic and migratory processes.[3]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory site of this compound.
Quantitative Data Summary
Treatment of cells with this compound results in a measurable decrease in the protein expression of key components of the Rho pathway. The following table summarizes data from a study where WI-38 human lung fibroblast cells were treated with 20 µM of this compound for 24 hours.[8][9] Protein levels were quantified by Western blot and normalized to a GAPDH loading control.
| Protein Target | Treatment Group | Relative Protein Level (Mean ± SD) | Percent Change |
| RhoA | Control (DMSO) | 1.00 ± 0.05 | - |
| This compound (20 µM) | 0.65 ± 0.08 | ↓ 35% | |
| MRTF-A | Control (DMSO) | 1.00 ± 0.10 | - |
| This compound (20 µM) | 0.50 ± 0.07 | ↓ 50% | |
| MRTF-B | Control (DMSO) | 1.00 ± 0.12 | - |
| This compound (20 µM) | 0.55 ± 0.09 | ↓ 45% | |
| SRF | Control (DMSO) | 1.00 ± 0.06 | - |
| This compound (20 µM) | 0.40 ± 0.05 | ↓ 60% |
Data adapted from Patyal et al., Cells 2024.[8][9]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on Rho pathway protein expression.
Caption: A step-by-step workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocol
This protocol provides a method for treating a suitable cell line (e.g., human dermal fibroblasts, WI-38, or CCD-18Co) with this compound and analyzing the expression of Rho pathway proteins.
I. Materials and Reagents
-
Inhibitor: this compound (Store stock solution at -20°C or -80°C)[1]
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Cell Line: Human lung fibroblasts (WI-38) or other relevant cell line
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-RhoA
-
Rabbit anti-MRTF-A
-
Rabbit anti-SRF
-
Mouse anti-GAPDH (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
II. Cell Culture and Treatment
-
Plating: Seed cells (e.g., WI-38) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Starvation (Optional): To observe stimulation effects, you may replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Treatment: Prepare working solutions of this compound in culture medium from a concentrated stock in DMSO. A typical final concentration is 10-30 µM.[1][10] For the control group, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired period, typically 24 hours.[8][9]
III. Protein Extraction (Lysis)
-
Wash: Place the culture plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lyse: Add 100-150 µL of ice-cold Lysis Buffer (with inhibitors) to each well.
-
Scrape: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect: Transfer the supernatant (containing the protein) to a new, clean tube.
IV. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples with Lysis Buffer and 4x loading buffer to ensure equal protein loading for electrophoresis. A typical loading amount is 20-50 µg per lane.
V. SDS-PAGE and Western Blotting
-
Electrophoresis: Boil the normalized samples at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11] Confirm successful transfer by staining the membrane with Ponceau S solution.[11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-RhoA, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
VI. Detection and Analysis
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Imaging: Immediately capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of each target protein band to its corresponding loading control band (e.g., GAPDH) to correct for loading differences.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the total protein levels of RhoA, MRTF-A, and SRF as demonstrated in the quantitative data table.[8][9] This provides evidence of the compound's on-target effect of disrupting the Rho/MRTF/SRF transcriptional signaling axis. Researchers can also probe for downstream profibrotic markers like α-SMA and Collagen I, which are also expected to decrease following effective inhibition.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK signaling regulates TGFβ-induced epithelial-mesenchymal transition of lens epithelial cells through MRTF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for CCG-203971 in Immunofluorescence Staining of Actin Stress Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent and specific second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in the formation and maintenance of actin stress fibers. Dysregulation of this pathway is implicated in various pathological processes, including fibrosis and cancer metastasis.[2][3][4][5] this compound exerts its effects by preventing the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated transcription of genes involved in cytoskeletal organization and fibrosis, such as α-smooth muscle actin (α-SMA).[6][7]
These application notes provide a comprehensive guide for the use of this compound in cell-based assays, with a specific focus on the immunofluorescence staining and analysis of actin stress fibers. The protocols detailed below are intended to assist researchers in investigating the cellular effects of this compound and other compounds targeting the actin cytoskeleton.
Mechanism of Action
The formation of actin stress fibers is a dynamic process regulated by the RhoA signaling cascade. Upon activation by upstream signals, such as growth factors or mechanical stress, RhoA-GTP activates downstream effectors like Rho-associated kinase (ROCK). This leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a key component of stress fibers. The resulting decrease in the cellular pool of G-actin releases MRTF-A, which is otherwise sequestered in the cytoplasm through its association with G-actin. Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF to initiate the transcription of target genes, including those encoding for cytoskeletal proteins that contribute to the formation and stabilization of stress fibers.[8]
This compound disrupts this pathway, leading to a dose-dependent inhibition of actin polymerization and a subsequent reduction in the formation of actin stress fibers.[9] This is achieved by inhibiting the nuclear translocation of MRTF-A, thereby preventing the transcription of SRF-dependent genes.[6][7]
Signaling Pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Caption: Signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound on key cellular markers related to actin stress fiber formation.
Table 1: Dose-Dependent Effect of this compound on F/G-Actin Ratio in Hepatic Stellate Cells
| This compound Concentration (µM) | F/G-Actin Ratio (Mean ± SD) | Statistical Significance (vs. Control) |
| 0 (Control) | 2.5 ± 0.2 | - |
| 5 | 1.8 ± 0.15 | p < 0.01 |
| 10 | 1.2 ± 0.1 | p < 0.01 |
| 20 | 0.8 ± 0.08 | p < 0.01 |
Data adapted from a study on rat hepatic stellate cells treated for 24 hours.[9] The F/G-actin ratio was determined by Western blot analysis of fractionated cell lysates.
Table 2: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Protein Expression in Human Colonic Myofibroblasts
| Treatment | α-SMA Protein Expression (Normalized to Control) |
| Control (TGF-β stimulated) | 1.0 |
| This compound (17.5 µM) | Reduced to untreated levels |
| This compound (25 µM) | Reduced to untreated levels |
Data summarized from a study where transforming growth factor-beta (TGF-β) was used to induce a fibrogenic response.[7] Protein expression was determined by Western blot.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Actin Stress Fibers
This protocol outlines the procedure for visualizing actin stress fibers in cultured cells treated with this compound using phalloidin, a high-affinity probe for F-actin.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Sterile glass coverslips (12 mm or 18 mm diameter)
-
Multi-well cell culture plates (e.g., 24-well or 12-well)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by autoclaving or ethanol immersion and place one coverslip in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered (typically overnight).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution. A final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Fixation:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Phalloidin Staining:
-
Prepare the fluorescently conjugated phalloidin working solution in PBS according to the manufacturer's instructions.
-
Add the phalloidin solution to each coverslip, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for subsequent quantitative analysis.
-
Experimental Workflow for Immunofluorescence Staining.
Caption: Experimental workflow for immunofluorescence staining.
Protocol 2: Quantitative Analysis of Actin Stress Fibers
Image analysis software such as ImageJ or CellProfiler can be used to quantify changes in actin stress fibers from fluorescence microscopy images.
General Steps using ImageJ/Fiji:
-
Image Pre-processing:
-
Open the captured fluorescence image of phalloidin staining.
-
Convert the image to 8-bit grayscale.
-
Apply a background subtraction method (e.g., Rolling Ball Background Subtraction) to reduce noise and uneven illumination.
-
-
Cell Segmentation (optional but recommended for per-cell analysis):
-
Use the DAPI channel to segment individual nuclei and define regions of interest (ROIs) for each cell.
-
Alternatively, if cell morphology is distinct, use the phalloidin channel to outline individual cells.
-
-
Stress Fiber Analysis:
-
Thresholding: Apply a threshold to the image to create a binary image where the stress fibers are highlighted. The threshold value should be determined empirically to best capture the fibers without including background noise.
-
Analyze Particles: Use the "Analyze Particles" function to measure the number, area, and other parameters of the thresholded stress fibers within each cell ROI.
-
Fiber Orientation and Length: For more detailed analysis, plugins like "Ridge Detection" or "OrientationJ" can be used to quantify the orientation and length of individual stress fibers.
-
-
Data Collection and Statistical Analysis:
-
Record the measurements for a sufficient number of cells per treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between control and this compound-treated groups.
-
Protocol 3: F/G-Actin Ratio Determination by Western Blot
This protocol provides a method to biochemically quantify the ratio of filamentous (F-actin) to globular (G-actin) actin, providing a quantitative measure of the effect of this compound on actin polymerization.
Materials:
-
Cell culture reagents and this compound
-
Actin Stabilization Buffer (e.g., from a commercial kit or prepared in-house)
-
Dounce homogenizer or syringe lysis
-
Ultracentrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-actin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in actin stabilization buffer on ice.
-
Homogenize the lysate by passing it through a 27-gauge needle or using a Dounce homogenizer.
-
Centrifuge the lysate at low speed (e.g., 2,000 x g for 5 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the F-actin. The supernatant contains the G-actin fraction.
-
-
Sample Preparation:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a volume of lysis buffer equal to the supernatant volume.
-
Add SDS-PAGE sample buffer to equal amounts of protein from both the G-actin and F-actin fractions.
-
Boil the samples for 5 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against actin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Quantification:
-
Measure the band intensity for actin in both the G-actin and F-actin fractions using densitometry software (e.g., ImageJ).
-
Calculate the F/G-actin ratio for each sample.
-
Troubleshooting
-
Weak Phalloidin Staining:
-
Ensure proper fixation and permeabilization. Methanol-based fixatives can disrupt actin filaments.
-
Increase the concentration of the phalloidin conjugate or the incubation time.
-
Check the expiration date and storage conditions of the phalloidin conjugate.
-
-
High Background Staining:
-
Ensure adequate washing steps after fixation, permeabilization, and staining.
-
Include a blocking step (e.g., with 1% BSA in PBS) before adding the phalloidin.
-
Use a high-quality antifade mounting medium.
-
-
Cell Detachment:
-
Handle the coverslips gently during all washing steps.
-
Use pre-coated coverslips (e.g., with poly-L-lysine or fibronectin) to improve cell adherence.
-
Ensure that all solutions are at the appropriate temperature (e.g., pre-warmed PBS).
-
-
Inconsistent Results:
-
Maintain consistent cell seeding densities and treatment times.
-
Ensure accurate and consistent preparation of all reagents.
-
Analyze a sufficient number of cells to obtain statistically significant data.
-
Conclusion
This compound is a valuable tool for studying the role of the Rho/MRTF/SRF pathway in actin cytoskeleton regulation. The protocols provided here offer a framework for the immunofluorescence-based analysis of actin stress fibers and the biochemical quantification of actin polymerization. By following these detailed methodologies, researchers can effectively investigate the cellular mechanisms of action of this compound and other potential modulators of the actin cytoskeleton.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG-203971 in Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of actin cytoskeleton dynamics and gene expression programs involved in cell motility, making it a key player in cancer cell invasion and metastasis.[3][4] Aberrant activation of this pathway is frequently observed in aggressive cancers, such as melanoma, and is associated with poor prognosis.[5] this compound exerts its anti-invasive effects by preventing the nuclear translocation of MRTF-A, a key coactivator of SRF, thereby inhibiting the transcription of SRF target genes essential for cell migration and invasion.[5][6] These application notes provide detailed protocols for utilizing this compound in cancer cell invasion studies and summarize key quantitative data for reference.
Mechanism of Action
This compound targets the Rho-GTPase mediated signaling cascade that controls the subcellular localization of MRTF-A. In unstimulated cells, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin).[7] Upon Rho activation, downstream effectors like Rho-associated kinase (ROCK) promote the polymerization of G-actin into filamentous actin (F-actin). This depletion of the cytoplasmic G-actin pool leads to the release of MRTF-A, which can then translocate to the nucleus.[7] In the nucleus, MRTF-A binds to SRF, a MADS-box transcription factor, and potently activates the transcription of target genes containing a serum response element (SRE) in their promoters. These target genes include those encoding for cytoskeletal proteins and other factors that drive cell migration and invasion.[3][8] this compound disrupts this process by inhibiting the nuclear accumulation of MRTF-A, thus preventing the activation of the SRF-mediated transcriptional program.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines and its effects on cell invasion and migration.
Table 1: IC50 Values of this compound
| Cell Line | Assay | IC50 Value (µM) | Reference |
| PC-3 (Prostate Cancer) | Cell Migration | 4.2 | [1] |
| HEK293T | SRE-Luciferase | 6.4 | [1] |
| WI-38 (Human Lung Fibroblast) | MTS Assay | 12.0 ± 3.99 | [9] |
| C2C12 (Mouse Myoblast) | MTS Assay | 10.9 ± 3.52 | [9] |
Table 2: Efficacy of this compound on Cancer Cell Invasion and Migration
| Cell Line | Assay | Concentration (µM) | % Inhibition | Reference |
| SK-Mel-147 (Melanoma) | Transwell Migration | 10 | 85-90% | [10] |
| SK-Mel-147 (Melanoma) | Matrigel Invasion | 10 | Significant Inhibition | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell invasion.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
24-well cell culture plates with cell culture inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
-
Cotton swabs
Protocol:
-
Coating Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to 200-300 µg/mL in cold, serum-free medium.[11]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each insert.
-
Incubate at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in serum-free medium.
-
Count cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[2]
-
Add 500 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.[2]
-
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.[5][12]
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.[11]
-
Stain the cells with Crystal Violet for 10-20 minutes.[12]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in at least three random fields of view per membrane using a microscope at 20x magnification.[2]
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.[10]
Materials:
-
12-well or 24-well cell culture plates
-
Sterile 200 µL or 1 mL pipette tip
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.[6]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
Western Blot Analysis for MRTF-A and SRF
This protocol is for detecting the protein levels of key components of the signaling pathway.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MRTF-A, anti-SRF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MRTF-A and SRF overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound is a valuable tool for investigating the role of the Rho/MRTF/SRF pathway in cancer cell invasion. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies and contribute to the development of novel anti-metastatic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snapcyte.com [snapcyte.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. MRTF-A can activate Nrf2 to increase the resistance to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wound healing assay - Wikipedia [en.wikipedia.org]
- 11. corning.com [corning.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
Application Notes: CCG-203971 for Investigating TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical, context-dependent role in cellular processes ranging from proliferation and differentiation to apoptosis and immune regulation. Dysregulation of the TGF-β signaling pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. While TGF-β signals through its canonical Smad pathway, it also activates non-canonical pathways, including the RhoA GTPase pathway, which are crucial for its pro-fibrotic effects.[1][2][3]
CCG-203971 is a potent, second-generation small-molecule inhibitor that provides a valuable tool for dissecting these signaling cascades. It targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling axis, a key downstream effector pathway of RhoA.[4][5] By inhibiting this pathway, this compound effectively blocks the transcription of pro-fibrotic and pro-metastatic genes, making it an essential compound for research into diseases like systemic sclerosis, pulmonary fibrosis, and cancer.[4][6][7] These notes provide detailed information and protocols for utilizing this compound to investigate TGF-β signaling.
Mechanism of Action
TGF-β initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated complex propagates signals through two main branches:
-
Canonical Smad Pathway: TβRI phosphorylates Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate target gene expression.[8]
-
Non-Canonical RhoA Pathway: The TGF-β receptor complex can also activate the small GTPase RhoA.[3][8] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF (also known as MKL1), which is normally sequestered by G-actin in the cytoplasm. Freed from G-actin, MRTF translocates to the nucleus, where it acts as a co-activator for SRF, driving the transcription of target genes involved in cytoskeletal organization and fibrosis, such as α-smooth muscle actin (ACTA2), collagen (COL1A2), and connective tissue growth factor (CTGF).[4][5][9]
This compound exerts its inhibitory effects by preventing the nuclear localization of MRTF-A, thereby blocking SRF-mediated gene transcription.[4][6] This action effectively decouples TGF-β signaling from a critical pathway required for myofibroblast activation and extracellular matrix deposition. Recent evidence also suggests that the molecular target of the this compound compound series may be Pirin, an iron-dependent cotranscription factor that modulates MRTF-dependent gene expression.[7]
References
- 1. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CCG-203971: A Technical Guide to Solubility and Experimental Use
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of CCG-203971, a second-generation inhibitor of the Rho/MRTF/SRF signaling pathway.[1] this compound is a valuable tool for studying and potentially treating fibrotic diseases and certain cancers.[2][3][4] However, its utility can be hampered by solubility challenges.[5][6] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming Solubility Hurdles
Researchers may encounter difficulties in dissolving this compound. The following table outlines common problems and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solutions | This compound is practically insoluble in water.[7] | For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. Further dilute the stock solution with cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.1%). |
| Cloudiness or precipitation in stock solution | The DMSO used may have absorbed moisture, which reduces the solubility of this compound.[7] | Always use fresh, anhydrous DMSO to prepare stock solutions.[7] Store DMSO properly to prevent moisture absorption. |
| Difficulty dissolving the compound | Insufficient solvent or inadequate mixing. | Prepare stock solutions at standard concentrations (e.g., 10 mM or 50 mM in DMSO).[1][8] Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution. |
| Precipitation during storage | Improper storage temperature or solvent evaporation. | Store stock solutions at -20°C or -80°C for long-term stability.[1] Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. | Visually inspect your solutions for any precipitates before each use. If precipitation is observed, try to redissolve the compound using the methods mentioned above. Consider preparing fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[7][8] It is soluble up to 81 mg/mL in fresh DMSO.[7] For some applications, ethanol can also be used, with a solubility of up to 10 mg/mL.[7]
Q2: How should I prepare this compound for in vitro cell-based assays?
A2: For in vitro experiments, first prepare a concentrated stock solution in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure the final DMSO concentration in the culture medium is low and non-toxic to the cells, typically below 0.5%.
Q3: What are the suggested formulations for in vivo animal studies?
A3: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Two common formulations are:
-
For Intraperitoneal (i.p.) Injection: A suspension can be prepared by first dissolving this compound in DMSO, and then suspending this solution in corn oil.[1][7]
-
For Oral Gavage or i.p. Injection: A clear solution can be prepared using a co-solvent system such as DMSO, PEG300, Tween-80, and saline.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][7] This pathway is a key regulator of gene transcription involved in fibrosis and cell migration.[2][4] By inhibiting this pathway, this compound can suppress the expression of fibrotic genes like α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen.[4][7]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration |
| DMSO | 81 mg/mL[7] | ~198.1 mM[7] |
| DMSO | Soluble to 50 mM[8] | 50 mM[8] |
| Ethanol | 10 mg/mL[7] | ~24.4 mM |
| Water | Insoluble[7] | N/A |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Formulation of this compound for In Vivo Intraperitoneal (i.p.) Injection (Suspension)
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure:
-
As an example, to prepare a 1 mL working solution at 5 mg/mL, add 100 µL of a 50 mg/mL clear DMSO stock solution to 900 µL of corn oil.[7]
-
Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
The mixed solution should be used immediately for optimal results.[7]
Formulation of this compound for In Vivo Oral or i.p. Administration (Clear Solution)
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL clear DMSO stock solution to 400 µL of PEG300.[7]
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of saline or ddH₂O to adjust the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: The Rho/MRTF/SRF signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CCG 203971 (CAS 1443437-74-8): R&D Systems [rndsystems.com]
Technical Support Center: Improving the Pharmacokinetic Properties of CCG-203971
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the pharmacokinetic (PK) properties of the Rho/MRTF/SRF pathway inhibitor, CCG-203971.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic limitations of this compound?
A1: this compound, a potent inhibitor of the Rho/MRTF/SRF signaling pathway, has demonstrated efficacy in various preclinical models of fibrosis.[1] However, its development has been hampered by poor pharmacokinetic properties, including modest in vivo potency and low metabolic stability.[1][2] Specifically, it has a very short half-life of only 1.6 minutes in mouse liver microsomes, indicating high susceptibility to oxidative metabolism.[2]
Q2: Have any analogs of this compound with improved pharmacokinetic properties been developed?
A2: Yes, a systematic medicinal chemistry effort has led to the development of analogs with significantly improved metabolic stability and solubility.[1][2] Notably, analogs like CCG-232601 have shown over a 10-fold increase in plasma exposure in mice compared to this compound.[1][2] Another analog, CCG-257081, has also been developed with improved pharmacokinetic properties.[3]
Q3: What is the molecular target of the this compound series of compounds?
A3: The this compound series of compounds function by inhibiting the Rho/MRTF/SRF transcriptional pathway.[1][2] This pathway is a key regulator of cellular processes involved in fibrosis and cell migration.[1]
Q4: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A4: For poorly soluble compounds, several formulation strategies can be employed to enhance oral bioavailability. These include particle size reduction (micronization and nanocrystal technology), the use of solid dispersions, and lipid-based formulations. Additionally, structural modifications to the molecule can be made to improve its physicochemical properties.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound and its analogs.
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite potent in vitro activity. | Poor pharmacokinetic properties of this compound, leading to low plasma and tissue exposure. | Consider using an analog with improved PK properties, such as CCG-232601.[2] Alternatively, explore different formulation strategies to enhance the bioavailability of this compound. |
| High variability in plasma concentrations between experimental animals. | Issues with the formulation leading to inconsistent absorption. Differences in individual animal metabolism. | Ensure a homogenous and stable formulation. For oral gavage, ensure consistent administration technique. Increase the number of animals per group to improve statistical power. |
| Rapid clearance of the compound in pharmacokinetic studies. | High metabolic instability, as is the case with this compound. | Synthesize or obtain analogs designed for improved metabolic stability.[2] Perform in vitro metabolic stability assays (e.g., liver microsome assay) to screen for more stable compounds early in the discovery process. |
| Compound precipitates out of solution during formulation preparation. | Low aqueous solubility of the compound. | Use solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins. Explore the use of amorphous solid dispersions or lipid-based formulations. |
Data Presentation
Table 1: Comparative in vitro and in vivo Properties of this compound and an Improved Analog
| Compound | SRE.L IC50 (µM) | Mouse Liver Microsome Half-life (t1/2, min) | Mouse PK (50 mg/kg, oral) - Plasma Exposure (AUC) |
| This compound | ~0.64 | 1.6 | Low (exact value not reported, used as baseline) |
| CCG-232601 | ~0.55 | >120 | >10-fold increase vs. This compound |
| Data derived from Larsen, S. D., et al. (2017). Bioorganic & Medicinal Chemistry Letters, 27(8), 1744–1749.[2][4][5] |
Experimental Protocols
Mouse Liver Microsome (MLM) Stability Assay
Objective: To determine the metabolic stability of a test compound in vitro.
Materials:
-
Test compound (e.g., this compound)
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, test compound (final concentration typically 1 µM), and mouse liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of a test compound after oral administration.
Materials:
-
Test compound (e.g., CCG-232601)
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Male or female mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the mice overnight with free access to water.
-
Prepare the dosing formulation of the test compound in the selected vehicle.
-
Administer a single oral dose of the compound to each mouse via gavage (e.g., 50 mg/kg).
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Mandatory Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the pharmacokinetic properties of a compound.
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CCG-203971 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of CCG-203971 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is crucial for the regulation of genes involved in cell migration, proliferation, and fibrosis.[2] this compound exerts its effects by disrupting this transcriptional pathway.[3]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxic and anti-proliferative effects of this compound have been documented in several cell lines, including:
-
Human lung fibroblasts (WI-38)[4]
-
Mouse myoblasts (C2C12)[4]
-
Human prostate cancer cells (PC-3), where it inhibits cell migration.[1][3]
-
Human dermal fibroblasts, including those from patients with scleroderma.[1][5]
Q3: What are the typical IC50 values observed for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the cell line and the assay used. Reported values include:
-
12.0 ± 3.99 µM in WI-38 human lung fibroblasts (MTS assay).[4]
-
10.9 ± 3.52 µM in C2C12 mouse myoblasts (MTS assay).[4]
-
6.4 µM for RhoA/C-activated SRE-luciferase activity.[1]
Q4: How does this compound appear to induce cell death?
A4: Evidence suggests that this compound can induce apoptosis. Studies have shown that inhibition of the Rho/MRTF/SRF pathway can lead to the activation of caspase-3/7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are key markers of apoptosis.
Q5: What is a suitable vehicle control for in vitro experiments with this compound?
A5: Dimethyl sulfoxide (DMSO) is commonly used as a vehicle for dissolving this compound in in vitro studies.[1] It is crucial to include a vehicle-only control in your experiments to account for any effects of the solvent on cell viability.
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cell Type | Assay | Endpoint | IC50 Value (µM) | Reference |
| WI-38 | Human Lung Fibroblast | MTS | Cytotoxicity | 12.0 ± 3.99 | [4] |
| C2C12 | Mouse Myoblast | MTS | Cytotoxicity | 10.9 ± 3.52 | [4] |
| PC-3 | Human Prostate Cancer | Scratch Wound | Cell Migration | 4.2 | [1][3] |
| Scleroderma Dermal Fibroblasts | Human Dermal Fibroblast | WST-1 | Proliferation | Inhibition at 30 µM | [1][5] |
| N/A | N/A | SRE-Luciferase | Pathway Activity | 6.4 | [1] |
Experimental Protocols
WST-1 Cell Proliferation/Cytotoxicity Assay
This protocol is adapted for assessing the effect of this compound on the proliferation and viability of adherent cells.
Materials:
-
This compound
-
DMSO (vehicle)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol outlines the measurement of caspase-3 and -7 activation, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described in the WST-1 assay protocol. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent only) from all experimental readings. Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Inhibition of Rho/MRTF/SRF pathway by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or poor dynamic range in WST-1/MTS assay | - Insufficient cell number- Short incubation time with the reagent- Cell line has low metabolic activity | - Optimize cell seeding density.- Increase the incubation time with the WST-1/MTS reagent (test a time course).- Consider using a more sensitive viability assay. |
| High background in luminescence-based assays | - Contamination of reagents or plates- Autoluminescence of the compound | - Use fresh, sterile reagents and plates.- Run a control with the compound in cell-free medium to check for intrinsic luminescence. |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations- Interference of the compound with the assay chemistry | - Check the solubility of this compound in your culture medium.- Run controls with the compound in the absence of cells to check for direct reaction with the assay reagents. |
| No induction of apoptosis markers (caspases, PARP cleavage) | - Insufficient concentration or treatment time- Cell line is resistant to apoptosis- Cell death is occurring through a different mechanism (e.g., necrosis) | - Perform a dose-response and time-course experiment.- Use a positive control for apoptosis induction (e.g., staurosporine).- Assess necrosis using an LDH release assay or a membrane-impermeant dye. |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. broadpharm.com [broadpharm.com]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
CCG-203971 Technical Support Center: A Guide to Experimental Consistency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address experimental variability and reproducibility when working with CCG-203971, a potent inhibitor of the Rho/MRTF/SRF signaling pathway. By offering detailed troubleshooting guides, frequently asked questions, and standardized protocols, this guide aims to enhance the reliability and consistency of experimental outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during experiments with this compound in a practical question-and-answer format.
Q1: Why am I observing a lower-than-expected potency (higher IC50) for this compound in my cell-based assays?
A1: Several factors can contribute to apparent low potency. Consider the following:
-
Cell Type-Specific Responses: The IC50 of this compound is highly dependent on the cell line used. As shown in the table below, reported IC50 values range from the sub-micromolar to double-digit micromolar range. Ensure your experimental cell model is comparable to those reported in the literature.
-
Solubility Issues: this compound has limited aqueous solubility.[1][2] Improper dissolution can lead to a lower effective concentration in your assay. Refer to the compound handling section of the experimental protocols for detailed instructions on preparing a stable stock solution.
-
Compound Stability: The compound has a short half-life in mouse liver microsomes (1.6 minutes), indicating susceptibility to metabolic degradation.[3] While this is more critical for in vivo studies, instability in cell culture media over long incubation periods could also reduce its effective concentration.
-
Serum Protein Binding: The presence of serum in culture media can reduce the free concentration of the compound available to interact with cells. Consider optimizing serum concentrations or using serum-free media for a portion of the experiment if compatible with your cell line.
-
Assay-Specific Factors: The specific assay used to measure the inhibitory effect can influence the outcome. For instance, a direct reporter assay like the SRE-Luciferase assay may yield different IC50 values compared to a phenotypic assay like cell migration.
Q2: I'm seeing significant variability between replicate experiments. What are the likely causes and how can I improve reproducibility?
A2: To enhance reproducibility, focus on these key areas:
-
Consistent Compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardized Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Variations in these parameters can alter the cellular response to the inhibitor.
-
Precise Incubation Times: Adhere strictly to the optimized incubation times for your specific assay. Given the compound's potential for degradation, variations in timing can lead to inconsistent results.
-
Vehicle Control Consistency: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all wells, including controls. High concentrations of DMSO can have independent effects on cells.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved. To address this:
-
Use Fresh, High-Quality DMSO: this compound is highly soluble in DMSO (200 mg/mL with ultrasonic assistance).[4] Use anhydrous, research-grade DMSO to prepare your stock solution.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in DMSO.
-
Avoid Aqueous Buffers for Stock: Do not prepare the primary stock solution in aqueous buffers, as this will lead to precipitation.
-
Working Dilutions: When preparing working dilutions in aqueous media, ensure the final DMSO concentration is low and compatible with your cells, and that the compound is added to the media with vigorous mixing to prevent it from crashing out of solution.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: While this compound is a selective inhibitor of the Rho/MRTF/SRF pathway, it has been shown to affect mitochondrial function and induce oxidative stress at higher concentrations.[5] Researchers have also identified Pirin, an iron-dependent co-transcription factor, as a potential molecular target.[6] It is advisable to use the lowest effective concentration of the compound and include appropriate controls to mitigate potential off-target effects.
Quantitative Data Summary
The inhibitory activity of this compound varies across different experimental systems. The following table summarizes reported IC50 values to provide a reference for expected potency.
| Assay Type | Cell Line/System | Reported IC50 | Reference |
| SRE.L Reporter Assay | Not Specified | 0.64 µM | [3][4] |
| SRE-Luciferase Assay | RhoA/C-activated | 6.4 µM | [7] |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [7] |
| Cytotoxicity (MTS Assay) | WI-38 | 12.0 ± 3.99 µM | [5] |
| Cytotoxicity (MTS Assay) | C2C12 | 10.9 ± 3.52 µM | [5] |
Key Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.
SRE-Luciferase Reporter Gene Assay
This assay is a primary method for quantifying the inhibitory activity of this compound on the Rho/MRTF/SRF signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SRE-Luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
DMSO (anhydrous, research-grade)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-Luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for an additional 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the cells and incubate for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist, such as lysophosphatidic acid (LPA) or by adding serum, to activate the Rho/MRTF/SRF pathway.
-
Incubation: Incubate the cells for 6-8 hours post-stimulation.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the SRE-luciferase activity to the control (Renilla) luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins
This protocol is for assessing the effect of this compound on the expression levels of key proteins in the Rho/MRTF/SRF pathway.
Materials:
-
Human dermal fibroblasts or other relevant cell line
-
Cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-α-SMA, anti-CTGF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24-72 hours). In some experiments, stimulation with TGF-β may be performed.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. promega.com [promega.com]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
troubleshooting CCG-203971 in cell-based assays
This guide provides troubleshooting advice and frequently asked questions for researchers using the small molecule inhibitor CCG-203971 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It functions by inhibiting Rho-mediated gene transcription, which plays a crucial role in processes like cell migration, proliferation, and fibrosis.[1][3][4] Downstream targets suppressed by this compound include connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[1][5] More recent studies have also suggested that Pirin, an iron-dependent transcription cofactor, may be a molecular target for this compound series.[3][6]
Q2: How should I prepare and store stock solutions of this compound?
-
Stock Solution Preparation: this compound is soluble in DMSO, with a reported solubility of up to 81 mg/mL (198.1 mM).[1] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture.[1]
-
Storage: The powdered form of the compound should be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to two years) or -20°C (for up to one year).[1][2]
Q3: I'm observing significant cell death in my assay. Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations (e.g., above 20 µM) and with longer incubation times.[7][8]
-
Recommendation: It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. Start with a broad range of concentrations to identify the IC50 for cytotoxicity.
-
Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used for your highest this compound dose to ensure the solvent is not the cause of cytotoxicity.
Q4: I am not observing the expected inhibitory effect in my experiment. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Compound Concentration: The effective concentration can be highly cell-type specific.[7][9] You may need to test a higher concentration range. Consult the literature for effective concentrations in similar cell lines.
-
Compound Inactivity:
-
Precipitation: Due to its relatively low aqueous solubility, this compound might precipitate out of your culture medium.[7][10] Visually inspect the wells for any precipitate after adding the compound. Consider using media with reduced serum content during treatment, as serum proteins can sometimes interact with small molecules.
-
Degradation: Improper storage may have led to the degradation of the compound. Ensure you are using a freshly thawed aliquot of the stock solution.
-
-
Incubation Time: The inhibitory effect on gene transcription and downstream protein expression may require a longer incubation period. Some studies have used incubation times of up to 72 hours.[1]
-
Cell Line Resistance: The target pathway may not be active or critical for the phenotype you are measuring in your chosen cell line.
Q5: My results show high variability between wells and experiments. How can I improve reproducibility?
High variability in cell-based assays is a common issue.[11] Consider the following factors:
-
Edge Effect: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell viability.[11] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[11]
-
Inconsistent Cell Seeding: An uneven distribution of cells can lead to significant well-to-well variation.[12] Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow cells to settle evenly.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a consistent, low passage number.[11][13] High passage numbers can lead to phenotypic drift and altered drug responses.
-
Compound Solubility: Ensure the compound is fully dissolved in the media before adding it to the cells. A common technique is to first dilute the DMSO stock in a small volume of media, vortex gently, and then add this to the bulk of the media.
Quantitative Data Summary
The potency of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes key IC50 values reported in the literature.
| Assay Type | Cell Line | IC50 Value | Reference |
| SRE.L Luciferase Reporter | HEK293T | 0.64 µM | [1] |
| SRE.L Luciferase Reporter | RhoA/C-activated | 6.4 µM | [2] |
| Cell Migration | PC-3 | 4.2 µM | [2][4][14] |
| Cell Viability (MTS Assay) | WI-38 Human Fibroblasts | 12.0 ± 3.99 µM | [7] |
| Cell Viability (MTS Assay) | C2C12 Mouse Myoblasts | 10.9 ± 3.52 µM | [7] |
Experimental Protocols
Example Protocol: Cell Viability/Proliferation Assay (WST-1)
This protocol is adapted from a method used to assess the effect of this compound on human dermal fibroblasts.[1]
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed 2.0 x 10⁴ cells per well in 100 µL of complete media (e.g., DMEM + 10% FBS) into a 96-well tissue culture-treated plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum media (e.g., DMEM + 2% FBS). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the media from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-2 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the results as percent viability versus compound concentration to determine the IC50 value.
-
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway inhibited by this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Optimization of novel nipecotic bis(amide) inhibitors of the Rho/MKL1/SRF transcriptional pathway as potential anti-metastasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CCG-203971 Delivery for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCG-203971 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a key regulator of gene expression involved in fibrosis and cell motility. By inhibiting this pathway, this compound can reduce the expression of pro-fibrotic genes.
Q2: What are the common animal models in which this compound has been used?
A2: this compound has been utilized in various preclinical models of fibrosis. Notably, it has been effective in bleomycin-induced models of skin and lung fibrosis in mice.[1][2] Additionally, it has been studied in a rabbit model of scar tissue formation following glaucoma filtration surgery.[3]
Q3: What are the recommended delivery routes for this compound in animal models?
A3: The most commonly reported delivery routes for this compound in animal models are intraperitoneal (IP) injection and oral gavage.
Q4: How should this compound be formulated for in vivo studies?
A4: this compound has poor aqueous solubility, requiring specific formulations for in vivo delivery. Several vehicle formulations have been reported. For detailed formulation protocols, please refer to the Experimental Protocols section.
Q5: What is the known pharmacokinetic profile of this compound?
Troubleshooting Guides
Oral Gavage
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Formulation | Poor solubility of this compound. Improper mixing or temperature changes. | Ensure the vehicle is prepared exactly as described in the protocol. Use a freshly prepared formulation for each experiment. Sonication may aid in dissolving the compound. Consider starting with a small amount of vehicle to create a slurry before adding the full volume. |
| Animal Distress During Gavage (e.g., struggling, choking) | Improper restraint or incorrect placement of the gavage needle. | Ensure proper training in animal handling and oral gavage techniques. Use the correct size and type of gavage needle for the animal. Measure the needle length from the mouth to the last rib to avoid stomach perforation. If resistance is met, do not force the needle; withdraw and re-attempt. Coating the gavage needle with sucrose may help pacify the animal.[4] |
| Aspiration of Compound into Lungs | Incorrect placement of the gavage needle in the trachea. | Observe the animal for signs of respiratory distress (e.g., labored breathing, fluid from the nose) immediately after administration. If aspiration is suspected, monitor the animal closely and consult with a veterinarian. Proper technique, including ensuring the animal swallows the tube, is critical to avoid this.[5] |
| Esophageal or Stomach Injury | Forcing the gavage needle or using a damaged needle. | Always use a gavage needle with a smooth, rounded tip. Never force the needle if resistance is felt. Ensure the animal is properly restrained to prevent sudden movements. |
Intraperitoneal (IP) Injection
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation Upon Injection | The formulation is not stable in the physiological environment of the peritoneal cavity. | This can occur when a compound dissolved in a high percentage of DMSO is injected into an aqueous environment. While a fine suspension may still be absorbable, it is not ideal. Consider alternative formulations with co-solvents like PEG300 and surfactants like Tween-80 to improve stability.[6] |
| Injection Site Leakage | Incorrect injection technique or excessive volume. | Ensure the needle is fully inserted into the peritoneal cavity before depressing the plunger. Use the recommended injection volume for the size of the animal (typically < 10 ml/kg for mice).[7] Withdraw the needle at the same angle of insertion. |
| Puncture of Abdominal Organs (e.g., bladder, intestines) | Incorrect needle placement. | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate before injecting to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.[7] |
| Animal Distress or Pain | Irritating vehicle or cold injection solution. | Warm the injection solution to room temperature before administration. If the vehicle (e.g., high concentration of DMSO) is known to be an irritant, consider alternative formulations or reducing the concentration of the irritant. |
Quantitative Data
Due to the noted poor pharmacokinetic profile of this compound, detailed in vivo pharmacokinetic data is limited in publicly available literature. However, a comparison with its more stable analog, CCG-232601, provides insight into the relative efficacy of different delivery routes.
| Compound | Delivery Route | Dose | Efficacy in Bleomycin-Induced Dermal Fibrosis Model (Mice) | Reference |
| This compound | Intraperitoneal (IP) | 4x | Comparable to 50 mg/kg oral dose of CCG-232601 | [2][8] |
| CCG-232601 | Oral Gavage | 50 mg/kg | Comparable to a 4-fold higher IP dose of this compound | [2][8] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage and IP Injection
This protocol is adapted from formulations used for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock will depend on the final desired dosing concentration. For example, to prepare a 2.5 mg/mL final solution, a 25 mg/mL stock in DMSO can be made.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween-80. A common final concentration is 5%. Vortex again until the solution is clear.
-
Slowly add sterile saline to reach the final volume. The remaining volume would be 45% saline in this example. Vortex thoroughly. The final solution may be a clear solution or a fine suspension.
-
Administer the formulation immediately after preparation.
Note: For oral gavage, a formulation with corn oil (e.g., 10% DMSO in 90% corn oil) has also been suggested, particularly if the dosing period is extended.
Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Verification of Placement: Ensure the needle is in the esophagus and not the trachea. There should be no resistance, and the animal should not exhibit respiratory distress.
-
Compound Administration: Slowly depress the syringe plunger to deliver the compound.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the neck and back and turn the animal so its abdomen is facing upwards, with the head tilted slightly down.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site avoids major organs.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid is aspirated. If blood or urine appears, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Compound Administration: Depress the plunger to inject the compound.
-
Needle Removal: Withdraw the needle at the same angle of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo administration of this compound.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Modest In Vivo Potency of CCG-203971
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the modest in vivo potency of CCG-203971, a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation small-molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway.[1][2] Its mechanism of action involves the inhibition of RhoA-mediated gene transcription.[1][3][4] The Rho/MRTF/SRF pathway is a critical regulator of cellular processes such as migration, proliferation, and fibrosis. This compound has demonstrated anti-fibrotic activity in various in vitro and in vivo models.[4][5] The molecular target of the CCG-1423/CCG-203971 series of compounds has been identified as Pirin, an iron-dependent co-transcription factor.
Q2: What are the main limitations of this compound for in vivo studies?
The primary limitations of this compound for in vivo applications are its modest potency and poor pharmacokinetic (PK) properties.[1][4][5] These characteristics can make it challenging to achieve and maintain therapeutic concentrations in long-term efficacy studies, often requiring high or frequent dosing.
Q3: Have there been successful strategies to overcome these limitations?
Yes, a systematic medicinal chemistry effort has led to the development of analogs with improved properties.[1][4][5] One notable analog, CCG-232601, exhibits enhanced metabolic stability and solubility, resulting in over a 10-fold increase in plasma exposure in mice.[1][4] This improved analog has shown comparable in vivo efficacy to this compound at a significantly lower oral dose.[1][4]
Q4: What are the reported potencies of this compound and its improved analog, CCG-232601?
The reported in vitro potencies can vary depending on the cell type and assay used. Below is a summary of reported IC50 values:
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | SRE-Luciferase | HEK293T | 0.64[3] |
| CCG-232601 | SRE-Luciferase | HEK293T | 0.55[3] |
| This compound | Cell Viability (MTS) | WI-38 | 12.0 ± 3.99[5] |
| CCG-232601 | Cell Viability (MTS) | WI-38 | 14.2 ± 2.57[5] |
| This compound | Cell Viability (MTS) | C2C12 | 10.9 ± 3.52[5] |
| CCG-232601 | Cell Viability (MTS) | C2C12 | 12.9 ± 2.84[5] |
| This compound | PC-3 Cell Migration | PC-3 | 4.2[2] |
Q5: What are some general strategies to improve the in vivo potency of small molecules like this compound?
General strategies to enhance the in vivo potency and pharmacokinetic profile of small molecules include:
-
Medicinal Chemistry Optimization: Modifying the chemical structure to improve metabolic stability, solubility, and target affinity.
-
Formulation Strategies: Developing advanced formulations such as amorphous solid dispersions (ASDs) to improve dissolution and bioavailability.
-
Alternative Drug Delivery Systems: Utilizing technologies like nanoparticles for targeted delivery and controlled release.
-
Combination Therapies: Co-administering the compound with other agents to achieve synergistic effects or overcome resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of the Rho/MRTF/SRF pathway in vitro.
Possible Causes:
-
Compound Stability: this compound may degrade in certain media or under specific storage conditions.
-
Cellular Uptake: Inefficient penetration of the compound into the target cells.
-
Assay Conditions: Suboptimal assay parameters, such as cell density, serum concentration, or incubation time.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the purity and concentration of your this compound stock solution.
-
Prepare fresh working solutions for each experiment.
-
Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.
-
-
Optimize Assay Protocol (SRE-Luciferase Reporter Assay):
-
Cell Seeding: Ensure a consistent and optimal cell density. Over-confluent or sparse cultures can affect results.
-
Transfection Efficiency: Optimize the transfection of your SRE-luciferase reporter construct.
-
Serum Starvation: Serum starvation prior to stimulation is often crucial to reduce basal pathway activity.
-
Stimulation: Use an appropriate stimulus (e.g., serum, LPA, or TGF-β) at an optimized concentration and duration.
-
Controls: Include appropriate positive and negative controls (e.g., vehicle control, known activator/inhibitor of the pathway).
-
-
Consider an Alternative Analog: If consistent issues persist, consider using a more potent and stable analog like CCG-232601.
Issue 2: Modest or variable efficacy in the bleomycin-induced dermal fibrosis model.
Possible Causes:
-
Poor Pharmacokinetics: Insufficient drug exposure at the site of fibrosis due to rapid metabolism and clearance of this compound.
-
Dosing Regimen: Inadequate dose or frequency of administration.
-
Route of Administration: The chosen route (e.g., intraperitoneal) may not provide optimal drug delivery.
-
Animal Strain and Bleomycin Batch Variability: Different mouse strains can respond differently, and bleomycin activity can vary between batches.
Troubleshooting Steps:
-
Optimize Dosing and Formulation:
-
Dose Escalation: Carefully conduct a dose-response study to determine the optimal therapeutic dose.
-
Formulation: For oral administration, consider formulating this compound in a vehicle that enhances solubility and absorption. A suggested formulation for oral and intraperitoneal injection is a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.[2]
-
-
Switch to a More Stable Analog: CCG-232601 has demonstrated efficacy in the bleomycin-induced dermal fibrosis model when administered orally at a lower dose than intraperitoneally administered this compound.[1][4]
-
Standardize the Fibrosis Model:
-
Bleomycin Administration: Ensure consistent intradermal or subcutaneous injection technique and volume.
-
Animal Monitoring: Monitor animal weight and health status closely.
-
Histological Analysis: Standardize tissue collection, processing, and staining procedures (e.g., Masson's trichrome, Sirius Red) for quantifying collagen deposition.
-
Biochemical Analysis: Consistently measure hydroxyproline content as a quantitative marker of collagen.
-
Experimental Protocols
SRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Serum Response Factor (SRF), a downstream target of the Rho/MRTF pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium (DMEM) with fetal bovine serum (FBS)
-
This compound or other inhibitors
-
Stimulating agent (e.g., serum, LPA, or TGF-β)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with serum-free medium and incubate for another 12-24 hours to serum-starve the cells.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 10% FBS) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Bleomycin-Induced Dermal Fibrosis Model
This in vivo model is commonly used to assess the efficacy of anti-fibrotic compounds.
Materials:
-
C57BL/6 mice (or other susceptible strain)
-
Bleomycin sulfate
-
Sterile saline
-
This compound or test compound
-
Vehicle for compound administration
-
Syringes and needles for injection
-
Tissue harvesting and processing reagents
-
Histology equipment and reagents (e.g., Masson's trichrome stain)
-
Hydroxyproline assay kit
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce dermal fibrosis by daily or every-other-day subcutaneous or intradermal injections of bleomycin (e.g., 100 µg in 100 µL of sterile saline) into a defined area on the shaved back of the mice for 2-4 weeks.
-
Administer this compound or vehicle control to the mice according to the desired dosing regimen (e.g., daily intraperitoneal or oral gavage). A previously used intraperitoneal dose for this compound is 100 mg/kg.[2]
-
Monitor the mice for changes in body weight and skin condition.
-
At the end of the treatment period, euthanize the mice and harvest the affected skin tissue.
-
Fix a portion of the skin tissue in formalin for histological analysis. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Measure dermal thickness.
-
Homogenize another portion of the skin tissue to measure the hydroxyproline content, a quantitative marker of collagen.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory point of this compound.
References
- 1. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
CCG-203971 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of CCG-203971. Additionally, it offers troubleshooting guidance for common experimental issues that may arise from the compound's degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in fibrosis and cell migration. By inhibiting this pathway, this compound can suppress the expression of profibrotic and migratory genes. The molecular target of the this compound series of compounds has been identified as Pirin, an iron-dependent cotranscription factor.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations vary slightly between suppliers, but the general consensus is to store the compound as a solid powder at low temperatures and to be mindful of the stability of stock solutions.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it in aliquots at -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is important to do so freshly for each experiment, as the compound has limited stability in aqueous media.
Q4: What are the known degradation pathways for this compound?
A4: this compound is known to have poor metabolic stability, making it susceptible to degradation. The primary degradation pathways are:
-
Oxidative Metabolism: The furan ring and the 5-carbon of the piperidine-3-carboxylic acid are particularly susceptible to oxidation.[3]
-
Hydrolysis: The secondary carboxamide bond can be hydrolyzed.[3]
Due to this instability, the in vivo half-life of this compound in mouse liver microsomes is very short.[3] This has led to the development of more stable analogs.
Data Presentation
Table 1: Summary of Recommended Storage and Stability Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 3 years | Selleck Chemicals |
| Stock Solution in DMSO | -80°C | Up to 2 years | MedChemExpress |
| Stock Solution in DMSO | -20°C | Up to 1 year | MedChemExpress |
| Working Solution (Aqueous) | Room Temperature | Use immediately | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 408.88 g/mol ), add 244.5 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for in vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare the working solutions fresh for each experiment and use them immediately to minimize degradation in the aqueous environment of the culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in bioassays | Degradation of this compound due to improper storage or handling. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures. - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Consider using a more stable analog of this compound if available and suitable for the experimental goals. |
| Precipitation of the compound in aqueous solutions | Poor solubility of this compound in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration. - Prepare working solutions by adding the DMSO stock solution to the aqueous buffer/medium with vigorous mixing. - If precipitation persists, consider using a solubilizing agent, but validate its compatibility with the experimental system. |
| High background or off-target effects | Use of excessively high concentrations of this compound. | - Perform a dose-response experiment to determine the optimal concentration range for inhibiting the Rho/MRTF/SRF pathway in your specific system. - Use the lowest effective concentration to minimize the risk of off-target effects. |
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Known degradation pathways of this compound leading to inactive metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
interpreting negative results with CCG-203971
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CCG-203971, a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[1] It functions by disrupting the interaction between MRTF-A and SRF, which in turn prevents the transcription of SRF target genes involved in fibrosis, cell migration, and proliferation.[2] While its precise molecular target was initially unknown, recent studies have identified pirin, an iron-dependent co-transcription factor, as a molecular target for this compound and its analogs.[3] The inhibition of this pathway ultimately leads to the downregulation of profibrotic and cytoskeletal genes.[4][5]
Q2: What are the key differences between this compound and first-generation inhibitors like CCG-1423?
This compound is a second-generation inhibitor with several advantages over its predecessor, CCG-1423. Notably, this compound exhibits reduced cytotoxicity, allowing for use at higher concentrations without significant cell death.[4][6] While both compounds inhibit the nuclear localization of MRTF-A, this compound has been optimized for improved potency and better pharmacokinetic properties.[7][8]
Q3: In which experimental models has this compound been shown to be effective?
This compound has demonstrated anti-fibrotic activity in various in vitro and in vivo models. It has been shown to be effective in models of dermal fibrosis, pulmonary fibrosis, and intestinal fibrosis.[1][4][9] Specifically, it has been shown to suppress bleomycin-induced skin thickening and collagen deposition in mice.[5][10]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
If you are not observing the expected inhibitory effect of this compound, consider the following potential causes and solutions:
-
Inadequate Concentration: The effective concentration of this compound can be cell-type dependent. While the IC50 for SRE.L inhibition is 0.64 μM, higher concentrations (e.g., 10-30 μM) are often used in cell culture experiments to inhibit the expression of downstream targets like CTGF, α-SMA, and collagen.[1][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and endpoint.
-
Solubility Issues: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%). Freshly prepared working solutions are recommended for optimal results.[10]
-
Compound Stability: this compound has a short half-life in mouse liver microsomes (1.6 minutes), indicating susceptibility to oxidative metabolism.[1][8] While this is more critical for in vivo studies, prolonged incubation times in cell culture without media changes could lead to a reduction in the effective concentration.
-
Cell-Type Specificity: The effects of this compound can vary between cell types. For example, in WI-38 human lung fibroblasts, this compound downregulates RhoA, MRTF-A, and MRTF-B, whereas in C2C12 mouse myoblasts, it only downregulates MRTF-A.[11][12][13] The specific genetic and signaling background of your cells may influence their responsiveness to the inhibitor.
-
Upstream Activation: The Rho/MRTF/SRF pathway can be activated by various stimuli, including TGF-β, lysophosphatidic acid (LPA), and mechanical stress (matrix stiffness).[1][4] Ensure that your experimental conditions include an appropriate stimulus to activate the pathway, so that an inhibitory effect can be observed.
Issue 2: Observing cytotoxicity or unexpected off-target effects.
While this compound is less cytotoxic than first-generation inhibitors, high concentrations or prolonged exposure can still lead to adverse effects.[4][11]
-
Dose-Dependent Cytotoxicity: At high concentrations (e.g., 50-100 μM), this compound has been shown to decrease cell viability in a dose-dependent manner in cell lines such as WI-38 and C2C12.[11] If you observe significant cell death, consider reducing the concentration or the duration of treatment.
-
Mitochondrial Function: Recent studies have shown that this compound can regulate mitochondrial function. It has been observed to impair mitochondrial oxidative phosphorylation (OXPHOS) and induce a switch to glycolysis.[11] This effect on cellular bioenergetics could contribute to cytotoxicity in some cell types.
-
Histone Acetylation: this compound has been shown to induce hyperacetylation of histone H4 at lysines 12 and 16 (H4K12ac and H4K16ac).[11][12] This epigenetic modification can lead to widespread changes in gene expression and may represent an off-target effect to consider when interpreting your results.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SRE.L) | 0.64 μM | - | [1] |
| IC50 (RhoA/C-activated SRE-luciferase) | 6.4 μM | - | [10] |
| IC50 (PC-3 cell migration) | 4.2 μM | PC-3 | [10] |
| Effective Concentration (inhibition of CTGF, α-SMA, COL1A2) | ~10 μM | SSc dermal fibroblasts | [5] |
| Effective Concentration (inhibition of MKL1 expression) | 17.5 - 25 μM | CCD-18co | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| Bleomycin-induced skin fibrosis (mouse) | 100 mg/kg, twice a day | Intraperitoneal (i.p.) | Suppressed skin thickening and collagen deposition | [5][10] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Fibroblast Activation
-
Cell Plating: Plate human dermal fibroblasts at a density of 2.0 x 10^4 cells/well in a 96-well plate and grow overnight in DMEM containing 10% FBS.[1]
-
Serum Starvation (Optional): To reduce basal activation, replace the medium with DMEM containing 0.5-2% FBS for 24 hours.
-
Treatment: Replace the medium with low-serum DMEM containing the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.[1]
-
Stimulation: Add a pro-fibrotic stimulus such as TGF-β (e.g., 1-10 ng/mL) or LPA.
-
Incubation: Incubate for 24-72 hours, depending on the endpoint.[1]
-
Analysis: Analyze downstream readouts such as the expression of α-SMA, CTGF, or collagen I by qPCR, Western blot, or immunofluorescence.
Protocol 2: WST-1 Cell Viability Assay
-
Cell Plating and Treatment: Plate cells and treat with this compound as described in Protocol 1.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).[1]
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][10]
Visualizations
Caption: this compound inhibits the nuclear localization of MRTF-A.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
mitigating CCG-203971 side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCG-203971 in animal studies. The information is designed to help mitigate potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
A1: this compound is a small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Its primary application in animal studies is as an anti-fibrotic agent. It has shown efficacy in various models of fibrosis, including those for scleroderma, pulmonary fibrosis, and dermal fibrosis.[1][3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the transcriptional activity of the MRTF/SRF pathway.[1][2] This pathway is a key regulator of myofibroblast activation, a critical process in the development of fibrosis. By inhibiting this pathway, this compound can reduce the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[1][3]
Q3: In which animal models has this compound been tested?
A3: this compound has been evaluated in several preclinical animal models. The most common is the bleomycin-induced fibrosis model in mice, which is used to study dermal and pulmonary fibrosis.[2][3][4] It has also been used in a rabbit model of scar tissue formation following glaucoma filtration surgery.[5]
Q4: What are the known side effects of this compound in animal studies?
A4: The available literature suggests that this compound is generally well-tolerated in animal models, particularly with local administration. In a rabbit study involving local delivery to the eye, no detectable epithelial toxicity or systemic side effects were observed.[5] However, it is important to note that this compound has poor pharmacokinetic properties and modest in vivo potency, which has led to the development of second-generation inhibitors for longer-term studies.[6][7] While specific systemic side effects are not extensively documented in the public domain, researchers should closely monitor animals for any signs of toxicity, especially with systemic administration.
Q5: Are there more potent or metabolically stable alternatives to this compound?
A5: Yes, second-generation inhibitors of the Rho/MRTF/SRF pathway have been developed to address the limitations of this compound. These include CCG-222740 and CCG-232601, which exhibit improved metabolic stability and potency.[6] For instance, CCG-222740 was found to be more potent and less cytotoxic than this compound in in vitro assays.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No reduction in fibrotic markers) | Insufficient drug exposure due to poor pharmacokinetics. | Consider using a higher dose, a different route of administration (e.g., intraperitoneal), or switching to a more potent second-generation inhibitor like CCG-222740 or CCG-232601.[6][7] Ensure proper formulation and administration of the compound. |
| Timing of administration is not optimal. | In bleomycin-induced models, initiate treatment concurrently with or shortly after the bleomycin challenge. For therapeutic studies, the timing of intervention should be based on the specific model and study objectives. | |
| Local Irritation at Injection Site (for subcutaneous or intradermal administration) | High concentration of the vehicle (e.g., DMSO). | Optimize the vehicle composition to minimize irritation. Reduce the concentration of DMSO and consider using co-solvents or alternative formulation strategies. Perform a small pilot study to assess local tolerance of the vehicle and drug formulation. |
| Signs of Systemic Toxicity (e.g., weight loss, lethargy, ruffled fur) | Off-target effects or excessive dosage. | Reduce the dose of this compound. Monitor the animals' health status daily, including body weight and clinical signs. If signs of toxicity persist, consider discontinuing the treatment or switching to a less toxic analog. |
| Vehicle-related toxicity. | Administer a vehicle-only control group to differentiate between compound- and vehicle-related effects. | |
| Inconsistent Results Between Animals | Variability in drug administration. | Ensure accurate and consistent dosing for all animals. For intraperitoneal injections, be cautious to avoid injection into the gut or other organs. |
| Biological variability in the animal model. | Increase the number of animals per group to enhance statistical power. Ensure that the animals are age- and sex-matched. |
Experimental Protocols
Bleomycin-Induced Dermal Fibrosis in Mice
This protocol is a standard method for inducing skin fibrosis to test the efficacy of anti-fibrotic compounds like this compound.[2][3]
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Inject 100 µL of bleomycin (1 mg/mL in sterile PBS) subcutaneously into a defined area on the shaved back of the mice daily for 2-4 weeks.
-
-
This compound Administration:
-
Assessment of Fibrosis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin tissue from the treated area.
-
Measure dermal thickness using a caliper or through histological analysis.
-
Quantify collagen deposition using hydroxyproline assays or Picrosirius red staining followed by microscopy.[2]
-
Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) by immunohistochemistry or Western blotting.[1]
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG-203971 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with CCG-203971, a potent inhibitor of the Rho/MRTF/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It functions by disrupting the transcriptional activity mediated by this pathway, which is crucial for processes like cell migration, proliferation, and fibrosis.[2][3] The compound has been shown to target Pirin, an iron-dependent cotranscription factor, which modulates MRTF-dependent gene expression.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For long-term storage, the solid compound should be stored at -20°C for up to one year or at -80°C for up to two years.[2] Stock solutions in DMSO can also be stored at -80°C. To ensure solubility and stability, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[5]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, concentrations in the range of 25 µM to 30 µM have been shown to be effective in inhibiting the expression of target genes like MKL1 and in cell-based assays with human dermal fibroblasts.[1][2]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been used in several in vivo models of fibrosis.[6][7] However, it has a short half-life in mouse liver microsomes (approximately 1.6 minutes), indicating high susceptibility to oxidative metabolism.[5] For in vivo administration, it is often formulated in a vehicle such as DMSO, PEG300, Tween-80, and saline, or in corn oil.[2] Due to its pharmacokinetic properties, dosing frequency and route of administration should be carefully considered.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed in vitro. | 1. Compound degradation: Improper storage of the compound or stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cellular resistance: The cell line may have intrinsic or acquired resistance to Rho/MRTF/SRF pathway inhibition. | 1. Ensure the compound and stock solutions are stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. 3. Verify the expression and activity of the Rho/MRTF/SRF pathway in your cell line. Consider using a different cell line known to be sensitive to this pathway. |
| Precipitation of this compound in culture medium. | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO in the culture medium is sufficient to keep the compound in solution (typically ≤ 0.5%). If precipitation persists, consider lowering the final concentration of this compound. 2. Prepare the final dilution in pre-warmed medium and mix thoroughly before adding to the cells. |
| Observed cytotoxicity at effective concentrations. | Off-target effects or high sensitivity of the cell line: Some cell lines may be more sensitive to the compound, leading to cytotoxicity at concentrations required for pathway inhibition. | 1. Perform a cytotoxicity assay (e.g., MTS or CellTox Green) to determine the cytotoxic concentration range for your cell line.[8] 2. If the effective concentration is close to the cytotoxic concentration, consider reducing the treatment duration or using a lower, non-toxic concentration. 3. Ensure the vehicle control (DMSO) is at a non-toxic concentration. |
| Variability in in vivo results. | 1. Poor bioavailability: Due to its rapid metabolism, the compound may not reach the target tissue at a sufficient concentration.[5] 2. Inconsistent administration: Improper preparation or administration of the dosing solution. | 1. Optimize the dosing regimen (e.g., increase frequency or dose) based on pharmacokinetic studies if possible.[6] 2. Prepare the dosing solution fresh for each administration and ensure consistent and accurate delivery. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (SRE-luciferase) | 0.64 µM | RhoA/C-activated SRE-luciferase reporter assay in HEK293T cells. | [6] |
| IC50 (PC-3 cell migration) | 4.2 µM | Scratch wound assay in human PC-3 cells after 24 hours. | [2] |
| Effective In Vitro Concentration | 25 µM | Repression of TGF-β-induced MKL1 expression. | [1][2] |
| Effective In Vitro Concentration | 30 µM | Inhibition of proliferation in human dermal fibroblasts. | [5] |
| In Vivo Dosing (Mouse) | 100 mg/kg | Intraperitoneal (i.p.) administration in a bleomycin-induced skin thickening model. | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TGF-β-induced Gene Expression
This protocol details the steps to assess the inhibitory effect of this compound on the expression of a downstream target gene of the Rho/MRTF/SRF pathway, such as α-smooth muscle actin (α-SMA) or connective tissue growth factor (CTGF), in response to TGF-β stimulation in fibroblasts.
Materials:
-
Human dermal fibroblasts
-
DMEM with 10% FBS and 2% FBS
-
This compound
-
DMSO (anhydrous)
-
Recombinant human TGF-β1
-
96-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 2.0 x 10^4 cells per well in DMEM containing 10% FBS and allow them to adhere overnight.[6]
-
Serum Starvation: The following day, replace the medium with DMEM containing 2% FBS and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM with 2% FBS to the desired final concentrations (e.g., a range from 1 µM to 30 µM). Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Pre-incubation: Remove the medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for 1 hour.
-
Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours.[6]
-
Endpoint Analysis:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., ACTA2, CTGF). Normalize the expression to a housekeeping gene.
-
Western Blot: Lyse the cells and perform Western blot analysis to detect protein levels of α-SMA or other target proteins.
-
Controls:
-
Vehicle Control: Cells treated with DMSO at the same concentration used for the this compound dilutions.
-
Positive Control: Cells treated with TGF-β1 and the vehicle.
-
Negative Control: Untreated cells (no TGF-β1, no this compound).
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxic effects of this compound using a WST-1 or MTS assay.
Materials:
-
Human dermal fibroblasts (or other cell line of interest)
-
DMEM with 10% FBS and 2% FBS
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
WST-1 or MTS reagent
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2.0 x 10^4 cells per well in DMEM with 10% FBS and allow them to attach overnight.[6]
-
Compound Treatment: The next day, replace the medium with DMEM containing 2% FBS and various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[6]
-
Assay:
-
Add 10 µL of WST-1 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[6]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rho/MRTF/SRF Pathway Inhibitors: CCG-203971 vs. CCG-1423
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of the Rho/MRTF/SRF signaling pathway: CCG-1423 and its second-generation successor, CCG-203971. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes the targeted signaling pathway.
Introduction
The Ras homolog gene family, member A (RhoA)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene transcription involved in a wide array of cellular processes, including cell migration, proliferation, and fibrosis. Dysregulation of this pathway is implicated in various pathologies such as cancer metastasis and fibrotic diseases. Small molecule inhibitors targeting this pathway have emerged as valuable research tools and potential therapeutic agents. CCG-1423 was one of the first-in-class inhibitors of this pathway, and this compound was developed as a second-generation compound with improved properties.
Mechanism of Action
Both CCG-1423 and this compound function by inhibiting the MRTF/SRF-mediated gene transcription. The precise molecular target has been identified as Pirin, an iron-dependent co-transcription factor.[1] By binding to Pirin, these compounds disrupt the formation of the transcriptional complex, leading to the downregulation of target genes.[1] this compound was developed to have less cytotoxicity and improved potency compared to CCG-1423.[2]
The general mechanism of action is the disruption of the Rho/MRTF/SRF transcriptional signaling.[2][3] However, it has been noted that the effects of these compounds may extend beyond the MRTF/SRF pathway, with evidence suggesting a more global impact on RNA synthesis.[4][5]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and CCG-1423 across various assays and cell lines.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE-Luciferase | Not Specified | 6.4 µM | [6] |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [6] | |
| SRE.L | Not Specified | 0.64 µM | [7] | |
| CCG-1423 | RhoA/C-activated SRE-luciferase | Not Specified | ~1 µM | [8] |
| RhoA and RhoC signaling pathways | Not Specified | 1.5 µM | [9] | |
| PC-3 prostate cancer cell growth (with LPA) | PC-3 | 1 µM | [9] |
In Vitro and In Vivo Efficacy Highlights
This compound
-
Anti-fibrotic Activity: this compound has demonstrated significant anti-fibrotic activity in multiple preclinical models. It effectively represses matrix-stiffness and transforming growth factor beta (TGFβ)-mediated fibrogenesis.[6][8] In a bleomycin-induced skin injury model, this compound treatment significantly suppressed skin thickening and collagen deposition.[6][10] It also showed efficacy in a murine model of lung fibrosis.[11]
-
Inhibition of Cancer Cell Proliferation: In scleroderma dermal fibroblasts, which exhibit a faster proliferation rate, this compound inhibited this increased growth.[6][10]
-
Improved Pharmacokinetics: A key advantage of this compound is its improved pharmacokinetic profile, although it has a short half-life in mouse liver microsomes.[7]
CCG-1423
-
Inhibition of Cancer Cell Function: CCG-1423 potently inhibits lysophosphatidic acid (LPA)-induced DNA synthesis in PC-3 prostate cancer cells (IC50 <1 µmol/L).[12] It also inhibits the growth of RhoC-overexpressing melanoma cell lines at nanomolar concentrations and stimulates apoptosis in a metastasis-prone melanoma cell line.[3][12]
-
Anti-angiogenic Effects: CCG-1423 has been shown to inhibit endothelial cell migration and angiogenesis in vitro, ex vivo, and in vivo.[13]
-
Cytotoxicity: A significant drawback of CCG-1423 is its noted cytotoxicity, which prompted the development of second-generation inhibitors like this compound.[2][8][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CCG-203971 as a Pirin Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCG-203971 and its analogs as binders of the protein Pirin, a key transcriptional regulator implicated in fibrosis and metastasis. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
Pirin, a highly conserved iron-dependent nuclear protein, has emerged as a critical regulator of the NF-κB signaling pathway and is involved in cellular processes such as proliferation, migration, and invasion.[1][2][3][4] The small molecule this compound, initially identified as an inhibitor of the Rho/MRTF/SRF signaling pathway, has been validated as a direct binder of Pirin.[5][6][7] This guide delves into the experimental evidence supporting this validation and compares the binding characteristics of this compound's more potent analogs, CCG-222740 and CCG-257081, with another known Pirin inhibitor, CCT251236.
Data Presentation
The following tables summarize the quantitative data from biophysical assays used to validate the interaction between the CCG series of compounds and Pirin.
Table 1: Pirin Binding Affinity of CCG Analogs and a Comparative Inhibitor
| Compound | Method | Binding Affinity (Kd) | Reference |
| CCG-222740 | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [5][6] |
| CCG-257081 | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [5][6] |
| CCG-258531 (inactive analog) | Isothermal Titration Calorimetry (ITC) | Minimal binding; no reliable fit | [5][6] |
| CCT251236 | Surface Plasmon Resonance (SPR) | 44 nM | [5] |
Note: While Pirin has been identified as the molecular target for the CCG-1423/CCG-203971 series of compounds, direct binding affinity data (Kd) for this compound itself is not explicitly provided in the primary literature. The more potent analogs, CCG-222740 and CCG-257081, were used for the detailed biophysical characterization.
Table 2: Cellular Activity of this compound and Analogs
| Compound | Assay | IC50 | Reference |
| This compound | SRE-Luciferase (RhoA/C-activated) | 6.4 µM | [8] |
| This compound | PC-3 Cell Migration | 4.2 µM | [8] |
| CCG-222740 | TGFβ-induced ACTA2 gene expression | More potent than this compound | [5][9] |
| CCT251236 | Gα12 mediated SRE.L luciferase | 3.3 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments that validated the binding of the CCG compound series to Pirin are outlined below.
Affinity Pull-Down Assay with Mass Spectrometry
This unbiased approach was crucial in identifying Pirin as the primary molecular target of the CCG series.
-
Affinity Matrix Preparation: The active compound CCG-222740, a close analog of this compound, was chemically modified with a linker to allow for immobilization on beads, creating an affinity matrix.[5][6]
-
Cell Lysate Incubation: The affinity matrix was incubated with cell lysates, allowing proteins that bind to CCG-222740 to be captured.
-
Washing and Elution: The beads were washed to remove non-specific binders, and the specifically bound proteins were then eluted.
-
Mass Spectrometry Analysis: The eluted proteins were identified using mass spectrometry. Pirin was identified as the most highly enriched protein.[5][6]
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity and thermodynamics of the interaction between the compounds and recombinant Pirin.
-
Protein and Ligand Preparation: Purified, recombinant human Pirin was placed in the sample cell of the calorimeter. The compounds (CCG-222740, CCG-257081, and the inactive analog CCG-258531) were loaded into the injection syringe.[5][6]
-
Titration: The compound solution was titrated into the Pirin solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection was measured. This heat change is a direct measure of the binding interaction.
-
Data Analysis: The resulting data was fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][6]
X-ray Crystallography
This technique provided high-resolution structural information on how the CCG compounds bind to Pirin.
-
Crystallization: Co-crystals of Pirin in complex with CCG-222740 and CCG-257081 were grown.[5]
-
X-ray Diffraction: The crystals were exposed to a high-intensity X-ray beam, and the diffraction pattern was recorded.
-
Structure Determination: The diffraction data was processed to generate an electron density map, from which the three-dimensional atomic structure of the protein-ligand complex was determined. The structures were solved at high resolutions (1.7 Å for CCG-222740 and 1.5 Å for CCG-257081).[5]
Mandatory Visualization
The following diagrams illustrate the Pirin signaling pathway, the experimental workflow for target identification, and the logical relationship of the validation process.
Caption: Pirin's role in the Rho/MRTF/SRF signaling pathway.
Caption: Experimental workflow for identifying Pirin as the target.
Caption: Logical flow of the Pirin target validation process.
References
- 1. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CCG257081 | MRTF/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to CCG-203971 and Other MRTF/SRF Inhibitors for Researchers
In the landscape of fibrotic disease and cancer metastasis research, the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway has emerged as a critical therapeutic target. This pathway plays a pivotal role in regulating the expression of genes involved in cell motility, adhesion, and the production of extracellular matrix components. Inhibition of this pathway offers a promising strategy for the development of novel therapeutics. This guide provides an objective comparison of CCG-203971, a notable MRTF/SRF inhibitor, with other key players in the field, supported by experimental data.
Mechanism of Action: A Convergent Pathway
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1] This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus.[2] In the nucleus, MRTF forms a complex with SRF, a transcription factor that binds to Serum Response Elements (SREs) in the promoter regions of target genes, thereby activating their transcription.[1][3] These target genes include those encoding for α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen, all of which are hallmarks of fibrosis.[4][5]
Inhibitors of this pathway can act at different levels. For instance, Y27632 inhibits Rho-associated kinase (ROCK), a downstream effector of RhoA, thereby preventing actin polymerization.[2] In contrast, the CCG series of compounds, including CCG-1423, CCG-100602, and this compound, are thought to act downstream of actin polymerization, functionally inhibiting MRTF-A nuclear localization.[2] More recent evidence suggests that this series of compounds may exert their effects by binding to pirin, an iron-dependent co-transcription factor.[6]
Figure 1: Simplified Rho/MRTF/SRF signaling pathway and points of inhibitor action.
Comparative Performance of MRTF/SRF Inhibitors
The efficacy of various MRTF/SRF inhibitors has been evaluated in a range of in vitro and in vivo models. The following table summarizes key quantitative data for this compound and its counterparts.
| Inhibitor | Target | IC50 (SRE.L Assay) | IC50 (Cell Migration) | IC50 (Collagen Contraction) | Key Findings |
| This compound | MRTF/SRF Pathway (potentially Pirin) | 0.64 µM[4] | 4.2 µM (PC-3 cells)[7] | ~25 µM (human conjunctival fibroblasts)[8] | Second-generation inhibitor with improved potency and reduced cytotoxicity compared to CCG-1423.[1] Effective in preclinical models of skin, lung, and intestinal fibrosis.[2][4][9] |
| CCG-1423 | MRTF/SRF Pathway (potentially Pirin) | ~1 µM[2] | Not consistently reported | Not consistently reported | First-generation inhibitor, potent but with significant cytotoxicity.[1][2] |
| CCG-100602 | MRTF/SRF Pathway | Not consistently reported | Not consistently reported | Not consistently reported | A second-generation inhibitor that blocks MRTF-A nuclear localization.[2][10] |
| CCG-222740 | MRTF/SRF Pathway (potentially Pirin) | Not consistently reported | Not consistently reported | ~5 µM (human conjunctival fibroblasts)[8] | Reported to be five times more potent than this compound in inhibiting MRTF/SRF target genes with lower cytotoxicity.[8] |
| CCG-232601 | MRTF/SRF Pathway | 0.55 µM (HEK293T cells)[11] | Not consistently reported | Not consistently reported | A metabolically stable and soluble analog of this compound.[1][12] |
| Pirfenidone | TGF-β and other pathways; recently shown to inhibit MRTF activation | 50-150 µM (MRTF target gene expression)[13] | Not applicable | Not applicable | An approved anti-fibrotic drug that has been shown to inhibit MRTF-A nuclear translocation.[5][13] |
| Y27632 | ROCK | Not applicable | Not applicable | Not applicable | Inhibits upstream of MRTF by targeting the Rho effector ROCK.[2] |
Experimental Methodologies
The evaluation of MRTF/SRF inhibitors relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Figure 2: General experimental workflow for the evaluation of MRTF/SRF inhibitors.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the activity of the MRTF/SRF pathway.
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates and co-transfected with an SRE-luciferase (SRE.L) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, the medium is replaced with serum-free medium for synchronization. Subsequently, cells are treated with various concentrations of the test inhibitors (e.g., this compound) or vehicle control (e.g., DMSO) for a specified period.
-
Pathway Stimulation: The pathway is then stimulated with an agonist such as lysophosphatidic acid (LPA) or by co-transfection with a constitutively active RhoA mutant.
-
Luciferase Activity Measurement: After stimulation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the normalized SRE.L activity. IC50 values are then calculated from dose-response curves.
Western Blotting for Fibrotic Markers
This technique is used to assess the protein levels of key fibrotic markers.
-
Cell Culture and Treatment: Human dermal fibroblasts or other relevant cell types are cultured and treated with inhibitors and/or pro-fibrotic stimuli like Transforming Growth Factor-beta (TGF-β).[2]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as α-SMA, CTGF, Collagen Type I, and a loading control (e.g., GAPDH).[1]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.[14]
In Vivo Bleomycin-Induced Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic potential of compounds.[7]
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Dermal fibrosis is induced by daily intradermal or subcutaneous injections of bleomycin in a defined area on the back of the mice for a period of 2-4 weeks.[7] For pulmonary fibrosis, bleomycin is administered via intratracheal or oropharyngeal aspiration.[9]
-
Inhibitor Administration: The test compound (e.g., this compound) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, starting from the first day of bleomycin treatment.[4][7]
-
Assessment of Fibrosis: At the end of the treatment period, skin or lung tissue is harvested.
-
Histological Analysis: Tissue sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. Dermal thickness is also measured.[7]
-
Hydroxyproline Assay: The total collagen content in the tissue is quantified by measuring the hydroxyproline content, a major component of collagen.[7]
-
Immunohistochemistry: Tissue sections can be stained for markers like α-SMA to identify myofibroblasts.
-
Conclusion
This compound stands out as a potent second-generation MRTF/SRF pathway inhibitor with a significant body of preclinical evidence supporting its anti-fibrotic and anti-metastatic potential.[4][7] While it demonstrates a clear improvement over the first-generation compound CCG-1423 in terms of cytotoxicity, newer analogs like CCG-222740 appear to offer even greater potency in specific assays.[1][8] The discovery of pirin as a potential molecular target for the CCG-series of compounds has provided a new avenue for understanding their mechanism of action and for the rational design of future inhibitors.[6] The continued investigation of these compounds, alongside established drugs like pirfenidone that also impact this pathway, will be crucial in the development of effective therapies for a range of fibrotic and malignant diseases. Researchers are encouraged to consider the specific context of their experimental system when selecting an appropriate inhibitor, paying close attention to factors such as cell type-specific responses and the desired therapeutic window.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cells | Free Full-Text | Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of MRTF activation as a clinically achievable anti-fibrotic mechanism for pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCG-203971: A Comparative Guide to a Novel Rho/MRTF/SRF Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-203971, a second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The document outlines its performance against other relevant compounds in various cell lines, supported by experimental data and detailed protocols.
Introduction to this compound and the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling cascade is a critical regulator of gene expression involved in cell motility, proliferation, and differentiation. Its dysregulation is implicated in various pathologies, including fibrosis and cancer metastasis. This compound has emerged as a promising therapeutic agent by targeting this pathway, demonstrating anti-fibrotic and anti-metastatic properties. This guide serves to cross-validate its effects and compare its efficacy with other inhibitors in the same class.
Comparative Efficacy in Different Cell Lines
The inhibitory effects of this compound and its analogs have been evaluated across a range of cell lines, primarily focusing on fibroblasts and cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | PC-3 (Prostate Cancer) | Cell Migration (Scratch Assay) | 4.2 µM | [1] |
| This compound | PC-3 (Prostate Cancer) | SRE-Luciferase Reporter | 6.4 µM | [1] |
| This compound | Human Conjunctival Fibroblasts | Collagen Contraction | 25 µM | [2] |
| CCG-222740 | Human Conjunctival Fibroblasts | Collagen Contraction | 5 µM | [2] |
| CCG-222740 | Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT Assay) | ~10 µM | [3][4][5] |
| CCG-100602 | Human Colonic Myofibroblasts | Gene Expression (ACTA2) | Significant inhibition at 17.5 µM | [6] |
| This compound | Human Colonic Myofibroblasts | Gene Expression (ACTA2) | Significant inhibition at 17.5 µM | [6] |
| This compound | Human Colonic Myofibroblasts | Gene Expression (COL1A1) | Significant inhibition at 1 µM | [6] |
Effects on Gene and Protein Expression
This compound and its analogs effectively suppress the expression of key fibrotic and metastatic genes and proteins.
| Compound | Cell Line | Target Gene/Protein | Effect | Reference |
| This compound | Human Colonic Myofibroblasts | α-Smooth Muscle Actin (α-SMA) | Dose-dependent repression | [6] |
| This compound | Human Colonic Myofibroblasts | Collagen I | Dose-dependent repression | [6] |
| CCG-222740 | Pancreatic Stellate Cells | α-SMA, Collagen II | Significant reduction at 1 µM | [5] |
| CCG-222740 | Cancer-Associated Fibroblasts (CAFs) | Cyclin D1 | Decreased protein levels | [7] |
| CCG-222740 | Cancer-Associated Fibroblasts (CAFs) | p27 | Increased protein levels | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT/WST-1) Assay
This assay assesses the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2.0 × 10^4 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration (Scratch) Assay
This method evaluates the effect of inhibitors on cell migration.
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Scratch Formation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS and replace the medium with fresh medium containing the test compound or control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 24 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Collagen Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix.
-
Cell Preparation: Resuspend fibroblasts in serum-free medium.
-
Gel Preparation: Mix the cell suspension with a collagen gel solution and dispense into a 24-well plate. Allow the gels to polymerize.
-
Treatment: Add medium containing the test compounds or control on top of the gels.
-
Contraction: Gently release the gels from the sides of the wells to initiate contraction.
-
Measurement: Photograph the gels at various time points and measure the area to quantify contraction.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the MRTF/SRF pathway.
-
Transfection: Co-transfect cells with an SRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with the test compounds or control.
-
Lysis: Lyse the cells and transfer the lysate to a luminometer plate.
-
Luciferase Assay: Add luciferase substrates and measure the luminescence.
-
Analysis: Normalize the SRE-luciferase activity to the control luciferase activity to determine the effect of the compound on MRTF/SRF-mediated transcription.
Western Blot Analysis
This technique is used to detect changes in protein expression.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., MRTF-A, SRF, α-SMA), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Rho/MRTF pathway inhibitor CCG-222740 reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CCG-203971 and Standard Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-fibrotic compound CCG-203971 with standard-of-care treatments for fibrosis, primarily focusing on pirfenidone and nintedanib. The information is intended for an audience with a background in biomedical research and drug development.
Introduction to Anti-Fibrotic Therapies
Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ dysfunction, contributing to a significant burden of disease worldwide. Current therapeutic strategies for fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and scleroderma aim to slow disease progression. Standard treatments include the FDA-approved drugs pirfenidone and nintedanib. This compound is an investigational small molecule inhibitor targeting the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) gene transcription pathway, a key downstream mediator of fibrotic signals.
Mechanism of Action
The therapeutic approaches of this compound, pirfenidone, and nintedanib are distinct, targeting different nodes in the complex signaling network of fibrosis.
-
This compound: This compound inhibits the MRTF/SRF pathway.[1] This pathway is a central regulator of myofibroblast activation and the expression of profibrotic genes, including those for α-smooth muscle actin (α-SMA) and collagen.[2] By blocking this pathway, this compound aims to prevent the formation and function of myofibroblasts, the primary cells responsible for excessive matrix deposition.
-
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][4][5] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8]
-
Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[9][10][11] These growth factors are crucial for the proliferation, migration, and activation of fibroblasts. By inhibiting these signaling pathways, nintedanib effectively reduces the population and activity of fibroblasts.[9][12]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound, pirfenidone, and nintedanib.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and the standard fibrosis treatments. It is important to note that direct head-to-head in vivo comparative studies are limited. The in vivo data presented here are from separate studies and should be interpreted with caution due to potential inter-study variability.
In Vitro Efficacy: Inhibition of Profibrotic Gene Expression
| Compound | Target Gene | Cell Type | Stimulus | Concentration for ~50% Inhibition | Reference |
| This compound | ACTA2 (α-SMA) | Human Dermal Fibroblasts | TGF-β | ~10 µM | [2] |
| Pirfenidone | ACTA2 (α-SMA) | Human Dermal Fibroblasts | TGF-β | >300 µM | [2] |
Note: A lower concentration for inhibition indicates higher potency.
In Vivo Efficacy: Bleomycin-Induced Skin Fibrosis Model
| Treatment | Animal Model | Key Parameter | Result | Reference |
| This compound | Mouse | Dermal Thickness | Significant reduction vs. vehicle (p < 0.001) | [2] |
| Hydroxyproline Content | Significant reduction vs. vehicle (p < 0.05) | [2] | ||
| Pirfenidone | Mouse | Histological Score | Significant reduction in fibrosis | [13] |
| Collagen Content | Significant reduction | [13] | ||
| Nintedanib | Mouse | Histological Score | Near complete attenuation of fibrosis | [9] |
| Profibrotic Gene Expression | Significant reduction | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Bleomycin-Induced Skin Fibrosis in Mice
This model is widely used to study cutaneous fibrosis and evaluate the efficacy of anti-fibrotic compounds.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.[14]
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL) in a defined area on the back for a period of 2 to 4 weeks.[15]
-
Treatment: The test compound (e.g., this compound) or vehicle control is administered, often via intraperitoneal injection or oral gavage, concurrently with the bleomycin injections.
-
Endpoint Analysis:
-
Dermal Thickness: Skin biopsies are collected, fixed, and stained with Hematoxylin and Eosin (H&E) or Masson's trichrome to measure the thickness of the dermal layer.[15]
-
Collagen Content: The hydroxyproline content of skin biopsies is quantified as a measure of total collagen.[16]
-
Gene Expression: RNA is extracted from skin tissue to analyze the expression of profibrotic genes such as Acta2 (α-SMA) and Col1a1 (collagen type I) by quantitative real-time PCR (qPCR).
-
TGF-β-Induced Myofibroblast Differentiation in Vitro
This assay is a fundamental in vitro model to study the direct effects of compounds on fibroblast activation.
Protocol:
-
Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media.
-
Stimulation: Cells are typically serum-starved for 24 hours before being treated with TGF-β1 (e.g., 5-10 ng/mL) to induce differentiation into myofibroblasts.[17]
-
Treatment: The test compound (e.g., this compound) or vehicle control is added to the culture medium at various concentrations.
-
Endpoint Analysis:
-
Gene Expression: After a 24-hour incubation, RNA is extracted and the expression of profibrotic genes such as ACTA2 and COL1A1 is quantified by qPCR.[18]
-
Protein Expression: After 48-72 hours, protein lysates are collected for Western blot analysis of α-SMA and collagen.
-
Immunofluorescence: Cells are fixed and stained for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.[2]
-
Conclusion
This compound represents a novel therapeutic approach for fibrosis by targeting the MRTF/SRF signaling pathway. Preclinical data indicate that it is a potent inhibitor of myofibroblast activation and fibrotic gene expression, demonstrating efficacy at concentrations significantly lower than the standard-of-care drug pirfenidone in vitro. In vivo studies in a mouse model of skin fibrosis further support its anti-fibrotic potential.
While direct comparative in vivo studies with pirfenidone and nintedanib are needed for a definitive assessment of relative efficacy, the distinct mechanism of action and high potency of this compound make it a promising candidate for further development in the treatment of fibrotic diseases. Its targeted approach on a key downstream convergence point in fibrotic signaling may offer advantages in terms of efficacy and potentially safety. Further research, including head-to-head preclinical and ultimately clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in comparison to current standard fibrosis treatments.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 5. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. medsci.org [medsci.org]
- 8. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. [folia.unifr.ch]
- 12. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qrheumatol.com [qrheumatol.com]
- 16. researchgate.net [researchgate.net]
- 17. TGF-β-induced differentiation into myofibroblasts involves specific regulation of two MKL1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CCG-203971 vs. siRNA Knockdown for RhoA Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the Ras homolog gene family member A (RhoA), the choice of inhibitory tool is critical. This guide provides an objective comparison of two prominent methods for downregulating RhoA signaling: the small molecule inhibitor CCG-203971 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present available quantitative data from various studies, and provide detailed experimental protocols to aid in your research decisions.
At a Glance: Two Distinct Approaches to RhoA Inhibition
This compound and siRNA knockdown of RhoA represent two fundamentally different strategies for disrupting the RhoA signaling cascade. This compound is a second-generation small molecule inhibitor that targets the downstream transcriptional activity of the RhoA pathway, specifically by inhibiting the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) complex.[1][2][3] In contrast, small interfering RNA (siRNA) directly targets RhoA messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the RhoA protein itself.[4][5]
This core difference in their mechanism of action dictates their specificity, kinetics, and potential off-target effects. While siRNA offers high specificity for RhoA, its effects are transient and depend on efficient delivery into the target cells. This compound, as a chemical inhibitor, offers a more immediate onset of action but may have broader effects due to its downstream point of intervention in a complex signaling network.[3]
Performance Data: A Comparative Overview
The following tables summarize quantitative data from various studies to provide a comparative perspective on the efficacy of this compound and RhoA siRNA in different experimental contexts. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons within a single experiment.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |
| SRE-Luciferase Activity | - | 0.64 µM (IC50) | Inhibition of Rho-mediated gene transcription | [6] |
| PC-3 Cell Migration | PC-3 | 4.2 µM (IC50) | Inhibition of cell migration | [1] |
| MKL1 Expression | Human Dermal Fibroblasts | 25 µM | Significant repression of TGF-β-induced MKL1 expression | [1] |
| Profibrotic Gene Expression (CTGF, α-SMA, COL1A2) | SSc Fibroblasts, LPA/TGFβ-stimulated Fibroblasts | 1-3 µM (IC50) | Inhibition of expression | [6][7] |
| RhoA/MRTF/SRF Signaling | WI-38 Fibroblasts | 20 µM | Inhibition of RhoA, MRTF-A, MRTF-B, and SRF protein expression | [8][9] |
Table 2: Efficacy of RhoA siRNA Knockdown
| Parameter | Cell Line | Knockdown Efficiency | Effect | Reference |
| RhoA mRNA Expression | Ovarian Cancer Cells | Significantly reduced | - | [4] |
| RhoA Protein Expression | Ovarian Cancer Cells | Significantly reduced | - | [4] |
| Cell Viability | Ovarian Cancer Cells | - | Suppressed | [4] |
| Cell Migration & Invasion | Ovarian Cancer Cells | - | Reduced | [4] |
| Tumorigenicity (in nude mice) | Ovarian Cancer Cells | - | Inhibited | [4] |
| Cell Proliferation | Tongue Squamous Carcinoma Cells | - | Significantly inhibited | |
| Cell Migration | Tongue Squamous Carcinoma Cells | - | Decreased | |
| Cell Invasion | Tongue Squamous Carcinoma Cells | - | Decreased |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: The RhoA signaling pathway and points of intervention.
Caption: A generalized experimental workflow for each method.
Detailed Experimental Protocols
Protocol 1: Inhibition of RhoA Signaling using this compound in Human Dermal Fibroblasts
This protocol is adapted from studies investigating the anti-fibrotic effects of this compound.[1][6][7]
-
Cell Culture: Plate human dermal fibroblasts (2.0 x 10^4 cells/well) in a 96-well plate and grow overnight in DMEM containing 10% FBS.
-
Serum Starvation (Optional): For studies involving stimulation, replace the medium with DMEM containing 0.5-2% FBS for 24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 30 µM). A DMSO-only control should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Stimulation (Optional): If investigating the inhibition of agonist-induced responses, add the stimulus (e.g., TGF-β or LPA) at the desired concentration and time point.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis:
-
Gene Expression Analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR to analyze the expression of target genes (e.g., CTGF, ACTA2, COL1A2).
-
Protein Analysis (Western Blot): Lyse the cells in RIPA buffer, quantify protein concentration, and perform SDS-PAGE and Western blotting to analyze the protein levels of RhoA pathway components.
-
Cell Viability Assay (WST-1): Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[1]
-
Protocol 2: siRNA-Mediated Knockdown of RhoA in Cancer Cells
This protocol provides a general guideline for siRNA transfection in cancer cell lines, which can be optimized for specific cell types.[4][10]
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. The cells should be 60-80% confluent at the time of transfection.[10]
-
siRNA Preparation (Solution A): For each transfection, dilute a specific RhoA siRNA duplex (e.g., 20-80 pmols) into 100 µl of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation (Solution B): For each transfection, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µl of serum-free medium.
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Downstream Analysis:
-
Knockdown Validation (qPCR and Western Blot): At 24, 48, and 72 hours post-transfection, harvest the cells to assess RhoA mRNA and protein levels to confirm knockdown efficiency.
-
Functional Assays:
-
Proliferation Assay (MTT/CCK-8): Seed transfected cells in a 96-well plate and measure cell viability at different time points.[11]
-
Migration/Invasion Assay (Boyden Chamber): Seed transfected cells in the upper chamber of a Matrigel-coated (for invasion) or uncoated (for migration) insert and measure the number of cells that migrate to the lower chamber.[4][11]
-
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of RhoA signaling.
-
This compound is a valuable tool for studying the functional consequences of inhibiting the downstream transcriptional output of the RhoA pathway. Its rapid action and ease of use make it suitable for high-throughput screening and in vivo studies.[7][12][13] However, researchers should be mindful of its downstream point of intervention, which may not be exclusively dependent on RhoA, and potential off-target effects.
-
siRNA knockdown offers a highly specific method to reduce the total cellular pool of RhoA protein. This approach is ideal for unequivocally linking RhoA expression to a specific cellular phenotype. The main challenges lie in achieving efficient and consistent delivery into the cells of interest and the transient nature of the knockdown.
The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired level of specificity and control over the RhoA signaling pathway. For many comprehensive studies, a combination of both approaches can provide a more complete understanding of RhoA's function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCG-203971 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CCG-203971, a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Experimental data supporting direct target interaction and downstream functional effects are presented, along with detailed protocols for key validation assays.
Direct Target Engagement of the this compound Series
Recent studies have identified the iron-dependent co-transcription factor Pirin as a direct molecular target of the CCG-1423 and this compound series of compounds.[1][2] This was established through affinity isolation-based target identification and validated using biophysical techniques.[1][2]
Biophysical Validation of Target Binding
Isothermal Titration Calorimetry (ITC) has been employed to measure the direct binding of this compound analogs to recombinant Pirin, providing quantitative data on their binding affinity (KD).[1][3] These experiments confirm a direct physical interaction between the compounds and their target protein.
| Compound | Target | Method | KD (μM) |
| CCG-222740 (analog of this compound) | Pirin | ITC | 4.3[1][3] |
| CCG-257081 (analog of this compound) | Pirin | ITC | 8.5[1][3] |
| CCT251236 (alternative Pirin inhibitor) | Pirin | SPR | 0.044[1] |
| CCG-258531 (inactive analog) | Pirin | ITC | No reliable fit[1][3] |
Functional Validation of Target Engagement in Cells
The engagement of this compound with its target, Pirin, leads to the inhibition of the Rho/MRTF/SRF signaling pathway. This can be quantified using cellular assays that measure downstream transcriptional activity and gene expression.
Serum Response Element (SRE) Luciferase Reporter Assay
The discovery of the CCG-1423/CCG-203971 series of inhibitors was facilitated by a cell-based luciferase assay driven by a modified MRTF-dependent serum response element (SRE.L).[1][2] This assay is a robust method to quantify the inhibition of the signaling pathway in a cellular context. Comparison with other known inhibitors, such as the Pirin inhibitor CCT251236, can validate the on-target effect of this compound.[1]
| Compound | Assay | Effect |
| CCG-222740 (analog of this compound) | Gα12-mediated SRE.L Luciferase | Potent Inhibition[1] |
| CCG-257081 (analog of this compound) | Gα12-mediated SRE.L Luciferase | Potent Inhibition[1] |
| CCT251236 (alternative Pirin inhibitor) | Gα12-mediated SRE.L Luciferase | Potent Inhibition[1] |
| CCG-258531 (inactive analog) | Gα12-mediated SRE.L Luciferase | Nearly inactive[1] |
Downstream Gene Expression Analysis
Inhibition of the Rho/MRTF/SRF pathway by this compound and its analogs results in the decreased expression of pro-fibrotic and cytoskeletal genes.[1] Measuring the mRNA levels of target genes, such as alpha-smooth muscle actin (ACTA2), upon compound treatment provides a functional readout of target engagement.
| Compound | Cell Type | Target Gene | Effect on TGF-β-induced Expression |
| CCG-222740 (analog of this compound) | Human primary dermal fibroblasts | ACTA2 | Significant reduction[1] |
| CCG-257081 (analog of this compound) | Human primary dermal fibroblasts | ACTA2 | Significant reduction[1] |
| CCT251236 (alternative Pirin inhibitor) | Human primary dermal fibroblasts | ACTA2 | Significant reduction[1] |
Alternative Methods for Validating Target Engagement
While direct biophysical and functional data for this compound are available, other established methods can also be employed to validate target engagement in cells.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence and absence of a ligand.[4][5][6] Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.[4][5][6]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect a protein from proteolytic degradation.[7][8][9] By treating cell lysates with a protease in the presence or absence of the compound, target engagement can be inferred by the differential stability of the target protein.[7][8][9]
Signaling Pathway and Experimental Workflows
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Target Prediction and Validation of Small Molecule Compound [app.jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Specificity of Rho/MRTF/SRF Pathway Inhibitors: CCG-203971 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling, the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway is a critical regulator of gene expression involved in cell motility, proliferation, and fibrosis. Consequently, it has emerged as a promising target for therapeutic intervention in diseases such as cancer and fibrotic disorders. This guide provides a detailed comparison of the specificity of CCG-203971, a notable inhibitor of this pathway, with other agents that modulate Rho/MRTF/SRF signaling, including upstream kinase inhibitors and other downstream-acting compounds.
It is crucial to clarify that this compound is not a traditional kinase inhibitor. Its mechanism of action is distinct, directly targeting the co-transcription factor Pirin, which modulates MRTF/SRF-mediated gene transcription.[1][2] This guide, therefore, broadens the comparative scope to include inhibitors that act at different nodes of the Rho/MRTF/SRF pathway, providing a comprehensive overview of their specificity and potential for off-target effects.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the quantitative data for this compound and other relevant inhibitors of the Rho/MRTF/SRF pathway. The comparison includes upstream Rho-associated kinase (ROCK) inhibitors, a direct Pirin inhibitor, and an inhibitor of MRTF-A nuclear localization.
| Inhibitor | Primary Target(s) | Mechanism of Action | IC₅₀ / Kᵢ / Kₔ | Off-Target Kinase Activity (IC₅₀) |
| This compound | Pirin | Inhibits MRTF/SRF-mediated transcription | SRE-Luciferase IC₅₀: 0.64 µM - 6.4 µM[3][4][5][6] | Not reported as a direct kinase inhibitor. |
| Y-27632 | ROCK1, ROCK2 | ATP-competitive kinase inhibitor | ROCK1 Kᵢ: 220 nM[7] ROCK2 Kᵢ: 300 nM[7] | Has been shown to have off-target effects on other kinases at higher concentrations.[8][9] |
| Fasudil | ROCK1, ROCK2 | ATP-competitive kinase inhibitor | ROCK1 Kᵢ: 0.33 µM ROCK2 IC₅₀: 0.158 µM | PKA: 4.58 µM PKC: 12.30 µM PKG: 1.650 µM[3] |
| CCT251236 | Pirin | Direct Pirin ligand | Kₔ: 44 nM[10] | Limited off-target kinase activity reported. |
| CCG-100602 | MRTF-A Nuclear Localization | Inhibits MRTF-A/SRF signaling | SRE-Luciferase IC₅₀: ~1 µM[11] | Not reported as a direct kinase inhibitor. |
Signaling Pathway and Inhibitor Intervention Points
The diagram below illustrates the Rho/MRTF/SRF signaling pathway and highlights the points of intervention for the compared inhibitors.
Caption: Rho/MRTF/SRF signaling pathway and points of inhibitor intervention.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is a common method to quantify the activity of the MRTF/SRF transcription complex.
Principle: A reporter plasmid containing a promoter with multiple copies of the Serum Response Element (SRE) driving the expression of a luciferase gene is introduced into cells. Activation of the endogenous Rho/MRTF/SRF pathway leads to the binding of the MRTF-SRF complex to the SREs, inducing luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity. Inhibitors of the pathway will reduce the luciferase signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or fibroblasts) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
A constitutively active G-protein alpha subunit (e.g., Gα12 or Gα13) can be co-transfected to stimulate the pathway.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Kinase Specificity Profiling (e.g., KinomeScan™)
This method assesses the binding of a test compound to a large panel of kinases, providing a broad view of its selectivity.
Principle: The assay is a competition binding assay where a test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the support, resulting in a lower signal.
Workflow Diagram:
Caption: Workflow for KinomeScan™ kinase inhibitor profiling.
MRTF-A Nuclear Translocation Assay (Immunofluorescence)
This assay visually determines the effect of inhibitors on the subcellular localization of MRTF-A.
Principle: Under basal conditions, MRTF-A is sequestered in the cytoplasm. Upon pathway activation, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy. Inhibitors that block this process will result in the retention of MRTF-A in the cytoplasm.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., fibroblasts) on glass coverslips in a 24-well plate.
-
Once the cells have adhered, treat them with a stimulating agent (e.g., TGF-β or serum) in the presence or absence of the test inhibitor (e.g., CCG-100602) for a specified time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with a primary antibody against MRTF-A overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A in multiple cells to determine the extent of nuclear translocation.
-
Conclusion
The specificity of an inhibitor is a critical factor in its development as a therapeutic agent. This guide highlights that while this compound is a potent modulator of the Rho/MRTF/SRF pathway, it is not a kinase inhibitor. Its specificity lies in its interaction with Pirin, a non-kinase target. In contrast, inhibitors like Y-27632 and Fasudil target the upstream kinases ROCK1 and ROCK2 but exhibit a broader kinase inhibition profile at higher concentrations. Understanding these distinctions in mechanism and specificity is paramount for researchers selecting the appropriate tool compound for their studies and for professionals in drug development aiming to design more selective and effective therapeutics targeting the Rho/MRTF/SRF signaling cascade. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - LabNet Biotecnica [labnet.es]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
CCG-203971: A Comparative Analysis of a Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-203971, a novel small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with its key alternatives. This compound has demonstrated significant anti-fibrotic and anti-metastatic potential in a variety of preclinical models, targeting the critical pathway of myofibroblast activation. This document summarizes key performance data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Performance Data
The following tables summarize the comparative efficacy and potency of this compound and its analogs in various assays.
| Compound | Target Pathway/Molecule | IC50 | Key Findings | Reference |
| This compound | Rho/MRTF/SRF Pathway | 0.64 µM (SRE.L Reporter Assay) | Inhibits profibrotic gene expression and reverses myofibroblast phenotype.[1][2] Prevents fibrosis in skin and lung models.[1][2][3] | [1] |
| PC-3 Cell Migration | 4.2 µM | Demonstrates anti-metastatic potential.[4] | [4] | |
| WI-38 Cells | 12.0 ± 3.99 µM (MTS Assay) | Shows dose-dependent cytotoxicity.[5] | [5] | |
| C2C12 Cells | 10.9 ± 3.52 µM (MTS Assay) | Shows dose-dependent cytotoxicity.[5] | [5] | |
| CCG-1423 | Rho/MRTF/SRF Pathway | Not specified in provided abstracts | First-generation inhibitor; this compound offers improved in vivo tolerability.[6] | [6] |
| CCG-222740 | Rho/MRTF/SRF Pathway, Pirin | 5 µM (Collagen Contraction Assay) | Five times more potent than this compound in collagen contraction assay.[7] More potent inhibitor of α-SMA expression.[7] | [7] |
| CCG-232601 | Rho/MRTF/SRF Pathway | Not specified in provided abstracts | Improved metabolic stability and solubility compared to this compound.[5][8] Achieved >10-fold higher plasma exposure in mice.[8] | [8] |
| CCG-257081 | Rho/MRTF/SRF Pathway, Pirin | Not specified in provided abstracts | Optimized for metabolic stability with improved pharmacokinetic properties.[6] | [6] |
| CCT251236 | Pirin | Not specified in provided abstracts | Pharmacologically verifies the role of pirin in TGF-β dependent gene expression.[6] | [6] |
| SLx-2119 | ROCK2 | Not specified in provided abstracts | Reduces connective tissue growth factor mRNA, suggesting anti-fibrotic properties through a related pathway.[9] | [9] |
Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.
Bleomycin-Induced Dermal Fibrosis Model
This model is widely used to assess the anti-fibrotic efficacy of compounds in vivo.
-
Induction of Fibrosis: Mice receive daily intradermal or intraperitoneal injections of bleomycin.[4] A control group receives phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).[4]
-
Treatment: The test compound (e.g., this compound, CCG-232601) or vehicle is administered, typically via intraperitoneal injection or oral gavage, for the duration of the study (e.g., 14 days).[4][6]
-
Assessment:
In Vitro Myofibroblast Differentiation Assay
This assay evaluates the ability of a compound to inhibit the transformation of fibroblasts into profibrotic myofibroblasts.
-
Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media.
-
Induction: Myofibroblast differentiation is induced by treating the cells with transforming growth factor-beta (TGF-β) or lysophosphatidic acid (LPA).[1][2]
-
Treatment: Cells are co-treated with the test compound (e.g., this compound) or vehicle control.
-
Analysis:
-
Gene Expression: The expression of profibrotic markers such as α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen 1 (COL1A2) is measured by quantitative PCR or Western blot.[1][2]
-
Immunocytochemistry: Cells are stained for α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblasts.[2]
-
Glaucoma Filtration Surgery Model in Rabbits
This preclinical model assesses the potential of compounds to prevent post-surgical scarring.
-
Surgical Procedure: A standardized glaucoma filtration surgery is performed on rabbits.
-
Drug Delivery: The test compounds (e.g., this compound, CCG-222740) or vehicle are delivered locally to the surgical site.[7] Mitomycin-C is often used as a positive control.[7]
-
Outcome Measures:
-
Bleb Survival: The success of the surgery is determined by the long-term survival of the filtration bleb.[7]
-
Intraocular Pressure (IOP): IOP is monitored to assess the functional outcome of the surgery.[7]
-
Histological Analysis: The degree of fibrosis and scarring at the surgical site is evaluated histologically.[7]
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibition.
Caption: A generalized workflow for in vivo comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CCG-203971
This document provides crucial safety and logistical information for the proper handling and disposal of CCG-203971, a small molecule inhibitor of the Rho/MRTF/SRF pathway. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific protocols.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Weight | 408.88 g/mol [1][2] |
| Molecular Formula | C₂₃H₂₁ClN₂O₃[1][2] |
| CAS Number | 1443437-74-8[1][2] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 50 mM in DMSO[1] |
| Storage | Store at +4°C[1] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound waste.
References
Navigating the Safe Handling of CCG-203971: A Comprehensive Guide
For Immediate Reference: Researchers, scientists, and drug development professionals handling CCG-203971, a potent inhibitor of the Rho/MRTF/SRF signaling pathway, must adhere to stringent safety protocols. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a second-generation small molecule inhibitor with significant anti-fibrotic and potential anti-metastatic properties.[1] Its mechanism of action involves the disruption of the RhoA/C-activated SRE-luciferase pathway, which is crucial in cell migration and gene transcription.[1] Due to its bioactive nature, careful handling is paramount to minimize exposure and ensure personnel safety.
Hazard Identification and Personal Protective Equipment
While a comprehensive Safety Data Sheet (SDS) was not publicly available, information from suppliers and general guidance for handling potent small molecule inhibitors necessitate a cautious approach. The primary risks associated with compounds of this nature include inhalation of aerosols, dermal contact, and eye exposure. Therefore, a multi-layered PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves that meet the American Society for Testing Materials (ASTM) D6978 standard.[2] The outer glove should be worn over the gown cuff. | To provide a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or contamination of the outer glove. |
| Body Protection | Disposable, back-closing gown resistant to chemical permeation. Polypropylene gowns are a suitable option.[2] Cuffs should be elastic or knit to ensure a snug fit. | To protect skin and personal clothing from spills and contamination. The back-closing design reduces the chance of frontal contamination upon removal. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. | To protect the eyes and mucous membranes from accidental splashes of the compound in solution. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powdered form of the compound or when there is a potential for aerosolization.[2] Fit-testing is required. | To prevent inhalation of fine particles of the compound, which can be a primary route of exposure. |
| Foot Protection | Closed-toe, closed-heel shoes. Two pairs of shoe covers should be worn when working in the designated compounding area.[2] | To protect against spills and to prevent the tracking of contaminants out of the laboratory. |
Operational Workflow for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
Experimental Protocol: In Vitro Cell Treatment
The following is a generalized protocol for treating adherent cell lines with this compound, based on common experimental procedures.[4]
Objective: To assess the effect of this compound on a specific cellular phenotype.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell culture medium
-
Adherent cells in culture
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Stock Solution:
-
In a chemical fume hood or other ventilated enclosure, carefully weigh out the desired amount of this compound powder.
-
Dissolve the powder in fresh DMSO to a stock concentration of 50 mM.[5] Mix well until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density appropriate for the duration of the experiment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator.
-
-
Prepare Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned analysis, such as cell viability assays (e.g., MTS or WST-1), protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).[6]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Stock Solution) | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. The container should be puncture-resistant and have a secure lid. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | All used PPE should be considered contaminated and disposed of as hazardous waste immediately after use.[2] |
| Liquid Waste (e.g., used cell culture medium) | Collect in a labeled, leak-proof hazardous waste container. The container should be clearly marked with the contents. |
By adhering to these safety protocols, researchers can effectively mitigate the risks associated with handling the potent small molecule inhibitor this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
